molecular formula C7H3BrF2O2 B110653 3-Bromo-2,6-difluorobenzoic acid CAS No. 28314-81-0

3-Bromo-2,6-difluorobenzoic acid

Cat. No.: B110653
CAS No.: 28314-81-0
M. Wt: 237 g/mol
InChI Key: WEBVJSPIUIPJKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2,6-difluorobenzoic acid is a useful research compound. Its molecular formula is C7H3BrF2O2 and its molecular weight is 237 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2,6-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBVJSPIUIPJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560918
Record name 3-Bromo-2,6-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28314-81-0
Record name 3-Bromo-2,6-difluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28314-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2,6-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2,6-difluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2,6-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and synthesis protocol for 3-Bromo-2,6-difluorobenzoic acid (CAS Number: 28314-81-0). While this compound belongs to a class of molecules with known applications in medicinal chemistry, specific biological activities or roles in drug development for this particular isomer are not extensively documented in publicly available literature.

Core Chemical and Physical Properties

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a bromine atom and two fluorine atoms on the benzoic acid scaffold, imparts unique chemical reactivity and properties that make it a valuable building block in organic synthesis.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueSource
CAS Number 28314-81-0[1][2]
Molecular Formula C₇H₃BrF₂O₂[2]
Molecular Weight 237.00 g/mol
IUPAC Name This compoundN/A
Canonical SMILES C1=C(C(=C(C=C1F)Br)C(=O)O)FN/A

Table 2: Physical Properties

PropertyValueSource
Physical State Solid[3]
Melting Point Data for this specific isomer is not consistently available. Related isomers have melting points in the range of 132-215 °C.[4]
Boiling Point Predicted: 288.8 ± 40.0 °C[5]
Solubility No specific data available.N/A

Safety and Hazard Information

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard and Precautionary Statements

CategoryStatement
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ eye protection/ face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER/doctor if you feel unwell. P321: Specific treatment (see supplemental first aid instruction on this label). P332 + P313: If skin irritation occurs: Get medical advice/attention. P337 + P313: If eye irritation persists: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocol: Synthesis

A common method for the synthesis of this compound involves the ortho-lithiation of 1-bromo-2,4-difluorobenzene followed by carboxylation with dry ice (solid carbon dioxide).[1]

Materials:

  • 1-Bromo-2,4-difluorobenzene

  • n-Butyllithium (n-BuLi) solution in hexanes

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • Tetrahydrofuran (THF), anhydrous

  • Dry ice (solid CO₂)

  • Hexane

  • Saturated aqueous ammonium chloride solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF (20 mL) and a 1.6 M solution of n-butyllithium in hexane (9.4 mL, 15.0 mmol).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • To this cooled solution, sequentially add 2,2,6,6-tetramethylpiperidine (2.50 mL, 15.0 mmol) and 1-bromo-2,4-difluorobenzene (2.90 g, 15.0 mmol).

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add crushed dry ice (5 g) to the reaction mixture and continue stirring at -78 °C for an additional 2 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add water (10 mL) and 1 M hydrochloric acid (30 mL).

  • Extract the product with ethyl acetate.

  • Wash the organic phase with water and then dry it over anhydrous magnesium sulfate.

  • Remove the solvent by concentration under reduced pressure.

  • Add hexane to the residue to precipitate the solid product.

  • Collect the solid product by filtration to yield this compound.[1]

Diagram 1: Synthesis Workflow of this compound

Synthesis_Workflow Start 1-Bromo-2,4-difluorobenzene + TMP in THF Reagent1 n-BuLi -78 °C Lithiation Lithiation (1 hour at -78 °C) Start->Lithiation Reagent1->Lithiation Addition Reagent2 Dry Ice (CO₂) -78 °C Carboxylation Carboxylation (2 hours at -78 °C) Lithiation->Carboxylation Reagent2->Carboxylation Addition Quenching Quenching (sat. aq. NH₄Cl) Carboxylation->Quenching Workup Aqueous Workup (HCl, Ethyl Acetate Extraction) Quenching->Workup Purification Purification (Precipitation from Hexane) Workup->Purification Product This compound Purification->Product

Caption: Synthetic pathway for this compound.

Applications in Research and Drug Development

While specific biological activities and drug development applications for this compound are not well-documented in the available literature, the broader class of fluorinated benzoic acid derivatives are recognized as important intermediates in medicinal chemistry. The presence of fluorine and bromine atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[4]

Derivatives of similar brominated and fluorinated benzoic acids have been investigated for a range of therapeutic applications, including as anti-inflammatory and antimicrobial agents.[4] The unique substitution pattern of this compound makes it a potentially valuable scaffold for the synthesis of novel bioactive compounds. Further research is required to elucidate its specific biological targets and potential therapeutic utility. No specific signaling pathways involving this compound have been described.

References

3-Bromo-2,6-difluorobenzoic acid molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

3-Bromo-2,6-difluorobenzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring bromine and fluorine substituents on the benzoic acid core, makes it a valuable building block in organic synthesis. The presence and positioning of these halogens influence the molecule's reactivity, providing multiple sites for synthetic modification. This technical guide provides a concise overview of its molecular structure, key properties, and a detailed experimental protocol for its synthesis.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized below. The molecular structure features a benzene ring substituted with a carboxyl group at position 1, fluorine atoms at positions 2 and 6, and a bromine atom at position 3.

Quantitative Data Summary

PropertyValueReference
CAS Number 28314-81-0[1][2]
Molecular Formula C₇H₃BrF₂O₂Inferred from Name
Molecular Weight 237.00 g/mol Calculated

Molecular Structure Diagram

G C1 C C2 C C1->C2 C1->C2 COOH_C C C1->COOH_C C3 C C2->C3 F2 F C2->F2 C4 C C3->C4 C3->C4 Br3 Br C3->Br3 C5 C C4->C5 H4 H C4->H4 C6 C C5->C6 C5->C6 H5 H C5->H5 C6->C1 F6 F C6->F6 O1 O COOH_C->O1 O2 OH COOH_C->O2

Caption: 2D structure of this compound.

Experimental Protocols

A documented method for the synthesis of this compound has been reported.[1] The process involves the lithiation of 1-bromo-2,4-difluorobenzene followed by carboxylation using dry ice.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow start Start: Dry Reaction Flask add_nBuLi Add 1.6 M n-butyllithium in hexane and Tetrahydrofuran (THF) start->add_nBuLi cool_1 Cool to -78 °C add_nBuLi->cool_1 add_reagents Sequentially add 2,2,6,6-tetramethylpiperidine and 1-bromo-2,4-difluorobenzene cool_1->add_reagents stir_1 Stir for 1 hour at -78 °C add_reagents->stir_1 add_dry_ice Add crushed dry ice (CO₂) stir_1->add_dry_ice stir_2 Continue stirring for 2 hours at -78 °C add_dry_ice->stir_2 workup_start Begin Workup stir_2->workup_start dilute Dilute with water and 1 M HCl workup_start->dilute extract Extract with ethyl acetate dilute->extract wash Wash organic phase with water extract->wash dry Dry over anhydrous magnesium sulfate wash->dry concentrate Concentrate under reduced pressure dry->concentrate precipitate Add hexane to the residue concentrate->precipitate filter Collect solid product by filtration precipitate->filter end End: this compound filter->end

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from a published synthesis.[1]

  • Reaction Setup: To a dry reaction flask, add a 1.6 M hexane solution of n-butyllithium (9.4 mL, 15.0 mmol) and tetrahydrofuran (20 mL).

  • Cooling: Cool the solution to -78 °C.

  • Reagent Addition: Sequentially add 2,2,6,6-tetramethylpiperidine (2.50 mL, 15.0 mmol) and 1-bromo-2,4-difluorobenzene (2.90 g, 15.0 mmol) to the cooled solution.

  • Initial Reaction: Stir the reaction mixture for 1 hour at -78 °C.

  • Carboxylation: Add crushed dry ice (5 g) to the reaction mixture and continue stirring at -78 °C for an additional 2 hours.

  • Quenching and Extraction: Dilute the reaction mixture with water (10 mL) and 1 M hydrochloric acid (30 mL). Extract the aqueous phase with ethyl acetate.

  • Washing and Drying: Wash the combined organic phases with water and dry over anhydrous magnesium sulfate.

  • Isolation: Remove the solvent by concentration under reduced pressure. Add hexane to the resulting residue to precipitate the product.

  • Purification: Collect the solid product by filtration to yield this compound (2.30 g, 64.6% yield).[1]

Spectroscopic Data

The product of the above synthesis was characterized by ¹H-NMR spectroscopy.[1]

  • ¹H-NMR (CDCl₃): δ 6.91-6.97 (1H, m), 7.66-7.73 (1H, m).[1]

References

Synthesis of 3-Bromo-2,6-difluorobenzoic acid from 1-bromo-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-Bromo-2,6-difluorobenzoic Acid from 1-Bromo-2,4-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and efficient method for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science, starting from the readily available 1-bromo-2,4-difluorobenzene. The synthesis hinges on a highly regioselective ortho-lithiation followed by carboxylation.

Reaction Scheme

The overall transformation is depicted below:

Reaction Scheme

Caption: via directed ortho-lithiation and carboxylation.

Principle and Regioselectivity

The core of this synthesis is a directed ortho-metalation (DoM) reaction. In this specific case, the fluorine atom at the C2 position of 1-bromo-2,4-difluorobenzene acts as a powerful directing group for the lithiation. The electrophilic nature of the fluorine atom inductively withdraws electron density, increasing the acidity of the adjacent ortho protons. The lithium atom of the organolithium reagent (n-butyllithium) coordinates with the lone pair of electrons on the fluorine, delivering the base to the C3 position for deprotonation.

While there are two fluorine atoms, lithiation occurs specifically at the C3 position, which is ortho to both the C2-fluorine and the C4-fluorine. This site is favored due to the additive directing effect of both fluorine atoms. The bromine at C1 also influences the regioselectivity, but the directing effect of fluorine in this context is dominant. It has been noted that 1-bromo-2,4-difluorobenzene undergoes lithiation exclusively at the position with two adjacent halogen substituents.

The use of 2,2,6,6-tetramethylpiperidine (TMP) in conjunction with n-butyllithium can form lithium tetramethylpiperidide (LiTMP) in situ. LiTMP is a strong, non-nucleophilic base that can enhance the efficiency and regioselectivity of the lithiation of halogenated fluoroarenes[1].

Experimental Protocol

The following protocol is adapted from established literature procedures[2].

Materials:

  • 1-bromo-2,4-difluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • Tetrahydrofuran (THF), anhydrous

  • Dry ice (solid CO₂)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Water

Equipment:

  • Dry, argon-flushed reaction flask with a magnetic stirrer

  • Syringes

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry reaction flask under an inert atmosphere (argon or nitrogen), combine a 1.6 M solution of n-butyllithium in hexane (9.4 mL, 15.0 mmol) with anhydrous tetrahydrofuran (20 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reagents: To this cooled solution, sequentially add 2,2,6,6-tetramethylpiperidine (2.50 mL, 15.0 mmol) followed by 1-bromo-2,4-difluorobenzene (2.90 g, 15.0 mmol).

  • Lithiation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Carboxylation: Add crushed dry ice (approximately 5 g) to the reaction mixture in portions.

  • Reaction Quench: Continue stirring the mixture at -78 °C for an additional 2 hours.

  • Work-up:

    • Dilute the reaction mixture with water (10 mL) and 1 M hydrochloric acid (30 mL).

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic phases with water.

    • Dry the organic phase over anhydrous magnesium sulfate.

  • Isolation and Purification:

    • Remove the solvent by concentration under reduced pressure using a rotary evaporator.

    • Add hexane to the residue to precipitate the solid product.

    • Collect the solid product by filtration to yield this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this synthesis.

ParameterValueReference
Starting Material 1-Bromo-2,4-difluorobenzene
Molecular Weight192.99 g/mol
Amount Used2.90 g (15.0 mmol)[2]
Reagents
n-Butyllithium (1.6 M)9.4 mL (15.0 mmol)[2]
2,2,6,6-Tetramethylpiperidine2.50 mL (15.0 mmol)[2]
Dry Ice~5 g[2]
Product This compound
Molecular Weight237.00 g/mol
Theoretical Yield3.56 g
Actual Yield2.30 g[2]
Yield Percentage 64.6% [2]
Characterization (¹H-NMR) δ 6.91-6.97 (1H, m), 7.66-7.73 (1H, m) in CDCl₃[2]

Visualizations

Logical Workflow of the Synthesis

Synthesis_Workflow cluster_setup Reaction Setup & Lithiation cluster_carboxylation Carboxylation & Quench cluster_workup Work-up & Isolation start Combine n-BuLi and THF cool Cool to -78 °C start->cool add_reagents Add TMP and 1-bromo-2,4-difluorobenzene cool->add_reagents stir Stir for 1h at -78 °C add_reagents->stir add_co2 Add Dry Ice (CO₂) stir->add_co2 Lithiated Intermediate stir_2h Stir for 2h at -78 °C add_co2->stir_2h dilute Dilute with H₂O and HCl stir_2h->dilute extract Extract with Ethyl Acetate dilute->extract dry Dry Organic Phase extract->dry concentrate Concentrate dry->concentrate precipitate Precipitate with Hexane concentrate->precipitate filtrate Filter to obtain product precipitate->filtrate

Caption: Experimental workflow for the synthesis of this compound.

Directed Ortho-Metalation (DoM) Pathway

DoM_Pathway cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_carboxylation Carboxylation cluster_product Final Product reactant 1-Bromo-2,4-difluorobenzene coordination Coordination of Li with ortho-Fluorine reactant->coordination base n-BuLi / LiTMP deprotonation Deprotonation at C3 coordination->deprotonation lithiated Lithiated Intermediate deprotonation->lithiated nucleophilic_attack Nucleophilic Attack on CO₂ lithiated->nucleophilic_attack co2 CO₂ (Dry Ice) co2->nucleophilic_attack carboxylate Lithium Carboxylate Salt nucleophilic_attack->carboxylate acidification Acidic Work-up (HCl) carboxylate->acidification product This compound acidification->product

Caption: Signaling pathway of the directed ortho-metalation and carboxylation.

References

Spectroscopic Profile of 3-Bromo-2,6-difluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-2,6-difluorobenzoic acid, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the identification, characterization, and quality control of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following sections and tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of structural information.

¹H NMR Data

The proton NMR spectrum is expected to show two aromatic protons. The chemical shifts are influenced by the deshielding effects of the carboxylic acid, bromine, and fluorine substituents.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
H-47.66 - 7.73Multiplet (m)
H-56.91 - 6.97Multiplet (m)
COOH>10 (broad)Singlet (s)
Solvent: CDCl₃. Data is based on available literature, though detailed coupling constants are not specified.[1]

¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm) Key Features
C=O~165 - 170Carbonyl carbon, typically a singlet.
C-2, C-6~158 - 162Aromatic carbons attached to fluorine, expected to show large ¹JCF coupling.
C-3~110 - 115Aromatic carbon attached to bromine.
C-4~130 - 135Aromatic CH carbon.
C-5~115 - 120Aromatic CH carbon.
C-1~112 - 118Quaternary carbon adjacent to the carboxylic acid.
Infrared (IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. The spectrum is expected to be dominated by absorptions from the carboxylic acid and the substituted aromatic ring.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Strong, Very Broad
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C=O Stretch (Carboxylic Acid)1680 - 1710Strong, Sharp
C=C Stretch (Aromatic)1550 - 1600Medium
C-F Stretch1200 - 1300Strong
C-Br Stretch550 - 650Medium to Weak
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition. Due to the presence of bromine, with its two common isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M+ and M+2) of almost equal intensity.

Ion Predicted m/z Relative Abundance
[M]⁺ (with ⁷⁹Br)~235.9~100%
[M+2]⁺ (with ⁸¹Br)~237.9~98%
[M-OH]⁺~218.9 / 220.9Fragment ion
[M-COOH]⁺~190.9 / 192.9Fragment ion

Experimental Protocols

Detailed methodologies for acquiring high-quality spectroscopic data for this compound are provided below.

NMR Spectroscopy Protocol
  • Sample Preparation :

    • Accurately weigh 15-25 mg of this compound for ¹H NMR (or 50-75 mg for ¹³C NMR) into a clean, dry vial.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette.

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR : Use a standard single-pulse sequence. Acquire 16 to 64 scans with a relaxation delay of 1-2 seconds.

    • For ¹³C NMR : Use a standard proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to achieve a good signal-to-noise ratio.[2]

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum and apply a baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

    • Integrate signals in the ¹H NMR spectrum and pick peaks for both ¹H and ¹³C spectra.

FT-IR Spectroscopy Protocol

As this compound is a solid, the Attenuated Total Reflectance (ATR) or KBr pellet methods are suitable.

  • Sample Preparation (ATR Method) :

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or acetone.

    • Record a background spectrum of the clean, empty crystal.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's clamp to ensure firm contact between the sample and the crystal.[3]

  • Data Acquisition and Processing :

    • Collect the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹.

    • The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

    • Clean the crystal thoroughly after the measurement.

Mass Spectrometry Protocol

Electrospray Ionization (ESI) is a common technique for the analysis of benzoic acid derivatives.

  • Sample Preparation :

    • Prepare a dilute solution of the sample (1-10 µg/mL) in a high-purity volatile solvent such as methanol or acetonitrile.[4]

    • Avoid non-volatile buffers or salts, which can cause ion suppression and contaminate the instrument.

    • Filter the sample solution through a 0.2 µm syringe filter to remove any particulate matter.

  • Instrument Setup and Data Acquisition :

    • Infuse the sample solution into the mass spectrometer's ESI source at a constant flow rate.

    • Acquire the mass spectrum in both positive and negative ion modes to determine the optimal ionization. For carboxylic acids, negative ion mode ([M-H]⁻) is often highly effective.

    • Analyze the isotopic pattern of the molecular ion to confirm the presence of one bromine atom.[5]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Processing & Interpretation cluster_report Final Characterization Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve & Dilute in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (ESI-MS) Prep_MS->Acq_MS Data_NMR Chemical Shifts, Couplings, Integration Acq_NMR->Data_NMR Data_IR Functional Group Identification Acq_IR->Data_IR Data_MS Molecular Weight & Isotopic Pattern Acq_MS->Data_MS Report Structure Confirmation & Purity Assessment Data_NMR->Report Data_IR->Report Data_MS->Report

Caption: A logical workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of 3-Bromo-2,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,6-difluorobenzoic acid (CAS No. 28314-81-0) is a halogenated aromatic carboxylic acid. Its chemical structure, featuring a bromine atom and two fluorine atoms on the benzoic acid core, suggests unique physicochemical properties that are of interest in medicinal chemistry and material science. Understanding the solubility and stability of this compound is critical for its application in drug development, chemical synthesis, and formulation studies. This guide provides a summary of available data for related compounds and details the standard methodologies for determining these essential parameters.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and related compounds is presented in Table 1.

PropertyThis compound3-Bromobenzoic acid2,6-Difluorobenzoic acid4-Bromo-2,6-difluorobenzoic acid
CAS Number 28314-81-0585-76-2385-00-2183065-68-1
Molecular Formula C₇H₃BrF₂O₂C₇H₅BrO₂C₇H₄F₂O₂C₇H₃BrF₂O₂
Molecular Weight 237.00 g/mol 201.02 g/mol 158.10 g/mol 237.00 g/mol
Melting Point Not available155-158 °C157-161 °C198-201 °C
Boiling Point Not available>280 °CNot available271.7±40.0 °C (Predicted)
Appearance Not availableWhite to light yellow crystal powderSolidPowder to crystal
pKa Not available3.86 (at 25°C)Not available2.11±0.10 (Predicted)

Solubility Profile

Quantitative solubility data for this compound in common solvents is not available. However, based on the properties of structurally similar compounds, a qualitative assessment can be inferred. Table 2 summarizes the available solubility information for related benzoic acid derivatives.

Solvent3-Bromobenzoic acid2,6-Difluorobenzoic acid4-Bromo-2,6-difluorobenzoic acid
Water 0.54 g/L (32 °C)[1]SolubleNot available
Methanol Soluble (50 mg/mL)[2]SolubleSoluble[3]
Ethanol SolubleNot availableNot available
Ethers SolubleNot availableNot available
Acetone/Water Soluble (for crystallization)Not availableNot available
Acetic Acid Soluble (for crystallization)Not availableNot available

It is anticipated that this compound will exhibit good solubility in polar organic solvents such as alcohols, ethers, and acetone. Its solubility in water is expected to be low, a common characteristic of aromatic carboxylic acids, which may be further influenced by the presence of the hydrophobic bromine and fluorine substituents.

Stability Assessment

Detailed stability data for this compound is scarce. Generally, the compound is expected to be stable under standard laboratory conditions when stored in a dry, sealed container at room temperature. Key areas of stability concern for compounds of this class include thermal, hydrolytic (pH-dependent), and photostability.

Thermal Stability: Benzoic acid and its derivatives can undergo thermal decomposition at elevated temperatures. Studies on similar compounds suggest that decomposition often proceeds in multiple stages, including phase transformations and subsequent breakdown.[4]

Hydrolytic Stability: The stability of the compound in aqueous solutions at different pH values is a critical parameter. The ester linkage in potential formulations or the carboxylic acid group itself could be susceptible to hydrolysis under certain pH conditions.

Photostability: Halogenated aromatic compounds can be susceptible to photodegradation. Exposure to UV or visible light may lead to dehalogenation or other degradation pathways.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of chemical compounds, based on OECD guidelines.

5.1. Water Solubility Determination (OECD Guideline 105)

This guideline describes two primary methods for determining the water solubility of a substance: the Column Elution Method and the Flask Method.[5][6]

  • Principle: The determination of the saturation mass concentration of a substance in water at a given temperature.

  • Preliminary Test: A simple test to estimate the approximate solubility and the time required to reach equilibrium.

  • Column Elution Method (for solubilities < 10⁻² g/L):

    • A column is filled with an inert support material coated with the test substance.

    • Water is passed through the column at a slow, controlled rate.

    • The concentration of the substance in the eluate is determined by a suitable analytical method (e.g., HPLC, GC-MS).

    • The flow rate is varied to ensure that the measured solubility is independent of the flow rate.

  • Flask Method (for solubilities > 10⁻² g/L):

    • An excess amount of the test substance is added to water in a flask.

    • The mixture is agitated at a constant temperature until equilibrium is reached.

    • The solution is centrifuged or filtered to remove undissolved substance.

    • The concentration of the substance in the clear aqueous phase is determined.

  • Test Conditions: The test is typically performed at 20 ± 0.5 °C.

5.2. Hydrolysis as a Function of pH (OECD Guideline 111)

This guideline outlines a tiered approach to assess the rate of abiotic hydrolysis in aqueous solutions.[2][7][8]

  • Principle: To determine the rate of hydrolysis of a chemical in sterile aqueous buffer solutions at environmentally relevant pH values (4, 7, and 9) and temperatures.

  • Tier 1: Preliminary Test:

    • The test substance is incubated in buffer solutions at pH 4, 7, and 9 at 50 °C for 5 days in the dark.

    • The concentration of the test substance is measured at the beginning and end of the incubation period.

    • If less than 10% degradation is observed, the substance is considered hydrolytically stable.

  • Tier 2: Main Test for Unstable Substances:

    • If significant hydrolysis occurs in the preliminary test, the main test is performed at the relevant pH value(s).

    • The test is conducted at a constant temperature (e.g., 25 °C) in the dark.

    • Samples are taken at various time points and analyzed for the concentration of the test substance.

    • The hydrolysis rate constant and half-life are calculated assuming pseudo-first-order kinetics.

  • Tier 3: Identification of Hydrolysis Products: If significant degradation occurs, the hydrolysis products are identified.

5.3. Thermal Stability Screening (OECD Guideline 113)

This guideline provides methods for assessing the thermal stability and stability in air of a substance.[9][10]

  • Principle: To determine if a substance undergoes decomposition or chemical transformation at elevated temperatures.

  • Accelerated Storage Test:

    • The substance is stored at a controlled elevated temperature (e.g., 54-55 °C) for 14 days.

    • A characteristic property (e.g., melting point, purity) is measured before and after storage.

    • The substance is considered stable at room temperature if the property has not changed significantly (e.g., <5% decrease in purity).[11]

  • Thermal Analysis Methods (TGA and DTA/DSC):

    • Thermogravimetric Analysis (TGA): The mass of a sample is measured over time as the temperature changes. A loss of mass indicates decomposition or evaporation.

    • Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC): The temperature difference between a sample and a reference is measured as they are heated. Endothermic or exothermic peaks can indicate phase transitions or decomposition.

    • The substance is generally considered stable at room temperature if no significant thermal events are observed below 150 °C.[11]

Visualizations

Workflow for Solubility and Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a chemical compound like this compound.

G cluster_solubility Solubility Assessment (OECD 105) cluster_stability Stability Assessment cluster_hydrolytic Hydrolytic Stability (OECD 111) cluster_thermal Thermal Stability (OECD 113) sol_start Start Solubility Test prelim_sol Preliminary Solubility Estimation sol_start->prelim_sol is_low_sol Solubility < 0.01 g/L? prelim_sol->is_low_sol column_elution Column Elution Method is_low_sol->column_elution Yes flask_method Flask Method is_low_sol->flask_method No sol_analysis Quantitative Analysis (e.g., HPLC) column_elution->sol_analysis flask_method->sol_analysis sol_report Solubility Report sol_analysis->sol_report hydro_start Start Hydrolysis Test prelim_hydro Tier 1: Preliminary Test (50°C, pH 4, 7, 9) hydro_start->prelim_hydro is_unstable >10% Degradation? prelim_hydro->is_unstable hydro_stable Report as Stable is_unstable->hydro_stable No main_hydro Tier 2: Main Test (Determine Rate Constant) is_unstable->main_hydro Yes id_products Tier 3: Identify Products main_hydro->id_products hydro_report Hydrolysis Report id_products->hydro_report thermal_start Start Thermal Test accel_storage Accelerated Storage Test thermal_start->accel_storage tga_dsc TGA/DSC Analysis thermal_start->tga_dsc thermal_report Thermal Stability Report accel_storage->thermal_report tga_dsc->thermal_report

Caption: Workflow for assessing the solubility and stability of a chemical compound.

Hypothetical Mechanism of Action: Enzyme Inhibition

Halogenated benzoic acids have been investigated for a variety of biological activities, which may stem from their ability to act as enzyme inhibitors. The following diagram illustrates a generalized concept of competitive enzyme inhibition.

G cluster_pathway Generalized Enzyme Inhibition Pathway Enzyme Enzyme (e.g., Cytochrome P450) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Binds Substrate Natural Substrate Substrate->ES_Complex Binds Inhibitor This compound (Competitive Inhibitor) Inhibitor->EI_Complex Binds Product Metabolic Product ES_Complex->Product Leads to No_Product No Reaction EI_Complex->No_Product Leads to Pathway_Blocked Metabolic Pathway Blocked No_Product->Pathway_Blocked

Caption: Generalized mechanism of competitive enzyme inhibition.

Conclusion

While specific experimental data on the solubility and stability of this compound is limited in the public domain, this guide provides a framework for its characterization based on established international protocols. The data from structurally related compounds suggest that it is likely to be a crystalline solid with good solubility in polar organic solvents and limited aqueous solubility. Its stability profile should be carefully evaluated using standardized methods, particularly concerning thermal and hydrolytic degradation, before its application in research and development. The provided experimental protocols from OECD guidelines offer a robust starting point for generating the necessary data to support the use of this compound in various scientific and industrial applications.

References

An In-depth Technical Guide to the Safety, Handling, and MSDS of 3-Bromo-2,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 3-Bromo-2,6-difluorobenzoic acid, a compound utilized in laboratory and chemical synthesis settings. The following sections detail the hazards, protective measures, and emergency procedures necessary for the safe use of this substance.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is an irritant and can cause significant adverse health effects upon exposure.

GHS Classification: [1]

  • Skin Corrosion/Irritation: Category 2[1]

  • Serious Eye Damage/Eye Irritation: Category 2A[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[1]

Hazard Statements: [2][3]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Signal Word: Warning

Pictogram:

  • Exclamation Mark

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for safe handling and storage.

PropertyValue
Molecular Formula C7H3BrF2O2[1]
Molecular Weight 237.00 g/mol [1]
Appearance Off-white crystalline powder[4]
Melting Point 154 - 158 °C (309.2 - 316.4 °F)[3]
Water Solubility 0.54 g/L (at 32 °C)[3]
Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and ensure the stability of the compound.

Handling: [1][5][6]

  • Avoid contact with skin, eyes, and clothing.[1][6]

  • Avoid formation and inhalation of dust and aerosols.[1]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[7]

  • Wear appropriate personal protective equipment (PPE).[7]

  • Wash hands thoroughly after handling.[7]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]

Storage: [1][5]

  • Store in a tightly closed container.[5]

  • Keep in a dry, cool, and well-ventilated place.[1][5]

  • Store at room temperature.[1]

  • Store locked up.[7]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are necessary to prevent exposure.

Engineering Controls:

  • Work in a well-ventilated area.

  • Provide appropriate exhaust ventilation where dust is formed.[1]

  • Facilities should be equipped with an eyewash station and a safety shower.[4][5]

Personal Protective Equipment (PPE): [5]

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles. A face shield may also be necessary.[1]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[5]

  • Respiratory Protection: If engineering controls are not sufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

First Aid Measures

In the event of exposure, immediate medical attention is required.

First Aid Procedures: [1]

  • General Advice: Consult a physician and show them the safety data sheet.[1]

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[1]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Immediately consult a physician.[1]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][3]

Fire-Fighting Measures

Suitable Extinguishing Media:

  • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

Specific Hazards Arising from the Chemical:

  • Combustible material.

  • Hazardous combustion products may include carbon oxides, hydrogen bromide, and hydrogen fluoride.[5][6]

Advice for Firefighters:

  • Wear self-contained breathing apparatus (SCBA) for firefighting if necessary.[1]

Accidental Release Measures

Personal Precautions, Protective Equipment, and Emergency Procedures:

  • Use personal protective equipment.[1]

  • Avoid dust formation.[1]

  • Ensure adequate ventilation.[1]

  • Evacuate personnel to safe areas.[1]

Environmental Precautions:

  • Do not let the product enter drains.[1]

Methods and Materials for Containment and Cleaning Up:

  • Pick up and arrange disposal without creating dust.[1]

  • Sweep up and shovel the material into a suitable, closed container for disposal.[1]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1] The available data indicates that it is an irritant to the skin, eyes, and respiratory system.

Toxicity EndpointResult
Acute Toxicity No data available
Skin Corrosion/Irritation Causes skin irritation[1]
Serious Eye Damage/Irritation Causes serious eye irritation[1]
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA[1]
Reproductive Toxicity No data available
STOT-Single Exposure May cause respiratory irritation[1]
STOT-Repeated Exposure No data available
Aspiration Hazard No data available
Disposal Considerations

Dispose of this material and its container in accordance with local, regional, national, and international regulations. Contact a licensed professional waste disposal service.[1]

Experimental Protocols & Workflows

While specific experimental protocols for the toxicological assessment of this compound are not detailed in the provided safety data sheets, a general workflow for handling and safety is outlined below.

Safe Handling Workflow for this compound cluster_0 Pre-Handling cluster_1 Handling cluster_2 Post-Handling cluster_3 Emergency Response Risk Assessment Risk Assessment Review MSDS Review MSDS Risk Assessment->Review MSDS Prepare PPE Prepare PPE Review MSDS->Prepare PPE Prepare Work Area Prepare Work Area Prepare PPE->Prepare Work Area Weighing and Transfer Weighing and Transfer Prepare Work Area->Weighing and Transfer Reaction Setup Reaction Setup Weighing and Transfer->Reaction Setup Spill Spill Weighing and Transfer->Spill Exposure Exposure Weighing and Transfer->Exposure Fire Fire Weighing and Transfer->Fire Post-Reaction Workup Post-Reaction Workup Reaction Setup->Post-Reaction Workup Reaction Setup->Spill Reaction Setup->Exposure Reaction Setup->Fire Decontamination Decontamination Post-Reaction Workup->Decontamination Post-Reaction Workup->Spill Post-Reaction Workup->Exposure Post-Reaction Workup->Fire Waste Disposal Waste Disposal Decontamination->Waste Disposal Storage Storage Decontamination->Storage Evacuation Evacuation Spill->Evacuation First Aid First Aid Exposure->First Aid Fire->Evacuation

Caption: Safe Handling Workflow for this compound.

References

The Versatility of 3-Bromo-2,6-difluorobenzoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Bromo-2,6-difluorobenzoic acid is a highly functionalized aromatic carboxylic acid that has emerged as a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom and two electron-withdrawing fluorine atoms, imparts distinct chemical properties that are strategically exploited in the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive review of the known and potential applications of this compound, with a focus on its utility in the development of targeted therapeutics. Detailed experimental protocols, quantitative biological data, and visual representations of key concepts are presented to facilitate its practical application in a research and development setting.

Application in the Synthesis of Protein Kinase Inhibitors

A significant application of this compound is in the synthesis of protein kinase inhibitors, a class of drugs that target key enzymes involved in cellular signaling pathways often dysregulated in cancer. Notably, this benzoic acid derivative has been utilized as a key intermediate in the development of B-Raf kinase inhibitors.

The B-Raf serine/threonine kinase is a critical component of the MAPK/ERK signaling pathway, which plays a central role in regulating cell proliferation, differentiation, and survival.[1] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the pathway and are implicated in a variety of cancers, most notably melanoma.[2]

The synthesis of B-Raf inhibitors often involves the construction of a complex heterocyclic scaffold, and this compound serves as a crucial starting material for the elaboration of a key fragment of the final molecule.

B-Raf Signaling Pathway

The diagram below illustrates the canonical B-Raf signaling pathway and the point of intervention for B-Raf inhibitors.

BRAF_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF B-Raf RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor B-Raf Inhibitor Inhibitor->BRAF Inhibition

B-Raf Signaling Pathway and Inhibition.
Experimental Protocols

Synthesis of this compound:

A detailed experimental protocol for the synthesis of the title compound is provided in the literature. The synthesis involves the ortho-lithiation of 1-bromo-2,4-difluorobenzene followed by carboxylation with dry ice.

  • Reaction Scheme: 1-bromo-2,4-difluorobenzene + n-BuLi/2,2,6,6-tetramethylpiperidine -> Intermediate Lithium Salt Intermediate Lithium Salt + CO₂ (dry ice) -> this compound

  • Procedure: In a dried reaction flask under an inert atmosphere, a solution of n-butyllithium in hexanes is added to a solution of 2,2,6,6-tetramethylpiperidine in tetrahydrofuran at -78 °C. To this solution, 1-bromo-2,4-difluorobenzene is added dropwise, and the mixture is stirred for 1 hour at -78 °C. Crushed dry ice is then added to the reaction mixture, and stirring is continued for 2 hours at the same temperature. The reaction is quenched with water and acidified with hydrochloric acid. The product is then extracted with ethyl acetate, washed, dried, and purified by crystallization to afford this compound.

Note: While the patent literature confirms the use of this compound as an intermediate for B-Raf inhibitors, the specific subsequent synthetic steps to a final drug candidate are proprietary and not publicly detailed. Researchers would typically use this intermediate in coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to append other fragments of the target inhibitor.

Quantitative Data
B-Raf Inhibitor IC₅₀ (B-RafV600E) Cellular Potency (A375 cell line)
Vemurafenib31 nM100 nM
Dabrafenib0.8 nM0.5 nM
Encorafenib0.3 nM0.25 nM

Data is for illustrative purposes and not directly derived from this compound.

Potential Application in the Synthesis of Antibacterial Agents

Derivatives of 2,6-difluorobenzamide have shown promising antibacterial activity through the inhibition of the bacterial cell division protein FtsZ. While no direct synthesis of these inhibitors from this compound has been reported, a plausible synthetic route can be envisioned, highlighting a potential application of this starting material in the development of novel antibiotics.

FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring at the bacterial division site. Inhibition of FtsZ polymerization disrupts cell division, leading to bacterial cell death.

FtsZ Inhibition Mechanism

The diagram below illustrates the mechanism of FtsZ inhibition by benzamide derivatives.

FtsZ_Inhibition FtsZ_Monomer FtsZ Monomers Z_Ring Z-Ring Formation (Polymerization) FtsZ_Monomer->Z_Ring GTP Hydrolysis GTP GTP Cell_Division Bacterial Cell Division Z_Ring->Cell_Division Benzamide Benzamide Inhibitor Benzamide->FtsZ_Monomer Binding and Conformational Change

Mechanism of FtsZ Inhibition.
Proposed Synthetic Route

A potential synthetic pathway to access 2,6-difluorobenzamide FtsZ inhibitors from this compound would likely involve a nucleophilic aromatic substitution of the bromine atom with a hydroxyl group, followed by amidation of the carboxylic acid.

  • Proposed Reaction Scheme:

    • This compound + Hydroxide source (e.g., NaOH, under specific conditions) -> 2,6-Difluoro-3-hydroxybenzoic acid

    • 2,6-Difluoro-3-hydroxybenzoic acid + Activating agent (e.g., SOCl₂, oxalyl chloride) -> Acid chloride

    • Acid chloride + Ammonia -> 2,6-Difluoro-3-hydroxybenzamide

Further elaboration of the hydroxyl group would then lead to the final FtsZ inhibitors reported in the literature.

Experimental Protocols

Detailed experimental protocols for the conversion of this compound to 2,6-difluoro-3-hydroxybenzamide are not currently available in the literature and would require development. The key step, the nucleophilic substitution of the bromine, may require specific catalysts or reaction conditions due to the electron-withdrawing nature of the fluorine and carboxylate groups.

Quantitative Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some 2,6-difluorobenzamide derivatives against various bacterial strains. This data demonstrates the potential of this class of compounds as antibacterial agents.

Compound Bacillus subtilis (MIC, µg/mL) Staphylococcus aureus (MIC, µg/mL) MRSA (MIC, µg/mL)
Derivative A0.512
Derivative B124
Derivative C0.250.51

Data is representative of the compound class and not directly synthesized from this compound.

Conclusion

This compound is a valuable and strategically important building block for the synthesis of biologically active molecules. Its confirmed application in the development of B-Raf kinase inhibitors underscores its significance in cancer drug discovery. Furthermore, its potential as a precursor for novel FtsZ-targeting antibacterial agents highlights its broader utility in addressing critical unmet medical needs. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore and expand upon the applications of this versatile chemical entity. Further research into the synthetic transformations of this compound is warranted to unlock its full potential in the creation of next-generation therapeutics.

References

Physical and chemical properties of 3-bromo-2,6-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,6-difluorobenzoic acid, with CAS number 28314-81-0, is a halogenated aromatic carboxylic acid. Its structure, featuring a bromine atom and two fluorine atoms on the benzoic acid core, makes it a valuable and versatile intermediate in organic synthesis. The strategic placement of these functional groups provides multiple reactive sites, enabling its use as a building block in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries. The electron-withdrawing nature of the fluorine atoms significantly influences the acidity of the carboxyl group and the reactivity of the aromatic ring, properties that are highly sought after in medicinal chemistry for modulating the metabolic stability and biological activity of target compounds.[1]

This guide provides a comprehensive overview of the known physical and chemical properties of this compound, details relevant experimental protocols, and outlines its utility in chemical synthesis.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that while some experimental data is available, certain values are predicted through computational models and should be considered as estimates.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
Chemical Name This compoundN/A
CAS Number 28314-81-0[2]
Molecular Formula C₇H₃BrF₂O₂[2][3]
Molecular Weight 237.00 g/mol [2][3]
Appearance White to off-white solid/powderN/A
Melting Point Data not availableN/A
Boiling Point Data not available (Predicted values for isomers exist)N/A
pKa Data not available (Predicted values for isomers exist)N/A
Solubility Soluble in methanol, ethyl acetate[2]
Purity Typically available at ≥97% or ≥98%[2][3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. Below is the available spectroscopic information for this compound.

3.1. ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is used to identify the hydrogen atoms within a molecule.

Table 2: ¹H NMR Data for this compound

SolventChemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignmentSource(s)
CDCl₃6.91-6.97m1HN/AAromatic H[2]
CDCl₃7.66-7.73m1HN/AAromatic H[2]

3.2. ¹³C NMR, ¹⁹F NMR, and IR Spectroscopy

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. The following section outlines the synthesis of this compound.

4.1. Synthesis of this compound

This protocol describes a method for synthesizing the title compound starting from 1-bromo-2,4-difluorobenzene.[2]

Materials:

  • 1-Bromo-2,4-difluorobenzene

  • n-Butyllithium (1.6 M in hexane)

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • Tetrahydrofuran (THF), anhydrous

  • Dry ice (solid CO₂)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Water

Procedure:

  • To a dry reaction flask under an inert atmosphere, add anhydrous tetrahydrofuran (20 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a 1.6 M hexane solution of n-butyllithium (9.4 mL, 15.0 mmol).

  • Sequentially add 2,2,6,6-tetramethylpiperidine (2.50 mL, 15.0 mmol) and 1-bromo-2,4-difluorobenzene (2.90 g, 15.0 mmol) to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add crushed dry ice (approximately 5 g) to the reaction mixture.

  • Continue stirring at -78 °C for an additional 2 hours.

  • Quench the reaction by diluting with water (10 mL) and 1 M hydrochloric acid (30 mL).

  • Extract the product into ethyl acetate.

  • Wash the organic phase with water and then dry it over anhydrous magnesium sulfate.

  • Remove the solvent by concentration under reduced pressure.

  • Add hexane to the residue to precipitate the solid product.

  • Collect the solid product by filtration to yield this compound.

Yield: Approximately 2.30 g (64.6%).[2]

Characterization: The product can be characterized by ¹H-NMR spectroscopy.[2]

Mandatory Visualizations

5.1. Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G Synthesis Workflow for this compound A 1. Mix n-BuLi, TMP, and 1-bromo-2,4-difluorobenzene in THF B 2. Stir at -78°C for 1 hour A->B C 3. Add crushed dry ice (CO2) B->C D 4. Stir at -78°C for 2 hours C->D E 5. Quench with HCl(aq) D->E F 6. Extract with Ethyl Acetate E->F G 7. Purify and Isolate Product F->G

Caption: Key steps in the synthesis of this compound.

5.2. Utility as a Chemical Building Block

This diagram shows the logical relationship of this compound as a versatile intermediate for creating more complex molecules.

G Role as a Synthetic Intermediate cluster_start Starting Material cluster_reactions Functional Group Transformations cluster_end Target Molecules A This compound B Carboxylic Acid Reactions (Esterification, Amidation) A->B Site 1 C Aryl Bromide Reactions (Cross-Coupling, etc.) A->C Site 2 D Aryl Fluoride Reactions (Nucleophilic Aromatic Substitution) A->D Site 3 E Pharmaceuticals B->E C->E F Agrochemicals C->F G Functional Materials D->G

Caption: Versatility of this compound in synthesis.

References

Methodological & Application

Synthetic Routes to 3-Bromo-2,6-difluorobenzoic Acid and Its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-Bromo-2,6-difluorobenzoic acid and its derivatives. This versatile building block is crucial in the development of novel pharmaceuticals and functional materials. The following sections outline common synthetic strategies, detailed experimental procedures, and key quantitative data to support researchers in their synthetic endeavors.

Introduction

This compound is a key intermediate in organic synthesis, particularly in the preparation of complex aromatic compounds. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the fluorine atoms can enhance the metabolic stability and binding affinity of target molecules. This document details the primary synthetic route to the parent acid and subsequent derivatization reactions.

Synthetic Workflow Overview

The general synthetic approach to this compound and its subsequent conversion to derivatives is outlined below. The primary route involves the directed ortho-metalation of a substituted bromofluorobenzene followed by carboxylation. The resulting acid can then be derivatized through reactions such as esterification, amination, or cross-coupling.

SynthesisWorkflow start 1-Bromo-2,4-difluorobenzene intermediate1 Lithium Intermediate start->intermediate1  n-BuLi or LDA, THF, -78 °C product This compound intermediate1->product  1. CO2 (Dry Ice)  2. H+ workup derivative1 Esters product->derivative1  Alcohol, Acid Catalyst derivative2 Amides product->derivative2  Amination Reagents derivative3 Cross-Coupling Products product->derivative3  Pd or Cu Catalyst, Coupling Partner

Application Notes and Protocols for Cross-Coupling Reactions of 3-Bromo-2,6-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,6-difluorobenzoic acid is a versatile building block in organic synthesis, particularly valuable in the construction of complex molecular architectures for pharmaceutical and materials science applications. The presence of the bromine atom allows for its participation in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The fluorine and carboxylic acid functionalities introduce unique electronic and steric properties, influencing reactivity and providing handles for further synthetic transformations.

These application notes provide an overview of the use of this compound in several key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The provided protocols are based on established methodologies for similar aryl bromides and should be considered as starting points for optimization.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, involving the reaction of an organohalide with an organoboron compound. This reaction is instrumental in the synthesis of biaryl scaffolds, which are prevalent in many biologically active molecules.

General Reaction Scheme:

cluster_product Product reactant1 This compound product 2',6'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid derivative reactant1->product reactant2 Arylboronic acid reactant2->product catalyst Pd Catalyst, Base

Suzuki-Miyaura Coupling of this compound
Data Presentation: Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>95[1]
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane/H₂O1001692[1]
34-Fluorophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃THF/H₂O801295[1]
4Phenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)-K₂CO₃H₂ORT1.599[2]

Note: The data presented is for the analogous 4-Amino-3-bromobenzoic acid and 3-Bromobenzoic acid and serves as a representative starting point for optimization with this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[2] Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for optimal results with different arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O, 4:1)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating source

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent to the reaction mixture.

  • Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

start Reaction Setup inert Inert Atmosphere start->inert reagents Add Reactants, Catalyst, Ligand, Base inert->reagents solvent Add Degassed Solvent reagents->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction Progress heat->monitor workup Workup (Cool, Dilute, Wash) monitor->workup Reaction Complete purify Purification workup->purify end Characterize Product purify->end

Experimental Workflow for Suzuki-Miyaura Coupling

II. Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is particularly useful for the synthesis of arylalkynes, which are important intermediates in medicinal chemistry and materials science.

General Reaction Scheme:

cluster_product Product reactant1 This compound product 3-Alkynyl-2,6-difluorobenzoic acid derivative reactant1->product reactant2 Terminal Alkyne reactant2->product catalyst Pd Catalyst, Cu(I) co-catalyst, Base

Sonogashira Coupling of this compound
Data Presentation: Sonogashira Coupling Conditions

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT16High
21-OctynePdCl₂(PPh₃)₂ (2)CuI (4)i-Pr₂NHDMF8012Good
3TrimethylsilylacetylenePd₂(dba)₃ (1) / P(t-Bu)₃ (2)-Cs₂CO₃Dioxane10024Moderate
44-EthynyltoluenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT16High[4]

Note: The data in entries 1-3 are representative conditions for aryl bromides. Entry 4 provides specific conditions for the coupling of an alkyne with a bromo-fluoropyridine derivative, which may serve as a closer starting point.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.[4]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF)

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or elevated) and monitor its progress.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or other suitable methods.

start Reaction Setup inert Inert Atmosphere start->inert reagents Add Substrate, Catalysts, Base inert->reagents solvent Add Degassed Solvent reagents->solvent alkyne Add Terminal Alkyne solvent->alkyne react Stir at Desired Temperature alkyne->react monitor Monitor Reaction react->monitor workup Workup (Quench, Extract, Wash) monitor->workup Reaction Complete purify Purification workup->purify end Characterize Product purify->end

Experimental Workflow for Sonogashira Coupling

III. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a powerful method for the synthesis of arylamines.[5][6] This reaction is of great importance in drug discovery and development, as the arylamine motif is a common feature in many pharmaceutical agents.

General Reaction Scheme:

cluster_product Product reactant1 This compound product 3-Amino-2,6-difluorobenzoic acid derivative reactant1->product reactant2 Primary or Secondary Amine reactant2->product catalyst Pd Catalyst, Ligand, Base start Reaction Setup inert Inert Atmosphere start->inert reagents Add Substrate, Precatalyst, Ligand, Base inert->reagents solvent_amine Add Solvent and Amine reagents->solvent_amine react Heat and Stir solvent_amine->react monitor Monitor Reaction react->monitor workup Workup (Cool, Dilute, Wash) monitor->workup Reaction Complete purify Purification workup->purify end Characterize Product purify->end cluster_product Product reactant1 This compound product 3-Alkenyl-2,6-difluorobenzoic acid derivative reactant1->product reactant2 Alkene reactant2->product catalyst Pd Catalyst, Base start Reaction Setup inert Inert Atmosphere start->inert reagents Add Substrate, Catalyst, (Ligand) inert->reagents solvent_base_alkene Add Solvent, Base, Alkene reagents->solvent_base_alkene react Heat and Stir solvent_base_alkene->react monitor Monitor Reaction react->monitor workup Workup (Cool, Dilute, Extract, Wash) monitor->workup Reaction Complete purify Purification workup->purify end Characterize Product purify->end

References

Application of 3-Bromo-2,6-difluorobenzoic Acid in Medicinal Chemistry: A Focus on Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-2,6-difluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in the synthesis of medicinally relevant compounds. Its unique substitution pattern, featuring two fluorine atoms flanking a carboxylic acid group and a bromine atom, provides a scaffold with distinct electronic and conformational properties. The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates, while the bromine atom offers a reactive handle for further chemical modifications, such as cross-coupling reactions. This application note will delve into the utility of this compound in the development of novel antibacterial agents, specifically focusing on the synthesis of 2,6-difluorobenzamide derivatives as inhibitors of the bacterial cell division protein FtsZ.

Key Application: FtsZ Inhibitors for Antibacterial Therapy

A significant application of this compound lies in the synthesis of 2,6-difluorobenzamide derivatives that target the filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a crucial protein in bacterial cell division, forming a contractile ring (Z-ring) at the division site. Inhibition of FtsZ polymerization disrupts the cell division process, leading to bacterial cell death. This mechanism of action is a promising strategy to combat antibiotic resistance, as FtsZ is a highly conserved protein among a wide range of bacteria and is absent in eukaryotes.

The 2,6-difluorobenzamide moiety, derived from this compound, has been identified as a critical pharmacophore for FtsZ inhibition. The bromine atom at the 3-position allows for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize the antibacterial potency and pharmacokinetic properties of these inhibitors.

Biological Activity of 3-Substituted 2,6-Difluorobenzamide Derivatives

Research has demonstrated that derivatives of 2,6-difluorobenzamide, where the 3-position (originating from the bromo-substituent) is modified, exhibit potent antibacterial activity. Specifically, 3-alkoxy-substituted 2,6-difluorobenzamides have shown significant efficacy against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Data Presentation

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of representative 3-substituted 2,6-difluorobenzamide derivatives against various bacterial strains.

Compound IDR Group (at 3-position)Bacillus subtilis MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)
7 Chloroalkoxy0.25 - 1<10
12 Bromoalkoxy0.25 - 1<10
17 Alkyloxy0.25 - 1<10

Data sourced from Bi et al. (2017).[1]

These results highlight that modification at the 3-position of the 2,6-difluorobenzamide scaffold, which is accessible from this compound, is a viable strategy for developing potent FtsZ inhibitors. The low MIC values against both susceptible and resistant strains of Staphylococcus aureus underscore the potential of these compounds as novel antibacterial agents.[1]

Experimental Protocols

This section provides a representative, multi-step protocol for the synthesis of a 3-alkoxy-2,6-difluorobenzamide derivative, a potential FtsZ inhibitor, starting from this compound.

Protocol 1: Synthesis of 3-Bromo-2,6-difluorobenzamide

Objective: To convert this compound to its corresponding primary amide.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Ammonia solution (concentrated)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours, or until the reaction is complete (monitored by TLC).

  • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The crude 3-bromo-2,6-difluorobenzoyl chloride is obtained and used in the next step without further purification.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Slowly add a concentrated aqueous solution of ammonia (excess) to the reaction mixture with vigorous stirring.

  • Stir the reaction at room temperature for 1-2 hours.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude 3-bromo-2,6-difluorobenzamide.

  • Purify the product by recrystallization or column chromatography to obtain the pure amide.

Protocol 2: Synthesis of 3-Alkoxy-2,6-difluorobenzamide via Nucleophilic Aromatic Substitution

Objective: To displace the bromine atom of 3-bromo-2,6-difluorobenzamide with an alkoxy group.

Materials:

  • 3-Bromo-2,6-difluorobenzamide

  • Desired alcohol (e.g., hexanol)

  • Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add the desired alcohol (1.5 eq) to a suspension of sodium hydride (1.5 eq) in anhydrous DMF at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to form the sodium alkoxide.

  • Add a solution of 3-bromo-2,6-difluorobenzamide (1.0 eq) in anhydrous DMF to the alkoxide solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-alkoxy-2,6-difluorobenzamide.

Visualization of Key Concepts

Signaling Pathway: Inhibition of Bacterial Cell Division

The following diagram illustrates the mechanism of action of 2,6-difluorobenzamide-based FtsZ inhibitors.

FtsZ_Inhibition_Pathway cluster_bacterial_cell Bacterial Cell cluster_inhibition Inhibition Mechanism FtsZ_monomers FtsZ Monomers Z_ring Z-Ring Formation FtsZ_monomers->Z_ring Polymerization Cell_Division Cell Division Z_ring->Cell_Division Constriction Bacterial_Replication Bacterial Replication Cell_Division->Bacterial_Replication Inhibitor 2,6-Difluorobenzamide Derivative Inhibition Inhibition Inhibitor->Inhibition Inhibition->Z_ring Blocks Polymerization

Caption: FtsZ inhibition pathway by 2,6-difluorobenzamide derivatives.

Experimental Workflow: Synthesis of FtsZ Inhibitors

The diagram below outlines the synthetic workflow from this compound to the target 3-alkoxy-2,6-difluorobenzamide inhibitors.

Synthesis_Workflow Start This compound Step1 Amidation Start->Step1 Intermediate 3-Bromo-2,6-difluorobenzamide Step1->Intermediate Step2 Nucleophilic Aromatic Substitution (with R-OH / NaH) Intermediate->Step2 Product 3-Alkoxy-2,6-difluorobenzamide (FtsZ Inhibitor) Step2->Product

Caption: Synthetic workflow for FtsZ inhibitors.

This compound is a valuable and strategic starting material in medicinal chemistry for the development of novel therapeutic agents. Its application in the synthesis of potent 2,6-difluorobenzamide-based FtsZ inhibitors demonstrates its utility in addressing the pressing challenge of antibiotic resistance. The synthetic protocols and biological data presented herein provide a framework for researchers and drug development professionals to explore and expand upon the medicinal chemistry of this versatile building block. Further investigation into the SAR of derivatives of this compound is warranted to identify new drug candidates with improved efficacy and safety profiles.

References

Application Note & Protocol: Synthesis of 2,4-Difluorophenyllithium via Lithiation of 1-Bromo-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed experimental procedure for the synthesis of 2,4-difluorophenyllithium through a halogen-lithium exchange reaction using 1-bromo-2,4-difluorobenzene and n-butyllithium (n-BuLi). The resulting organolithium reagent is a versatile intermediate in organic synthesis, often used to introduce the 2,4-difluorophenyl moiety into target molecules. The protocol includes trapping the intermediate with carbon dioxide to form 2,4-difluorobenzoic acid as a stable, characterizable product.

Introduction

The formation of organolithium reagents is a cornerstone of modern organic synthesis, enabling the creation of carbon-carbon and carbon-heteroatom bonds with high efficiency. The lithiation of aryl halides via halogen-metal exchange is a common and effective method for generating aryllithium species.[1] 1-Bromo-2,4-difluorobenzene serves as a valuable precursor for 2,4-difluorophenyllithium, a key building block in the synthesis of pharmaceuticals and agrochemicals.

This protocol details the reaction of 1-bromo-2,4-difluorobenzene with n-butyllithium (n-BuLi) in an anhydrous ethereal solvent at low temperatures.[2][3] The reaction proceeds via a rapid bromine-lithium exchange.[1] Due to the inherent instability of the organolithium intermediate, it is generated in situ and immediately used in a subsequent reaction. For the purpose of this protocol, the 2,4-difluorophenyllithium is trapped with solid carbon dioxide (dry ice) to yield 2,4-difluorobenzoic acid, confirming the successful formation of the reagent.

Safety Warning: n-Butyllithium is a pyrophoric reagent that ignites spontaneously on contact with air and reacts violently with water.[1][4] All manipulations must be performed under a strict inert atmosphere (e.g., Argon or Nitrogen) by trained personnel wearing appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.[4] Always have an appropriate fire extinguisher (Class D for metal fires) readily available.

Experimental Protocol

Materials and Reagents
ReagentM.W. ( g/mol )CAS No.Notes
1-Bromo-2,4-difluorobenzene192.99348-57-298% purity or higher[5][6]
n-Butyllithium (n-BuLi)64.06109-72-82.5 M solution in hexanes[7]
Anhydrous Tetrahydrofuran (THF)72.11109-99-9Freshly distilled or from a solvent purification system
Carbon Dioxide (CO₂)44.01124-38-9Solid form (dry ice), crushed
Hydrochloric Acid (HCl)36.467647-01-02 M aqueous solution
Diethyl Ether (Et₂O)74.1260-29-7Anhydrous
Magnesium Sulfate (MgSO₄)120.377487-88-9Anhydrous
Equipment
  • Two-necked round-bottom flask (flame-dried)

  • Septa and glass stopper

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas line with a bubbler

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Detailed Procedure
  • Reaction Setup: Assemble a flame-dried two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum on one neck, and a glass stopper on the other. Purge the flask with dry argon or nitrogen gas for at least 15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: Using a syringe, add anhydrous tetrahydrofuran (THF, 40 mL) to the flask. Place the flask in a dry ice/acetone bath and cool the solvent to -78 °C with stirring.

  • Substrate Addition: Once the solvent has reached -78 °C, add 1-bromo-2,4-difluorobenzene (1.93 g, 10.0 mmol, 1.0 equiv.) to the cold THF via syringe.

  • Lithiation: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.1 equiv.) dropwise to the stirred solution over 15 minutes. Ensure the internal temperature does not rise above -70 °C during the addition. A color change may be observed.

  • Reaction Time: Stir the resulting mixture at -78 °C for 1 hour to ensure the complete formation of 2,4-difluorophenyllithium.[2]

  • Quenching with CO₂: In a separate, dry beaker, crush a sufficient amount of dry ice. Carefully and quickly replace the glass stopper on the reaction flask with a powder funnel and add the crushed dry ice in several portions to the reaction mixture with vigorous stirring. A thick white precipitate will form. Continue stirring and allow the mixture to slowly warm to room temperature over approximately 1-2 hours.

  • Work-up: Once the mixture has reached room temperature, quench the reaction by adding 2 M HCl (20 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2,4-difluorobenzoic acid as a solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure 2,4-difluorobenzoic acid.

Data Summary

The following table outlines the quantities and molar equivalents for a typical reaction.

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
1-Bromo-2,4-difluorobenzene192.991.93 g10.01.0
n-Butyllithium (2.5 M)64.064.4 mL11.01.1
Anhydrous THF72.1140 mL--
Carbon Dioxide44.01Excess--

Expected Yield: Yields for this type of reaction are typically high, often exceeding 80% after purification.

Visualization of Experimental Workflow

Lithiation_Workflow Figure 1: Experimental Workflow for the Lithiation of 1-Bromo-2,4-difluorobenzene setup 1. Reaction Setup (Flame-dried flask, inert atmosphere) reagents 2. Add Substrate & Solvent (1-bromo-2,4-difluorobenzene in THF) setup->reagents cooling 3. Cool to -78 °C (Dry ice/acetone bath) reagents->cooling addition 4. Add n-BuLi Dropwise (Maintain T < -70 °C) cooling->addition stirring 5. Lithiation Reaction (Stir at -78 °C for 1h) addition->stirring quench 6. Quench with Electrophile (Add crushed dry ice) stirring->quench workup 7. Aqueous Work-up (Add HCl, extract with Et₂O) quench->workup purify 8. Isolation & Purification (Dry, concentrate, recrystallize) workup->purify

Caption: Workflow for synthesis of 2,4-difluorobenzoic acid.

References

Application Note and Protocol: Scale-Up Synthesis of 3-Bromo-2,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of 3-Bromo-2,6-difluorobenzoic acid, a key intermediate in pharmaceutical and agrochemical research. The described methodology is based on the ortho-lithiation of 1-bromo-2,4-difluorobenzene followed by carboxylation with dry ice. This application note includes a comprehensive experimental protocol, tabulated data for key reaction parameters, and a visual representation of the synthesis workflow.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its trifunctional nature, possessing a carboxylic acid, a bromine atom, and a difluorinated phenyl ring, allows for diverse chemical modifications. The bromine atom is amenable to various cross-coupling reactions, while the carboxylic acid provides a handle for amide bond formation and other derivatizations. The fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of target molecules. This document outlines a robust and scalable synthesis route starting from the readily available 1-bromo-2,4-difluorobenzene.

Synthesis Pathway

The synthesis proceeds via a directed ortho-metalation (DoM) reaction. A strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), is used to selectively deprotonate the position ortho to the bromine atom of 1-bromo-2,4-difluorobenzene. The resulting aryllithium intermediate is then quenched with an electrophile, in this case, carbon dioxide (from dry ice), to afford the desired carboxylic acid after acidic workup.

Experimental Protocol

This protocol is adapted from established laboratory procedures for a scale-up synthesis.[1][2]

Materials:

  • 1-Bromo-2,4-difluorobenzene

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Diisopropylamine or 2,2,6,6-Tetramethylpiperidine

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (solid carbon dioxide)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous ammonium chloride solution[1]

Equipment:

  • Large, multi-necked, oven-dried reaction flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Low-temperature cooling bath (e.g., dry ice/acetone or cryocooler).

  • Large separatory funnel.

  • Rotary evaporator.

  • Filtration apparatus.

Procedure:

  • In Situ Generation of the Lithium Amide Base:

    • To an oven-dried reaction flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).

    • Cool the THF to -78 °C using a dry ice/acetone bath.

    • Add diisopropylamine or 2,2,6,6-tetramethylpiperidine (1.0 equivalent) to the cold THF.

    • Slowly add n-butyllithium solution (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature below -70 °C.

    • Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the lithium amide base.

  • Ortho-Lithiation:

    • To the freshly prepared lithium amide solution, add 1-bromo-2,4-difluorobenzene (1.0 equivalent) dropwise, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Carboxylation:

    • Carefully add crushed dry ice (an excess, e.g., 5-10 equivalents) in portions to the reaction mixture. A rapid but controlled exotherm may be observed.

    • Continue stirring the mixture at -78 °C for an additional 2 hours, then allow it to slowly warm to room temperature overnight.

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.[1]

    • Add water and 1 M hydrochloric acid to adjust the pH to ~2.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude solid residue is triturated with hexane and collected by filtration to yield this compound as a solid.[1]

    • If further purification is required, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be performed.

Data Presentation

Table 1: Stoichiometry and Yield for a Representative Scale-Up Synthesis.

ReagentMolar Mass ( g/mol )EquivalentsAmount (g)Moles
1-Bromo-2,4-difluorobenzene192.991.029.00.15
2,2,6,6-Tetramethylpiperidine141.271.021.20.15
n-Butyllithium (1.6 M in hexanes)64.061.094 mL0.15
Dry Ice (CO₂)44.01Excess~50 g~1.14
Product: this compound237.00 -23.0 0.097
Yield (%) ---64.6%

Data adapted from a representative synthesis.[1]

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow Start Start Materials: 1-Bromo-2,4-difluorobenzene n-BuLi, TM P, THF Base_Formation In Situ Base Formation (LiTMP) -78 °C Start->Base_Formation Lithiation Ortho-Lithiation -78 °C, 1 hr Base_Formation->Lithiation Carboxylation Carboxylation Dry Ice (CO2) -78 °C to RT Lithiation->Carboxylation Workup Aqueous Workup (HCl, Ethyl Acetate) Carboxylation->Workup Purification Purification (Hexane Trituration) Workup->Purification Product Final Product: This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Key Steps

Logical_Relationships Substrate 1-Bromo-2,4-difluorobenzene Deprotonation Selective Deprotonation Substrate->Deprotonation Reacts with Base Lithium Amide Base (e.g., LiTMP) Base->Deprotonation Enables Intermediate Aryllithium Intermediate Deprotonation->Intermediate Forms Carboxylation Nucleophilic Attack Intermediate->Carboxylation Reacts with Electrophile Carbon Dioxide (Dry Ice) Electrophile->Carboxylation Is attacked by Lithium_Carboxylate Lithium Carboxylate Salt Carboxylation->Lithium_Carboxylate Forms Protonation Protonation (Acidic Workup) Lithium_Carboxylate->Protonation Undergoes Final_Product This compound Protonation->Final_Product Yields

Caption: Key chemical transformations in the synthesis.

Safety Considerations

  • n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere.

  • The reaction is performed at very low temperatures . Appropriate personal protective equipment (PPE), including cryogenic gloves, should be worn.

  • The reaction should be conducted in a well-ventilated fume hood .

  • Quenching of the reaction can be exothermic . Add quenching reagents slowly and with adequate cooling.

Conclusion

The described protocol for the synthesis of this compound is a scalable and efficient method for producing this important chemical intermediate. By carefully controlling the reaction conditions, particularly the temperature, high yields of the desired product can be achieved. This application note provides the necessary details for researchers and process chemists to implement this synthesis on a larger scale.

References

Application Notes and Protocols: Synthesis of Agrochemicals from 3-Bromo-2,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Bromo-2,6-difluorobenzoic acid as a starting material in the synthesis of agrochemicals, specifically focusing on the benzoylphenylurea class of insecticides. The protocols described herein outline a synthetic pathway to Lufenuron, a potent insect growth regulator, demonstrating the practical application of this versatile chemical building block.

Introduction

This compound is a valuable intermediate in the synthesis of various biologically active molecules, including agrochemicals. Its unique substitution pattern, featuring two fluorine atoms and a bromine atom on the benzene ring, allows for strategic chemical modifications to generate complex molecular architectures. The fluorine atoms often enhance the biological activity and metabolic stability of the final product, while the bromine atom can serve as a handle for further chemical transformations or can be removed through dehalogenation.

This document details the synthetic route from this compound to the insecticide Lufenuron. The key strategic step involves the reductive de-bromination of the starting material to yield 2,6-difluorobenzoic acid, a crucial precursor for the synthesis of the 2,6-difluorobenzoyl isocyanate intermediate. This isocyanate is then coupled with a substituted aniline to form the final active ingredient.

Synthetic Pathway Overview

The overall synthetic pathway from this compound to Lufenuron can be summarized in the following key stages:

  • De-bromination: Reductive removal of the bromine atom from this compound to yield 2,6-difluorobenzoic acid.

  • Acid Chloride Formation: Conversion of 2,6-difluorobenzoic acid to 2,6-difluorobenzoyl chloride.

  • Amide Formation: Reaction of 2,6-difluorobenzoyl chloride with ammonia to produce 2,6-difluorobenzamide.

  • Isocyanate Formation: Conversion of 2,6-difluorobenzamide to the key intermediate, 2,6-difluorobenzoyl isocyanate.

  • Final Coupling: Reaction of 2,6-difluorobenzoyl isocyanate with 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline to produce Lufenuron.

Agrochemical_Synthesis cluster_start Starting Material cluster_intermediates Key Intermediates cluster_final Final Product 3-Bromo-2,6-difluorobenzoic_acid This compound 2,6-Difluorobenzoic_acid 2,6-Difluorobenzoic acid 3-Bromo-2,6-difluorobenzoic_acid->2,6-Difluorobenzoic_acid De-bromination 2,6-Difluorobenzoyl_chloride 2,6-Difluorobenzoyl chloride 2,6-Difluorobenzoic_acid->2,6-Difluorobenzoyl_chloride SOCl2 2,6-Difluorobenzamide 2,6-Difluorobenzamide 2,6-Difluorobenzoyl_chloride->2,6-Difluorobenzamide NH3 2,6-Difluorobenzoyl_isocyanate 2,6-Difluorobenzoyl isocyanate 2,6-Difluorobenzamide->2,6-Difluorobenzoyl_isocyanate Oxalyl Chloride Lufenuron Lufenuron 2,6-Difluorobenzoyl_isocyanate->Lufenuron Coupling with substituted aniline

Caption: Synthetic pathway from this compound to Lufenuron.

Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis.

Step 1: Synthesis of 2,6-Difluorobenzoic Acid via Reductive De-bromination

This procedure describes the removal of the bromine atom from this compound using catalytic hydrogenation.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound236.9910.0 g0.042
Palladium on Carbon (10 wt. %)-0.5 g-
Sodium Hydroxide40.001.68 g0.042
Methanol32.04150 mL-
Hydrogen Gas2.021 atm (balloon)-
Hydrochloric Acid (concentrated)36.46As needed-
Ethyl Acetate88.11200 mL-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (10.0 g, 0.042 mol) and sodium hydroxide (1.68 g, 0.042 mol) in methanol (150 mL).

  • Carefully add 10% Palladium on Carbon (0.5 g) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon). Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Dissolve the residue in water (100 mL) and acidify to pH 1-2 with concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-difluorobenzoic acid as a white solid.

Expected Yield: 85-95%

Step 2: Synthesis of 2,6-Difluorobenzoyl Chloride

This protocol details the conversion of the carboxylic acid to the corresponding acid chloride.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2,6-Difluorobenzoic acid158.106.0 g0.038
Thionyl Chloride (SOCl₂)118.975.4 g (3.3 mL)0.045
N,N-Dimethylformamide (DMF)73.092-3 drops-
Toluene (anhydrous)92.1450 mL-

Procedure:

  • To a stirred suspension of 2,6-difluorobenzoic acid (6.0 g, 0.038 mol) in anhydrous toluene (50 mL) in a 100 mL round-bottom flask, add a catalytic amount of DMF (2-3 drops).

  • Slowly add thionyl chloride (3.3 mL, 0.045 mol) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. The solid should dissolve as the reaction proceeds.

  • Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂).

  • After completion, allow the reaction to cool to room temperature.

  • Distill off the excess thionyl chloride and toluene under reduced pressure to obtain 2,6-difluorobenzoyl chloride as a clear liquid. This product is often used in the next step without further purification.

Expected Yield: >95% (crude)

Step 3: Synthesis of 2,6-Difluorobenzamide

This step describes the amination of the acid chloride.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2,6-Difluorobenzoyl chloride176.556.7 g (crude)~0.038
Ammonium Hydroxide (28-30%)35.0520 mL-
Dichloromethane (DCM)84.93100 mL-

Procedure:

  • Dissolve the crude 2,6-difluorobenzoyl chloride (~6.7 g, ~0.038 mol) in dichloromethane (100 mL) in a 250 mL flask and cool the solution in an ice bath to 0-5 °C.

  • Slowly add concentrated ammonium hydroxide (20 mL) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Separate the organic layer. Wash the organic layer with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-difluorobenzamide as a white solid.

Expected Yield: 90-98%

Step 4: Synthesis of 2,6-Difluorobenzoyl Isocyanate

This protocol outlines the formation of the key isocyanate intermediate.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2,6-Difluorobenzamide157.125.0 g0.032
Oxalyl Chloride ((COCl)₂)126.934.4 g (3.0 mL)0.035
1,2-Dichloroethane (anhydrous)98.9650 mL-

Procedure:

  • In a 100 mL three-necked flask equipped with a reflux condenser and a dropping funnel, suspend 2,6-difluorobenzamide (5.0 g, 0.032 mol) in anhydrous 1,2-dichloroethane (50 mL).

  • Slowly add oxalyl chloride (3.0 mL, 0.035 mol) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours, or until the reaction mixture becomes a clear solution.

  • Monitor the reaction by observing the cessation of gas evolution.

  • After the reaction is complete, cool the mixture to room temperature.

  • Distill off the solvent and excess oxalyl chloride under reduced pressure to obtain 2,6-difluorobenzoyl isocyanate as a light-yellow oil. This product is highly reactive and is typically used immediately in the next step.

Expected Yield: >90% (crude)

Step 5: Synthesis of Lufenuron

This is the final coupling step to produce the active ingredient.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2,6-Difluorobenzoyl isocyanate183.105.8 g (crude)~0.032
2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline344.0810.0 g0.029
Toluene (anhydrous)92.14100 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline (10.0 g, 0.029 mol) in anhydrous toluene (100 mL).

  • To this solution, add the crude 2,6-difluorobenzoyl isocyanate (~5.8 g, ~0.032 mol) dropwise at room temperature with stirring.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting aniline is consumed.

  • Upon completion, a white precipitate of Lufenuron will form. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration and wash it with cold toluene.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Lufenuron.

Expected Yield: 80-90%

Data Presentation

Summary of Synthetic Steps and Yields

StepReactionStarting MaterialProductTypical Yield (%)
1De-brominationThis compound2,6-Difluorobenzoic acid85-95
2Acid Chloride Formation2,6-Difluorobenzoic acid2,6-Difluorobenzoyl chloride>95 (crude)
3Amide Formation2,6-Difluorobenzoyl chloride2,6-Difluorobenzamide90-98
4Isocyanate Formation2,6-Difluorobenzamide2,6-Difluorobenzoyl isocyanate>90 (crude)
5Final Coupling2,6-Difluorobenzoyl isocyanateLufenuron80-90

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: De-bromination cluster_step2 Step 2: Acid Chloride Formation cluster_step3 Step 3: Amide Formation cluster_step4 Step 4: Isocyanate Formation cluster_step5 Step 5: Final Coupling start1 Dissolve this compound and NaOH in Methanol add_cat1 Add Pd/C catalyst start1->add_cat1 hydrogenate Hydrogenate under H2 atmosphere add_cat1->hydrogenate workup1 Filter, Concentrate, Acidify, Extract hydrogenate->workup1 product1 2,6-Difluorobenzoic acid workup1->product1 start2 Suspend 2,6-Difluorobenzoic acid in Toluene product1->start2 add_reagent2 Add SOCl2 and DMF start2->add_reagent2 reflux2 Reflux add_reagent2->reflux2 workup2 Concentrate reflux2->workup2 product2 2,6-Difluorobenzoyl chloride workup2->product2 start3 Dissolve 2,6-Difluorobenzoyl chloride in DCM product2->start3 add_reagent3 Add NH4OH start3->add_reagent3 react3 Stir at room temperature add_reagent3->react3 workup3 Separate, Wash, Dry, Concentrate react3->workup3 product3 2,6-Difluorobenzamide workup3->product3 start4 Suspend 2,6-Difluorobenzamide in 1,2-Dichloroethane product3->start4 add_reagent4 Add Oxalyl Chloride start4->add_reagent4 reflux4 Reflux add_reagent4->reflux4 workup4 Concentrate reflux4->workup4 product4 2,6-Difluorobenzoyl isocyanate workup4->product4 start5 Dissolve substituted aniline in Toluene product4->start5 add_reagent5 Add 2,6-Difluorobenzoyl isocyanate start5->add_reagent5 react5 Stir at room temperature add_reagent5->react5 workup5 Filter and Recrystallize react5->workup5 product5 Lufenuron workup5->product5

Catalytic Systems for the Functionalization of 3-Bromo-2,6-difluorobenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic functionalization of 3-bromo-2,6-difluorobenzoic acid, a valuable building block in medicinal chemistry and materials science. The presented protocols focus on palladium-catalyzed cross-coupling reactions, offering versatile strategies for the synthesis of diverse derivatives.

Introduction

This compound is a key intermediate for the synthesis of complex organic molecules. The presence of the bromine atom allows for various cross-coupling reactions, while the fluorine atoms can significantly influence the physicochemical and biological properties of the final products, such as metabolic stability and binding affinity. This document details selected catalytic systems for the functionalization of this scaffold, providing researchers with practical guidance for their synthetic endeavors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The following data pertains to the coupling of a derivative, 3-bromo-2,6-difluoro-N-methylbenzamide, with various (hetero)arylboronic acids.

Data Presentation: Suzuki-Miyaura Coupling of 3-Bromo-2,6-difluoro-N-methylbenzamide
EntryArylboronic AcidCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>95
24-Methoxyphenylboronic acidPd₂(dba)₃XPhosK₂CO₃1,4-Dioxane/H₂O1001692
34-Fluorophenylboronic acidPdCl₂(dppf)-Cs₂CO₃THF/H₂O801295
4Pyridin-3-ylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001285
5Thiophen-2-ylboronic acidPd₂(dba)₃XPhosK₂CO₃1,4-Dioxane/H₂O1001688
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A detailed protocol for the Suzuki-Miyaura coupling of 3-bromo-2,6-difluoro-N-methylbenzamide with an arylboronic acid is provided below.

Materials:

  • 3-bromo-2,6-difluoro-N-methylbenzamide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water mixture)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To an oven-dried reaction vessel, add 3-bromo-2,6-difluoro-N-methylbenzamide, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent to the reaction mixture.

  • Heat the mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 3-Bromo-2,6-difluoro-N-methylbenzamide - Arylboronic Acid - Catalyst & Ligand - Base B Add Degassed Solvent A->B C Heat and Stir under Inert Atmosphere B->C D Cool and Quench C->D E Extraction D->E F Drying and Concentration E->F G Column Chromatography F->G H H G->H Final Product

Suzuki-Miyaura Coupling Experimental Workflow

Buchwald-Hartwig Amination

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound or its ester derivative (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a glovebox or under a stream of inert gas, charge a reaction vessel with the palladium precatalyst, the phosphine ligand, and the base.

  • Add the this compound derivative and the amine.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Buchwald_Hartwig_Pathway pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition arbr 3-Bromo-2,6-difluorobenzoic Acid Derivative (Ar-Br) arbr->oxidative_addition pd_intermediate L-Pd(II)(Ar)(Br) oxidative_addition->pd_intermediate ligand_exchange Ligand Exchange pd_intermediate->ligand_exchange amine Amine (R₂NH) amine->ligand_exchange pd_amine_complex [L-Pd(II)(Ar)(NHR₂)]⁺Br⁻ ligand_exchange->pd_amine_complex deprotonation Deprotonation pd_amine_complex->deprotonation base Base base->deprotonation pd_amido_complex L-Pd(II)(Ar)(NR₂) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Functionalized Product (Ar-NR₂) reductive_elimination->product

Catalytic Cycle of Buchwald-Hartwig Amination

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. As with the Buchwald-Hartwig amination, specific protocols for this compound are not detailed in the provided search results. A general procedure is outlined below, which should be optimized for the target substrate.

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • This compound or its ester derivative (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) salt (e.g., CuI, 1-10 mol%)

  • Base (an amine, e.g., triethylamine or diisopropylamine, used as solvent or co-solvent)

  • Anhydrous, deoxygenated solvent (e.g., THF or DMF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a reaction vessel under an inert atmosphere, add the this compound derivative, the palladium catalyst, and the copper(I) salt.

  • Add the anhydrous, deoxygenated solvent and the amine base.

  • Add the terminal alkyne to the mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Sonogashira_Logic start Starting Materials reactants This compound Derivative + Terminal Alkyne start->reactants catalysts Catalytic System: - Palladium Catalyst - Copper(I) Cocatalyst - Amine Base start->catalysts reaction Cross-Coupling Reaction reactants->reaction catalysts->reaction product Alkynylated Product reaction->product

Logical Relationship in Sonogashira Coupling

Conclusion

The catalytic functionalization of this compound provides access to a wide array of valuable compounds. The Suzuki-Miyaura coupling has been demonstrated to be effective for its N-methylamide derivative. While specific examples for Buchwald-Hartwig amination and Sonogashira coupling on this particular substrate are less documented in the provided information, the general protocols presented here offer a solid starting point for methodological development. Researchers are encouraged to screen various catalysts, ligands, bases, and solvents to optimize the reaction conditions for their specific needs.

Application Notes and Protocols for the Derivatization of 3-Bromo-2,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the carboxylic acid group of 3-Bromo-2,6-difluorobenzoic acid, a versatile building block in medicinal chemistry and materials science. The protocols cover three common derivatization strategies: esterification, amidation, and acyl chloride formation. Each section includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the workflow.

Esterification: Synthesis of Methyl 3-Bromo-2,6-difluorobenzoate

Esterification of this compound is a common strategy to mask the carboxylic acid functionality, improve solubility in organic solvents, or to prepare intermediates for further synthetic transformations. The methyl ester, in particular, is a frequently synthesized derivative.

Protocol 1: Thionyl Chloride Mediated Esterification

This protocol describes the synthesis of methyl 3-bromo-2,6-difluorobenzoate using thionyl chloride (SOCl₂) in methanol.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous methanol, add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure methyl 3-bromo-2,6-difluorobenzoate.

Quantitative Data
ReactantReagentSolventReaction TimeTemperatureYield (%)Reference
4-Bromo-2,6-difluorobenzoic acidSOCl₂MeOH3 hoursReflux53[1]

Note: The provided yield is for the isomeric 4-bromo-2,6-difluorobenzoic acid, but a similar yield can be expected for the 3-bromo isomer under these standard conditions.

Experimental Workflow

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in anhydrous Methanol add_socl2 Add Thionyl Chloride (SOCl₂) dropwise at 0°C start->add_socl2 reflux Reflux for 3 hours add_socl2->reflux concentrate1 Concentrate under reduced pressure reflux->concentrate1 extract Dilute with EtOAc and wash with NaHCO₃ solution concentrate1->extract dry Dry organic layer over Na₂SO₄ extract->dry concentrate2 Concentrate to yield crude product dry->concentrate2 purify Purify by column chromatography or recrystallization concentrate2->purify product Methyl 3-Bromo-2,6-difluorobenzoate purify->product

Caption: Workflow for Thionyl Chloride Mediated Esterification.

Amidation: Synthesis of N-Substituted 3-Bromo-2,6-difluorobenzamides

Amidation of the carboxylic acid group is a key transformation for introducing diverse functionalities and is widely used in drug discovery to generate compound libraries with varied pharmacological properties.[2]

Protocol 2: EDC/HOBt Mediated Amide Coupling

This protocol outlines a general procedure for the synthesis of N-substituted amides using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • This compound

  • Desired amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DCM or DMF).

  • Add the desired amine (1.1 eq), HOBt (1.2 eq), and a tertiary amine base such as DIPEA or TEA (2.0 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add EDC (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with the organic solvent used for the reaction.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[3]

Quantitative Data

Experimental Workflow

Amidation_Workflow_EDC cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in anhydrous solvent add_reagents Add Amine, HOBt, and DIPEA/TEA start->add_reagents cool Cool to 0°C add_reagents->cool add_edc Add EDC cool->add_edc stir Stir at room temperature for 12-24 hours add_edc->stir dilute Dilute with solvent stir->dilute wash Wash with NaHCO₃ and brine dilute->wash dry Dry organic layer wash->dry concentrate Concentrate to yield crude product dry->concentrate purify Purify by column chromatography concentrate->purify product N-Substituted 3-Bromo-2,6-difluorobenzamide purify->product

Caption: Workflow for EDC/HOBt Mediated Amide Coupling.

Acyl Chloride Formation: Synthesis of 3-Bromo-2,6-difluorobenzoyl chloride

The formation of an acyl chloride is a common method to activate the carboxylic acid for subsequent reactions, such as Friedel-Crafts acylation or reaction with nucleophiles like alcohols and amines to form esters and amides, respectively. Acyl chlorides are highly reactive intermediates.[5]

Protocol 3: Acyl Chloride Formation using Thionyl Chloride

This protocol details the synthesis of 3-Bromo-2,6-difluorobenzoyl chloride using thionyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • A catalytic amount of Dimethylformamide (DMF) (optional)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser with a gas outlet to a trap (e.g., NaOH solution)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus (for purification)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend or dissolve this compound (1.0 eq) in an anhydrous solvent such as toluene or DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation.

  • The resulting crude 3-Bromo-2,6-difluorobenzoyl chloride can be purified by vacuum distillation.[6][7]

Caution: This reaction should be performed in a well-ventilated fume hood as it produces toxic gases (HCl and SO₂). All glassware must be thoroughly dried to prevent hydrolysis of the acyl chloride.

Quantitative Data

The conversion of carboxylic acids to acyl chlorides using thionyl chloride is generally a high-yielding reaction, often quantitative. The product is typically used in the next step without extensive purification beyond the removal of excess reagents.

Experimental Workflow

AcylChloride_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Suspend this compound in anhydrous solvent add_dmf Add catalytic DMF start->add_dmf add_socl2 Add Thionyl Chloride add_dmf->add_socl2 reflux Reflux for 2-4 hours add_socl2->reflux distill Distill off excess SOCl₂ and solvent reflux->distill vac_distill Purify by vacuum distillation (optional) distill->vac_distill product 3-Bromo-2,6-difluorobenzoyl chloride vac_distill->product

Caption: Workflow for Acyl Chloride Formation using Thionyl Chloride.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-2,6-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromo-2,6-difluorobenzoic acid, with a focus on improving yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. The primary synthesis route involves the lithiation of 1-bromo-2,4-difluorobenzene followed by carboxylation with dry ice. Here are common causes for low yields and their solutions:

  • Incomplete Lithiation: The formation of the organolithium intermediate is critical. Ensure your reaction is carried out under strictly anhydrous conditions, as any moisture will quench the organolithium reagent. Use freshly dried solvents and glassware.

  • Suboptimal Temperature Control: The lithiation step is typically performed at very low temperatures (-78 °C) to prevent side reactions.[1][2] Deviation from this temperature can lead to the formation of byproducts.

  • Inefficient Carboxylation: The reaction with carbon dioxide (dry ice) must be efficient. Use freshly crushed, high-quality dry ice to maximize the surface area for reaction.[1][2] Ensure the dry ice is added in excess.

  • Loss during Workup: The product is extracted into an organic solvent after acidification. Ensure complete extraction by performing multiple extractions. Back-extraction of the combined organic layers with a basic aqueous solution can help isolate the acidic product, which can then be re-acidified and extracted.

Q2: I am observing significant amounts of impurities in my final product. What are these impurities and how can I minimize them?

A2: Impurity formation is a common issue. The most likely impurities are unreacted starting material (1-bromo-2,4-difluorobenzene) and byproducts from side reactions.

  • Unreacted Starting Material: This indicates an incomplete reaction. To address this, you can try slightly increasing the molar equivalent of the organolithium reagent or extending the reaction time for the lithiation step.

  • Side Reactions: At temperatures above -70°C, the organolithium intermediate can be unstable and participate in side reactions. Maintaining a very low reaction temperature is crucial.[3]

  • Purification: Effective purification is key to removing impurities. Recrystallization from a suitable solvent system (e.g., hexane) can be effective.[1][2] Column chromatography is another option for obtaining a highly pure product.

Q3: The organolithium reaction is difficult to initiate. What troubleshooting steps can I take?

A3: Difficulty in initiating organolithium reactions is often due to the quality of the reagents or the reaction setup.

  • Reagent Quality: Use a fresh, properly titrated solution of the organolithium reagent (e.g., n-butyllithium). The concentration of commercially available organolithium reagents can decrease over time.

  • Anhydrous Conditions: As mentioned, the reaction is extremely sensitive to moisture. Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (e.g., argon or nitrogen). Solvents must be rigorously dried.

  • Inert Atmosphere: The reaction should be carried out under a positive pressure of an inert gas to prevent atmospheric moisture and oxygen from entering the reaction vessel.

Q4: How do I properly handle the workup and purification of this compound?

A4: A careful workup and purification are essential for obtaining a high yield of pure product.

  • Quenching: After the carboxylation step, the reaction is typically quenched with a saturated aqueous solution of ammonium chloride.[2]

  • Acidification and Extraction: The aqueous layer should be acidified with an acid like 1M HCl to protonate the carboxylate salt, making the benzoic acid derivative soluble in organic solvents.[1][2] Subsequent extraction with a suitable organic solvent (e.g., ethyl acetate) should be performed multiple times to ensure complete recovery of the product.[1][2]

  • Washing and Drying: The combined organic extracts should be washed with water and brine to remove any remaining water-soluble impurities. The organic layer is then dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[1][2]

  • Final Purification: After removing the solvent under reduced pressure, the crude product can be purified. A common method is to add a non-polar solvent like hexane to the residue, which causes the desired product to precipitate as a solid that can be collected by filtration.[1][2]

Data Presentation

Table 1: Summary of a Reported Synthesis Protocol and Yield

ParameterValueReference
Starting Material1-Bromo-2,4-difluorobenzene[1][2]
Reagentsn-Butyllithium, 2,2,6,6-tetramethylpiperidine, Dry Ice[1][2]
SolventTetrahydrofuran (THF)[1][2]
Reaction Temperature-78 °C[1][2]
Reaction Time1 hour (lithiation), 2 hours (carboxylation)[1][2]
Reported Yield 64.6% [1][2]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound [1][2]

  • Reaction Setup: In a dry, two-necked round-bottom flask under an argon atmosphere, add diisopropylamine (8.1 mL, 57.0 mmol) and anhydrous tetrahydrofuran (THF) (260 mL).

  • Cooling: Cool the solution to -70 °C in a dry ice/acetone bath.

  • Addition of n-Butyllithium: Add n-butyllithium (2.0 M in cyclohexane, 25.9 mL, 51.8 mmol) dropwise via syringe.

  • Warming and Re-cooling: Briefly warm the resulting mixture to 0 °C and then cool it back down to -70 °C.

  • Addition of Starting Material: To this cold solution, add 1-bromo-2,4-difluorobenzene (5.9 mL, 52.0 mmol) dropwise.

  • Carboxylation: After stirring at -70 °C, add crushed dry ice to the reaction mixture.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Add water and 1N hydrochloric acid, then extract the product with ethyl acetate.

  • Purification: Wash the organic extract with water and dry it over anhydrous magnesium sulfate. Evaporate the solvent under reduced pressure. Add hexane to the residue to precipitate the product, which is then collected by filtration.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Anhydrous Solvents and Reagents setup_reaction Set up Dry Glassware under Inert Atmosphere prep_reagents->setup_reaction lithiation Lithiation of 1-bromo-2,4-difluorobenzene with n-BuLi at -78°C setup_reaction->lithiation carboxylation Carboxylation with Crushed Dry Ice lithiation->carboxylation quench Quench with Saturated Aqueous NH4Cl carboxylation->quench acidify_extract Acidify with HCl and Extract with Ethyl Acetate quench->acidify_extract wash_dry Wash Organic Layer and Dry over MgSO4 acidify_extract->wash_dry purify Evaporate Solvent and Precipitate with Hexane wash_dry->purify characterization Characterize Final Product (NMR, etc.) purify->characterization

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Loss During Workup start->cause3 cause4 Moisture Contamination start->cause4 sol1 Increase Reagent Equivalents or Reaction Time cause1->sol1 sol2 Strict Temperature Control (maintain -78°C) cause2->sol2 sol3 Optimize Extraction and Purification Steps cause3->sol3 sol4 Ensure Anhydrous Conditions cause4->sol4

Caption: A troubleshooting guide for addressing low reaction yields.

References

Technical Support Center: Purification of Crude 3-Bromo-2,6-difluorobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Bromo-2,6-difluorobenzoic acid by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions in a structured question-and-answer format.

Problem Potential Cause(s) Suggested Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used , resulting in a solution that is not saturated. 2. The solution is supersaturated , but crystal nucleation has not initiated. 3. The compound may be highly soluble in the chosen solvent even at low temperatures .1. Reduce the volume of the solvent by heating the solution to evaporate some of the solvent, then allow it to cool again. 2. Induce crystallization by: a. Scratching the inside of the flask with a glass rod to create nucleation sites. b. Adding a seed crystal of pure this compound. 3. If the compound remains soluble, the solvent is likely unsuitable. Recover the solid by evaporating the solvent and attempt recrystallization with a different solvent or solvent system.
"Oiling Out" - Formation of a Liquid Layer Instead of Crystals 1. The compound is coming out of solution at a temperature above its melting point . This can be due to a high concentration of impurities lowering the melting point of the mixture. 2. The solution is too concentrated . 3. The solution was cooled too rapidly .1. Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly. 2. Consider using a different solvent with a lower boiling point.
Low Yield of Purified Crystals 1. Too much solvent was used , causing a significant amount of the product to remain in the mother liquor. 2. Premature crystallization occurred during hot filtration (if performed). 3. The crystals were washed with a solvent that was not cold , leading to some of the product dissolving. 4. Incomplete crystallization before filtration.1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. 3. Wash the collected crystals with a minimal amount of ice-cold solvent . 4. Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal recovery.
Discolored Crystals 1. Colored impurities are present in the crude material. 2. Thermal degradation of the compound if heated for an extended period.1. During the dissolution step, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration to remove the charcoal. 2. Minimize the time the solution is kept at a high temperature .

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

  • Protic solvents: Water, ethanol, methanol, isopropanol.

  • Aprotic polar solvents: Acetone, ethyl acetate.

  • Nonpolar solvents: Heptane, hexane (often used as an anti-solvent).

  • Solvent mixtures: Ethanol/water, acetone/water, or toluene/heptane.

A good starting point is to perform small-scale solubility tests with a few of these solvents or solvent systems to determine the most effective one for your specific crude material.

Q2: How do I perform a small-scale solubility test to select a solvent?

A2: Place a small amount of your crude this compound (e.g., 10-20 mg) into a test tube. Add a few drops of the solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube and continue adding the solvent dropwise until the solid dissolves. Then, allow the solution to cool to room temperature and then in an ice bath. An ideal solvent will show poor solubility at room temperature but complete dissolution upon heating, followed by the formation of a good crop of crystals upon cooling.

Q3: My purified crystals have a wide melting point range. What does this indicate?

A3: A broad melting point range is typically an indication of impurities still being present in your sample. The impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point. Further recrystallization may be necessary to improve the purity. It is also important to ensure the sample is completely dry, as residual solvent can also depress the melting point.

Q4: Can I use a single-solvent or a two-solvent system for recrystallization?

A4: Both systems can be effective. A single-solvent recrystallization is simpler if a suitable solvent can be found. A two-solvent (or mixed-solvent) system is useful when the compound is very soluble in one solvent (the "good" solvent) and poorly soluble in another (the "bad" or "anti-solvent"), and the two solvents are miscible. The compound is dissolved in a minimum of the hot "good" solvent, and the "bad" solvent is added dropwise until the solution becomes cloudy, indicating the saturation point has been reached. The solution is then heated to redissolve the precipitate and allowed to cool slowly.

Data Presentation

The following table provides a qualitative summary of the solubility of substituted benzoic acids in common solvents to guide solvent selection for the recrystallization of this compound. It is important to note that this is a generalized guide and experimental verification is crucial.

SolventPolarityExpected Solubility of this compound at Room TemperatureExpected Solubility of this compound at Elevated TemperatureNotes
WaterHighLowModerate to HighGood for polar compounds; may require a large volume.
EthanolHighModerateHighOften a good choice for moderately polar compounds.
MethanolHighModerate to HighHighSimilar to ethanol, but its lower boiling point can be advantageous.
AcetoneMediumHighVery HighMay be too good of a solvent, leading to poor recovery unless used in a mixed-solvent system.
Ethyl AcetateMediumModerateHighA versatile solvent for a range of polarities.
TolueneLowLowModerate to HighGood for less polar compounds; higher boiling point.
Heptane/HexaneLowVery LowLowOften used as an anti-solvent in a two-solvent system. A synthetic procedure for this compound mentions the use of hexane to precipitate the product.[1]

Experimental Protocols

Detailed Methodology for Recrystallization of this compound

This protocol provides a general procedure that should be optimized based on the specific impurities present in the crude material and the chosen solvent system.

  • Solvent Selection: Based on small-scale solubility tests, select an appropriate solvent or solvent system.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask of appropriate size.

    • Add a stir bar and the minimum amount of the chosen solvent to just cover the solid.

    • Gently heat the mixture on a hot plate with stirring.

    • Add small portions of the hot solvent until the solid completely dissolves. Avoid adding a large excess of solvent to ensure the solution is saturated.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (a spatula tip is usually sufficient).

    • Reheat the solution to boiling for a few minutes while stirring.

  • Hot Filtration (if charcoal or insoluble impurities are present):

    • Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper on the hot plate.

    • Quickly filter the hot solution into the preheated flask to remove the activated charcoal and any insoluble impurities. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Ensure the filter paper is wetted with a small amount of the cold recrystallization solvent before pouring the crystal slurry.

  • Washing:

    • With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying:

    • Leave the crystals in the Büchner funnel with the vacuum on for a period to pull air through and partially dry them.

    • Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely or dry in a vacuum oven at a temperature well below the melting point of the compound.

  • Analysis:

    • Determine the weight of the purified crystals and calculate the percent recovery.

    • Measure the melting point of the purified crystals to assess their purity. A sharp melting point close to the literature value indicates high purity.

Mandatory Visualization

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Overcoming challenges in the synthesis of 3-Bromo-2,6-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Bromo-2,6-difluorobenzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important chemical intermediate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate your experiments successfully.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method is the directed ortho-metalation of 1-bromo-2,4-difluorobenzene, followed by carboxylation. This involves the use of a strong organolithium base, such as n-butyllithium (n-BuLi), at very low temperatures (-78 °C) to deprotonate the position between the two fluorine atoms. The resulting aryllithium intermediate is then quenched with solid carbon dioxide (dry ice) to form the carboxylate salt, which is subsequently protonated upon acidic workup to yield the final product.[1]

Q2: Why is a very low temperature (-78 °C) critical for this reaction?

A2: Maintaining a low temperature is crucial for several reasons. Firstly, n-butyllithium is highly reactive and can react with the solvent, typically tetrahydrofuran (THF), at higher temperatures, leading to solvent degradation and consumption of the reagent.[2][3] Secondly, the aryllithium intermediate is thermally unstable and can decompose or undergo side reactions if the temperature is not strictly controlled. Low temperatures ensure the stability of the intermediate until it is trapped by the electrophile (CO₂).

Q3: Are there any major side products to be aware of in this synthesis?

A3: Yes, potential side products can arise from several pathways. One common issue is the formation of isomers if the deprotonation is not completely regioselective. Another possibility is the formation of coupling products, which can occur if the reaction temperature rises, especially when using THF as a solvent.[4] Additionally, incomplete carboxylation can leave unreacted 1-bromo-2,4-difluorobenzene in the reaction mixture. Benzyne-derived hydrocarbons can also form as minor side products.[4][5]

Q4: What are the key safety precautions when working with n-butyllithium?

A4: n-Butyllithium is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air and reacts violently with water.[2] All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and glassware. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is essential. It is also crucial to have a proper quenching strategy and an appropriate fire extinguisher (Class D for combustible metals) readily available.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive n-BuLi: The reagent may have degraded due to improper storage or handling. 2. Presence of Moisture: Water in the solvent, glassware, or starting material will quench the n-BuLi. 3. Incorrect Temperature: Running the reaction at a temperature higher than -78 °C can lead to reagent decomposition and side reactions.[2][3] 4. Inefficient Carboxylation: The dry ice may not have been completely anhydrous, or the addition of the aryllithium solution to the CO₂ was too rapid.1. Titrate n-BuLi: Always titrate the n-BuLi solution before use to determine its exact molarity. 2. Ensure Anhydrous Conditions: Dry all glassware in an oven overnight and cool under an inert atmosphere. Use freshly distilled, anhydrous solvents. 3. Maintain Strict Temperature Control: Use a dry ice/acetone bath to maintain the temperature at -78 °C throughout the addition of n-BuLi and during the carboxylation step. 4. Use High-Quality Dry Ice: Crush fresh, high-quality dry ice into a powder just before use. Add the aryllithium solution slowly to a large excess of the crushed dry ice with vigorous stirring.
Formation of Multiple Products/Impurities 1. Isomer Formation: Deprotonation at an undesired position. 2. Coupling Side Products: This is more likely if the reaction temperature is not well-controlled, especially in THF.[4] 3. Benzyne Formation: A possible side reaction with organolithium reagents and aryl halides.[4][5]1. Use a Directing Group (if applicable) or a more selective base: While the fluorine atoms strongly direct the lithiation to the desired position in this case, for other substrates, the choice of base and solvent can be optimized. 2. Strict Temperature Control: Ensure the reaction temperature does not rise above -78 °C. 3. Optimize Reaction Time: Do not let the aryllithium intermediate stir for an extended period before adding the electrophile.
Difficult Product Purification/Isolation 1. Product is an Oily Residue: The product may not have fully crystallized or may be impure. 2. Co-eluting Impurities: Unreacted starting material or non-polar side products may be difficult to separate by extraction alone. 3. Poor Solubility: The product may have limited solubility in the extraction solvent, leading to losses.[6]1. Trituration: After removing the solvent, try triturating the residue with a non-polar solvent like hexane to induce crystallization and wash away non-polar impurities.[1] 2. Recrystallization: If trituration is insufficient, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, toluene). 3. Column Chromatography: For very impure samples, silica gel chromatography may be necessary, though it is less ideal for large-scale preparations. 4. Optimize Extraction: Ensure the aqueous layer is sufficiently acidic (pH ~2) to fully protonate the carboxylic acid, making it more soluble in the organic extraction solvent (e.g., ethyl acetate).[7]

Experimental Workflow and Methodologies

Detailed Protocol for the Synthesis of this compound

This protocol is based on established literature procedures.[1]

Materials and Equipment:

  • Two-necked round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Syringes and needles

  • Dry ice/acetone bath

  • 1-bromo-2,4-difluorobenzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (solution in hexanes, titrated)

  • Dry ice (solid CO₂)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Assemble the dry two-necked flask with a stir bar, a rubber septum, and an inert gas inlet. Place the flask in a dry ice/acetone bath to cool to -78 °C.

  • Addition of Reagents: Under an inert atmosphere, add anhydrous THF (e.g., 260 mL for a ~50 mmol scale reaction) to the flask. To this, add 1-bromo-2,4-difluorobenzene (e.g., 5.9 mL, 52.0 mmol) dropwise via syringe.

  • Lithiation: Slowly add a solution of n-butyllithium (e.g., 2.0 M in cyclohexane, 25.9 mL, 51.8 mmol) dropwise to the stirred solution while maintaining the temperature at -78 °C. After the addition is complete, stir the reaction mixture at this temperature for 1 hour.

  • Carboxylation: In a separate flask, crush a generous excess of dry ice (e.g., 20-30 g). While vigorously stirring the dry ice, slowly transfer the cold aryllithium solution onto the crushed dry ice via a cannula. Continue stirring for 2 hours, allowing the mixture to slowly warm to room temperature.

  • Workup: Quench the reaction by slowly adding 1 M HCl (e.g., 30 mL) and water (e.g., 10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (e.g., 3 x 50 mL).

  • Purification: Combine the organic layers, wash with water, and then with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Add hexane to the resulting residue to precipitate the solid product. Collect the solid by filtration and dry under vacuum to afford this compound.

Visualizing the Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Final Product start 1-Bromo-2,4-difluorobenzene lithiation ortho-Lithiation (-78 °C, THF) start->lithiation 1. n-BuLi carboxylation Carboxylation (Dry Ice, -78 °C to RT) lithiation->carboxylation 2. CO₂ (s) workup Acidic Workup (HCl, H₂O) carboxylation->workup 3. H₃O⁺ product This compound workup->product Troubleshooting_Logic Troubleshooting Low Yield start Low Yield Observed check_reagents Check Reagent Quality start->check_reagents check_conditions Verify Reaction Conditions check_reagents->check_conditions OK sol_reagents Titrate n-BuLi. Use anhydrous solvents. check_reagents->sol_reagents Inactive/Wet? check_workup Review Workup & Purification check_conditions->check_workup Correct sol_conditions Ensure temp is -78 °C. Check inert atmosphere. check_conditions->sol_conditions Incorrect? sol_workup Ensure acidic pH for extraction. Optimize purification method. check_workup->sol_workup Inefficient? end Improved Yield check_workup->end OK sol_reagents->check_conditions sol_conditions->check_workup sol_workup->end

References

Technical Support Center: Preparation of 3-Bromo-2,6-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Bromo-2,6-difluorobenzoic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the common method of lithiation of 1-bromo-2,4-difluorobenzene followed by carboxylation.

Issue IDQuestionPossible CausesSuggested Solutions
TR-01 Low or no yield of the desired product. 1. Inactive n-butyllithium reagent. 2. Presence of moisture or other electrophilic impurities in the reaction setup. 3. Incomplete lithiation. 4. Inefficient carboxylation.1. Titrate the n-butyllithium solution before use to determine its exact molarity. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. 3. Increase the reaction time for the lithiation step or consider using a slight excess of the lithium amide base. 4. Use freshly crushed, high-quality dry ice. Ensure the reaction mixture is added to a large excess of dry ice to maintain a low temperature and high concentration of CO2.
TR-02 Formation of a significant amount of 1,3-difluorobenzene as a byproduct. The lithiated intermediate is being quenched by a proton source before the addition of dry ice. This is often due to residual moisture in the solvent or on the glassware.Rigorously dry all solvents and glassware. Ensure the inert atmosphere is maintained throughout the experiment.
TR-03 Presence of a ketone or tertiary alcohol impurity in the final product. The aryllithium intermediate can react with the initially formed lithium carboxylate. This is more likely if the reaction temperature is not kept sufficiently low.Maintain the reaction temperature at -78 °C during the lithiation and carboxylation steps. Add the aryllithium solution to a large excess of crushed dry ice to ensure rapid carboxylation.
TR-04 Formation of biphenyl or other coupling products. This can occur if the reaction temperature is allowed to rise, potentially leading to benzyne formation and subsequent side reactions. The choice of solvent can also influence coupling reactions.[1][2][3]Strictly maintain the reaction temperature at -78 °C. Using a mixture of THF and hexanes can help to keep the reaction mixture homogeneous at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the role of 2,2,6,6-tetramethylpiperidine (TMP) or diisopropylamine in this reaction?

A1: 2,2,6,6-tetramethylpiperidine or diisopropylamine are used to form a lithium amide base in situ upon reaction with n-butyllithium. These bulky, non-nucleophilic strong bases, such as lithium diisopropylamide (LDA), are used to selectively deprotonate the position between the two fluorine atoms on 1-bromo-2,4-difluorobenzene, leading to the desired lithiated intermediate.

Q2: Why is the reaction carried out at -78 °C?

A2: The low temperature is crucial for several reasons. It prevents the decomposition of the thermally unstable aryllithium intermediate. It also minimizes side reactions, such as reaction with the solvent (THF) and the formation of benzyne intermediates.[4][5]

Q3: Can I use a different organolithium reagent, such as sec-butyllithium or tert-butyllithium?

A3: While other organolithium reagents can be used for lithiation, their reactivity and steric hindrance are different from n-butyllithium. Tert-butyllithium is a stronger base but also more sterically hindered, which could affect the regioselectivity and rate of the reaction. It is recommended to use n-butyllithium in conjunction with a strong amide base for this specific transformation.

Q4: How can I confirm the formation of the desired product?

A4: The product, this compound, can be characterized by various analytical techniques. 1H-NMR spectroscopy is a key method, with expected signals in the aromatic region.[6] Other useful techniques include 13C-NMR, 19F-NMR, and mass spectrometry to confirm the molecular weight.

Q5: What is the purpose of the saturated aqueous ammonium chloride solution quench?

A5: The saturated aqueous ammonium chloride solution is used to quench any remaining organolithium species after the carboxylation step.[6] This is followed by acidification with a strong acid like HCl to protonate the carboxylate and allow for the extraction of the carboxylic acid product into an organic solvent.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a literature procedure.[6][7]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
1-Bromo-2,4-difluorobenzene192.992.90 g15.0
n-Butyllithium (1.6 M in hexane)64.069.4 mL15.0
2,2,6,6-Tetramethylpiperidine141.272.50 mL15.0
Tetrahydrofuran (THF), anhydrous-40 mL-
Dry Ice (solid CO2)44.01~5 g-
1 M Hydrochloric acid-30 mL-
Ethyl acetate-As needed-
Hexane-As needed-
Anhydrous magnesium sulfate-As needed-

Procedure:

  • To a dry reaction flask under an inert atmosphere (argon or nitrogen), add tetrahydrofuran (20 mL) and cool to -78 °C using a dry ice/acetone bath.

  • To the cooled THF, add a 1.6 M solution of n-butyllithium in hexane (9.4 mL, 15.0 mmol).

  • Slowly add 2,2,6,6-tetramethylpiperidine (2.50 mL, 15.0 mmol) to the solution.

  • Add a solution of 1-bromo-2,4-difluorobenzene (2.90 g, 15.0 mmol) in tetrahydrofuran (20 mL) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • In a separate flask, place a large excess of freshly crushed dry ice.

  • Transfer the reaction mixture onto the crushed dry ice with vigorous stirring.

  • Continue stirring at -78 °C for 2 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add water (10 mL) and 1 M hydrochloric acid (30 mL) and extract the product with ethyl acetate.

  • Wash the organic phase with water and then brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Add hexane to the residue to precipitate the solid product.

  • Collect the solid by filtration to afford this compound. A typical yield is around 2.30 g (64.6%).[6]

Visualizations

Reaction Pathway and Side Reactions

The following diagrams illustrate the main synthetic pathway for this compound and potential side reactions.

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product A 1-Bromo-2,4-difluorobenzene D Aryllithium Intermediate A->D Lithiation -78 °C B n-BuLi + TMP C 1. Dry Ice (CO2) 2. H3O+ E This compound D->E Carboxylation

Caption: Main synthesis pathway for this compound.

Side_Reactions cluster_start Starting Point cluster_side Potential Side Reactions cluster_products Side Products Start Aryllithium Intermediate Protonation Protonation (from residual H2O) Start->Protonation Overreaction Reaction with Product Start->Overreaction Benzyne Benzyne Formation (if T > -78 °C) Start->Benzyne Product_Protonation 1,3-Difluorobenzene Protonation->Product_Protonation Product_Overreaction Ketone/Alcohol Impurities Overreaction->Product_Overreaction Product_Benzyne Coupling Products Benzyne->Product_Benzyne

Caption: Common side reactions in the synthesis.

References

Optimizing reaction conditions for Suzuki coupling with 3-Bromo-2,6-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling with 3-Bromo-2,6-difluorobenzoic acid

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers optimizing the Suzuki-Miyaura cross-coupling reaction with the sterically hindered and electron-deficient substrate, this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling with this compound challenging?

A1: This substrate presents two primary challenges. First, the two fluorine atoms ortho to the bromine create significant steric hindrance, which can impede key steps in the catalytic cycle like oxidative addition and reductive elimination.[1][2] Second, the fluorine atoms and the carboxylic acid group are electron-withdrawing, making the aryl bromide electron-deficient. This property can affect the rate of oxidative addition, a critical step in the reaction mechanism.[3]

Q2: What is protodeboronation and why is it a concern in this reaction?

A2: Protodeboronation is a common side reaction where the carbon-boron bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the nucleophile.[4] This side reaction is often promoted by the basic and sometimes aqueous conditions used in Suzuki couplings.[5] When coupling electron-deficient aryl halides like this compound, the reaction may require longer times or higher temperatures, giving more opportunity for the boronic acid or ester to decompose via protodeboronation.[6][7]

Q3: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?

A3: While boronic acids are often more reactive, they can be more prone to decomposition and protodeboronation.[3] Boronic esters, such as pinacol esters, offer greater stability, which can be advantageous in challenging couplings that require prolonged heating.[8] Some boronic esters can transmetalate directly without prior hydrolysis, while others act as a slow-release source of the more reactive boronic acid, minimizing its concentration and thus reducing side reactions.[4][9][10] For difficult couplings, using a stable boronic ester is often a good starting point.

Q4: What is the role of the base in this reaction?

A4: The base is critical for the transmetalation step of the catalytic cycle. It activates the organoboron compound, forming a more nucleophilic boronate species that facilitates the transfer of the organic group from boron to the palladium center.[11][12] The choice and strength of the base can significantly influence the reaction rate and overall yield.[1][12]

Troubleshooting Guide

Problem 1: Low to no product yield.

This is the most common issue and can stem from several factors. A systematic approach to optimization is recommended.

Q: I have set up my reaction but am getting a very low yield. What should I investigate first?

A: The catalyst and ligand system is the most critical factor for sterically hindered substrates.[1] Standard catalysts like Pd(PPh₃)₄ may be ineffective.

  • Recommendation: Employ palladium catalysts with bulky, electron-rich phosphine ligands (often called Buchwald ligands). These ligands promote the formation of a highly reactive palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl bromide and accelerate the final reductive elimination step.[1][2]

Q: I've switched to a Buchwald ligand but the yield is still poor. What is the next parameter to optimize?

A: Your choice of base is the next crucial parameter. The base strength must be sufficient to promote transmetalation without causing excessive decomposition of your starting materials.

  • Recommendation: Screen a panel of bases. Moderately strong bases like K₃PO₄ and Cs₂CO₃ are often effective.[1][2] For particularly stubborn couplings, a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) might be necessary.[1] Ensure the base is finely powdered to maximize its surface area and reactivity.

Q: I'm still not seeing improvement. Could the solvent be the issue?

A: Yes, the solvent plays a significant role in solubility, reaction rate, and catalyst stability.

  • Recommendation: Aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are commonly used.[2] Sometimes a biphasic system (e.g., toluene/water or dioxane/water) is beneficial, especially when using inorganic bases like phosphates or carbonates, as a small amount of water can be advantageous.[1][13]

Problem 2: Significant side product formation.

Q: My main side product is the debrominated starting material (2,6-difluorobenzoic acid). What is happening?

A: This suggests that a reduction pathway is competing with the cross-coupling. This can be caused by β-hydride elimination if your boronic acid partner has β-hydrogens, or other reduction pathways favored by certain catalyst/ligand combinations.[14]

  • Recommendation: The choice of ligand is key to suppressing this side reaction. Specialized ligands like AntPhos have been shown to inhibit pathways that lead to reduction products in sterically demanding couplings.[14]

Q: I am observing a lot of homocoupling of my boronic acid partner. How can I prevent this?

A: Homocoupling is often caused by the presence of oxygen or the use of certain palladium(II) precatalysts that are slowly reduced to the active palladium(0).

  • Recommendation: Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[13] Pre-stirring the palladium source and ligand before adding the reactants can also help ensure the active catalyst is formed cleanly and reduce homocoupling.[6]

Data Presentation: Recommended Reaction Components

The following tables summarize recommended starting conditions for the Suzuki coupling of this compound. Optimization will likely be required.

Table 1: Recommended Catalyst & Ligand Systems for Hindered Substrates

Catalyst/Precatalyst Ligand Typical Loading (mol%) Key Advantages & Notes
Pd(OAc)₂ or Pd₂(dba)₃ XPhos or SPhos 1-5 Excellent for sterically hindered and electron-deficient aryl halides. Promotes efficient oxidative addition and reductive elimination.[1][2]
Pd(OAc)₂ or Pd₂(dba)₃ RuPhos 1-5 Another highly effective Buchwald ligand for challenging couplings.[1]

| XPhos Pd G3 | XPhos (integrated) | 1-5 | Air-stable precatalyst which simplifies reaction setup and improves reproducibility. |

Table 2: Comparative Guide for Base Selection

Base Strength Typical Equivalents Notes
K₂CO₃ (Potassium Carbonate) Moderate 2-3 Common, but may be too weak for this challenging substrate.[12]
K₃PO₄ (Potassium Phosphate) Moderately Strong 2-3 Often a very effective choice for hindered couplings. Performance can be enhanced by a small amount of water.[1][2]
Cs₂CO₃ (Cesium Carbonate) Strong 2-3 Highly effective due to its strength and solubility in organic solvents.[2]

| KOt-Bu (Potassium tert-butoxide) | Very Strong | 2-3 | Can be effective in very difficult cases, but its high basicity may promote side reactions.[1] |

Visualizations

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_trans Ar-Pd(II)L₂-Ar' pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Catalyst Regeneration product Ar-Ar' pd2_trans->product Reductive Elimination aryl_halide Ar-X aryl_halide->pd2_complex boronic_acid Ar'-B(OR)₂ boronic_acid->pd2_complex base Base (e.g., K₃PO₄) base->pd2_complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Start: Low Yield with This compound q1 Is the catalyst system optimized for hindered substrates? (e.g., using Buchwald ligands) start->q1 a1_yes Optimize Base & Solvent q1->a1_yes Yes a1_no Switch to Pd/Buchwald Ligand (e.g., SPhos, XPhos) q1->a1_no No q2 Still low yield after optimizing base/solvent? a1_yes->q2 a1_no->q1 Re-evaluate a2_yes Check for Boronic Acid/Ester Decomposition (Protodeboronation) q2->a2_yes Yes a2_no Reaction Optimized q2->a2_no No q3 Is protodeboronation significant? a2_yes->q3 a3_yes Use more stable boronic ester. Consider lower temp / shorter time. q3->a3_yes Yes a3_no Re-evaluate all parameters. Consider alternative coupling. q3->a3_no No

Caption: A logical workflow for troubleshooting low yields in the reaction.

Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This protocol provides a starting point. The catalyst, ligand, base, and solvent should be selected based on the troubleshooting guide and data tables above.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4.4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene, to make a 0.1 M solution)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask with reflux condenser)

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Vessel Preparation: To a flame-dried or oven-dried reaction vessel containing a magnetic stir bar, add this compound, the arylboronic acid/ester, the palladium precatalyst, the phosphine ligand, and the finely powdered base.

  • Inert Atmosphere: Seal the vessel with a septum or condenser. Evacuate the vessel under vacuum and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.[13]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe through the septum. If a co-solvent like water is used, it should also be degassed prior to addition.

  • Reaction: Place the vessel in a preheated oil bath or heating mantle and stir vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots (under an inert atmosphere) and analyzing them by TLC, LC-MS, or GC-MS.

  • Work-up: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Add water and adjust the pH to be acidic (e.g., with 1M HCl) to protonate the carboxylic acid and facilitate its extraction into the organic layer.

    • Transfer to a separatory funnel and separate the layers.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the desired biaryl carboxylic acid.

References

Troubleshooting guide for the synthesis of 3-Bromo-2,6-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-2,6-difluorobenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common synthetic route involving ortho-lithiation of 1-bromo-2,4-difluorobenzene followed by carboxylation.

Question 1: Low or no product yield.

Possible Causes & Solutions:

  • Moisture in the reaction: Organolithium reagents like n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA) are extremely sensitive to moisture. Any trace of water will quench the reagent, preventing the lithiation step.

    • Troubleshooting: Ensure all glassware is rigorously oven-dried or flame-dried under vacuum before use. Use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Inactive n-butyllithium: The concentration of commercially available n-BuLi can decrease over time.

    • Troubleshooting: Titrate the n-BuLi solution before use to determine its exact molarity.

  • Reaction temperature too high: Allowing the reaction to warm up prematurely can lead to side reactions and decomposition of the lithiated intermediate.[1]

    • Troubleshooting: Maintain a constant low temperature (e.g., -78 °C) throughout the addition of reagents and for the specified reaction time.[2][3] Use a cryo-cool or a dry ice/acetone bath.

  • Inefficient carboxylation: Poor contact between the lithiated intermediate and carbon dioxide will result in low conversion to the carboxylic acid.

    • Troubleshooting: Use freshly crushed, high-purity dry ice.[2][3] Introduce the dry ice in a way that maximizes surface area contact with the reaction mixture, for instance, by adding the reaction solution to a flask containing an excess of crushed dry ice.

Question 2: Presence of significant impurities in the final product.

Possible Causes & Solutions:

  • Formation of isomeric benzoic acids: Incomplete lithiation at the desired position can lead to a mixture of isomers.

    • Troubleshooting: Ensure the reaction is carried out at a sufficiently low temperature (-78 °C) to favor the kinetically controlled ortho-lithiation.[1] The choice of base can also influence regioselectivity; LDA is often preferred for its steric bulk, which can enhance selectivity.[1]

  • Formation of biphenyl impurities: Coupling of the lithiated intermediate with the starting material (1-bromo-2,4-difluorobenzene) can generate biphenyl byproducts.

    • Troubleshooting: Add the organolithium reagent slowly and dropwise to the solution of 1-bromo-2,4-difluorobenzene to maintain a low concentration of the lithiating agent and minimize this side reaction.

  • Incomplete reaction: The presence of unreacted starting material will contaminate the product.

    • Troubleshooting: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) to ensure complete consumption of the starting material before quenching with dry ice.

Question 3: Difficulty in isolating the product.

Possible Causes & Solutions:

  • Product loss during workup: The product may remain in the aqueous phase if the pH is not sufficiently acidic during extraction.

    • Troubleshooting: After quenching the reaction, ensure the aqueous layer is acidified to a pH of approximately 1-2 with a strong acid (e.g., 1M HCl) to fully protonate the carboxylate.[2] Confirm the pH with pH paper.

  • Emulsion formation during extraction: The presence of salts and other byproducts can lead to the formation of emulsions, making phase separation difficult.

    • Troubleshooting: Add brine (saturated NaCl solution) to the extraction mixture to break up emulsions. If necessary, filter the entire mixture through a pad of celite.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound?

A1: The reported yields can vary depending on the specific conditions and scale of the reaction. A yield of 64.6% has been documented in the literature.[2]

Q2: How can I purify the crude this compound?

A2: Common purification methods include recrystallization or washing the crude solid with a non-polar solvent like hexane to remove less polar impurities.[2] For higher purity, silica gel column chromatography can be employed, typically using a solvent system such as ethyl acetate/hexane.[4]

Q3: What are the key safety precautions for this synthesis?

A3: Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water. All operations involving these reagents must be carried out under a strict inert atmosphere by trained personnel. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. The reaction is performed at very low temperatures, so care should be taken when handling cryogenic baths.

Q4: Can other starting materials be used?

A4: The synthesis of similar compounds has been achieved starting from different precursors. For instance, 3-chloro-2,4-difluorobenzoic acid can be synthesized from 3-chloro-2,4-difluoro-bromobenzene.[1] However, for this compound, 1-bromo-2,4-difluorobenzene is the most direct and commonly cited starting material.[2][3]

Quantitative Data

ParameterValueReference
Reported Yield64.6%[2]
Purity (Commercial)>97%[5]
Molecular Weight237.0 g/mol [5]
Melting Point157-161 °C

Experimental Protocols

Synthesis of this compound via Ortho-lithiation and Carboxylation

This protocol is based on a reported literature procedure.[2][3]

Materials:

  • 1-bromo-2,4-difluorobenzene

  • n-butyllithium (1.6 M in hexane)

  • 2,2,6,6-tetramethylpiperidine

  • Tetrahydrofuran (THF), anhydrous

  • Dry ice

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add anhydrous THF (20 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • To the cooled THF, add a 1.6 M solution of n-butyllithium in hexane (9.4 mL, 15.0 mmol).

  • Sequentially add 2,2,6,6-tetramethylpiperidine (2.50 mL, 15.0 mmol) and 1-bromo-2,4-difluorobenzene (2.90 g, 15.0 mmol) to the reaction mixture.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • While maintaining the temperature at -78 °C, add crushed dry ice (approximately 5 g) to the reaction mixture in portions.

  • Continue stirring at -78 °C for an additional 2 hours.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction by adding water (10 mL) followed by 1 M hydrochloric acid (30 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the organic phase with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Add hexane to the residue to precipitate the solid product.

  • Collect the solid by filtration and dry under vacuum to afford this compound.

Visualizations

Synthesis_Workflow cluster_reagents Reagents & Starting Material cluster_process Reaction Steps SM 1-Bromo-2,4-difluorobenzene Lithiation Lithiation at -78°C SM->Lithiation Base n-BuLi or LDA Base->Lithiation Solvent Anhydrous THF Solvent->Lithiation CO2 Dry Ice (CO2) Carboxylation Carboxylation with Dry Ice CO2->Carboxylation Lithiation->Carboxylation Lithiated Intermediate Workup Aqueous Workup & Acidification Carboxylation->Workup Purification Purification Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Flow Start Low or No Yield Check_Moisture Check for Moisture (Anhydrous Conditions?) Start->Check_Moisture Check_Reagent Check n-BuLi Activity (Titrated?) Start->Check_Reagent Check_Temp Check Reaction Temperature (Maintained at -78°C?) Start->Check_Temp Check_CO2 Check Carboxylation Step (Sufficient Dry Ice?) Start->Check_CO2 Solution_Dry Solution: Rigorously Dry Glassware & Solvents Check_Moisture->Solution_Dry Yes Solution_Titrate Solution: Titrate n-BuLi Before Use Check_Reagent->Solution_Titrate No Solution_Temp Solution: Maintain Strict Temperature Control Check_Temp->Solution_Temp No Solution_CO2 Solution: Use Excess, Freshly Crushed Dry Ice Check_CO2->Solution_CO2 No

Caption: Troubleshooting logic for low product yield in the synthesis.

References

Technical Support Center: Purification of 3-Bromo-2,6-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Bromo-2,6-difluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from starting materials, side-products, or incomplete reactions. These may include:

  • Unreacted Starting Materials: Such as 1-bromo-2,4-difluorobenzene.[1]

  • Isomeric Byproducts: Formation of other positional isomers of bromo-difluorobenzoic acid.

  • Solvent Residues: Residual solvents from the synthesis and initial workup, like tetrahydrofuran (THF) or hexane.[1][2]

  • Reagent-derived Impurities: Byproducts from reagents like n-butyllithium.

Q2: What are the recommended primary methods for purifying this compound?

A2: The most effective and commonly used purification techniques are:

  • Recrystallization: An effective method for removing small amounts of impurities from a solid product. A patent for a similar compound indicates that recrystallization can significantly increase purity, achieving levels as high as 99.6% as measured by HPLC.[3]

  • Acid-Base Extraction: This liquid-liquid extraction technique is ideal for separating the acidic product from any neutral or less acidic impurities. The process involves dissolving the crude product in an organic solvent and using an aqueous base to selectively extract the acidic compound.[4][5]

  • Column Chromatography: This technique is useful for separating compounds with different polarities and is effective when dealing with complex mixtures or impurities with similar solubility to the product.[5]

Q3: How can I confirm the purity of my this compound after purification?

A3: Several analytical methods can be used to assess the purity of your final product:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify the desired product and detect the presence of impurities by analyzing the chemical shifts and integration of peaks.[3]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically cause a depression and broadening of the melting point range.[4][6] The melting point for the similar compound 3-Bromo-4-fluorobenzoic acid is reported as 138-140 °C.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSuggested Solution
Low Yield of Purified Crystals 1. Excessive Solvent: Too much solvent was used, leaving a significant amount of product dissolved in the mother liquor.[7] 2. Premature Crystallization: The product crystallized in the funnel during hot filtration. 3. Inappropriate Solvent Choice: The product is too soluble in the chosen solvent even at low temperatures.[5]1. Reheat the filtrate to evaporate some solvent and re-cool to obtain a second crop of crystals.[7] 2. Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) before filtering the hot solution.[7] 3. Perform small-scale solubility tests with different solvents (e.g., water, ethanol/water mixtures, acetone) to find one where the product is highly soluble when hot and poorly soluble when cold.[7]
"Oiling Out" - Formation of an Oil Instead of Crystals 1. High Concentration of Impurities: Impurities can lower the melting point of the mixture.[7] 2. Rapid Cooling: The solution was cooled too quickly, preventing proper crystal lattice formation. 3. Supersaturation: The solution is too concentrated, causing the solute to come out of solution above its melting point.[5]1. Consider a preliminary purification step like acid-base extraction to remove the bulk of impurities. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7] 3. Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool slowly. Scratching the inside of the flask or adding a seed crystal can help induce crystallization.[7]
Product Fails to Crystallize 1. Insufficient Concentration: The solution is not saturated enough for crystals to form. 2. No Nucleation Sites: Lack of a surface to initiate crystal growth.1. Reheat the solution to boil off some of the solvent to increase the concentration, then cool again.[7] 2. Gently scratch the inner surface of the flask with a glass rod or add a small seed crystal of the pure compound to the cooled solution.[7]
Acid-Base Extraction Issues
ProblemPossible CauseSuggested Solution
Low Recovery of Product 1. Incomplete Extraction: The pH was not sufficiently basic to deprotonate all the benzoic acid, or not sufficiently acidic to precipitate it.[4] 2. Insufficient Mixing: The organic and aqueous layers were not mixed thoroughly.[5]1. Use a pH meter or pH paper to ensure the aqueous layer is sufficiently basic (pH > 8) during extraction and acidic (pH < 2) during precipitation. Perform multiple extractions (2-3 times) with the basic solution.[4] 2. Invert the separatory funnel gently but thoroughly multiple times, venting frequently to release pressure.[5]
Emulsion Formation An emulsion has formed at the interface between the organic and aqueous layers, trapping the product.Add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently to help break the emulsion.[5]
Product Still Impure The pH of the basic solution was not optimized to selectively extract the target compound over acidic impurities.Consider using a weaker base, such as sodium bicarbonate, which can more selectively deprotonate the more acidic this compound compared to potentially less acidic impurities.[4]
Column Chromatography Issues
ProblemPossible CauseSuggested Solution
Poor Separation of Product and Impurities 1. Inappropriate Mobile Phase: The eluent is too polar or not polar enough.[5] 2. Column Overloading: Too much crude material was loaded onto the column.[5]1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. A mixture of hexanes and ethyl acetate is a common starting point. Aim for an Rf value of 0.2-0.4 for the desired product.[5] 2. Use an appropriate ratio of silica gel to crude product, typically ranging from 30:1 to 100:1 by weight.[5]
Product Tailing on the Column The carboxylic acid group interacts strongly with the acidic silica gel, causing the spot to tail.Add a small amount (0.5-1%) of a volatile acid, such as acetic acid, to the mobile phase to suppress the strong interaction between your compound and the silica gel.[5]
Cracks or Channels in the Column Improper packing of the silica gel leads to an uneven flow of the mobile phase and poor separation.Ensure the column is packed uniformly using a slurry method and is never allowed to run dry.[5]

Purity Data Comparison

The following table provides representative data on the purity of a halogenated benzoic acid before and after applying a standard purification method.

Purification MethodPurity BeforePurity AfterAnalytical Method
Recrystallization~85%>99.5%HPLC

Note: This data is based on a similar compound and serves as a guideline.[3][6] Actual results may vary based on the nature and amount of impurities.

Experimental Protocols & Workflows

Protocol 1: Purification by Recrystallization

This protocol outlines the steps for purifying this compound using recrystallization.

Methodology:

  • Solvent Selection: In a test tube, add a small amount of crude product and a few drops of a potential solvent (e.g., ethanol/water). Heat the mixture to determine if the solid dissolves completely. Check if the solid precipitates upon cooling. The ideal solvent dissolves the compound when hot but not when cold.[7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step removes insoluble materials.[7]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.[7]

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[4]

  • Drying: Dry the purified crystals on the filter paper by drawing air through them, then transfer to a watch glass for final drying.

G cluster_start Start cluster_dissolution Dissolution cluster_filtration Purification cluster_end Finish start_node Crude Product dissolve Dissolve in minimum hot solvent start_node->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with cold solvent vac_filter->wash dry Dry Crystals wash->dry end_node Pure Product dry->end_node

Caption: Experimental workflow for the recrystallization of this compound.

Protocol 2: Purification by Acid-Base Extraction

This protocol separates the acidic product from neutral impurities.

Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.[5]

  • Base Extraction: Add a saturated aqueous solution of a weak base (e.g., sodium bicarbonate). Stopper the funnel, shake gently while venting frequently, and then allow the layers to separate. The deprotonated 3-bromo-2,6-difluorobenzoate salt will move into the upper aqueous layer.[4][5]

  • Separation: Drain the lower organic layer. Repeat the extraction of the organic layer 1-2 more times with fresh sodium bicarbonate solution to ensure all the acidic product is extracted. Combine all aqueous layers.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid (e.g., HCl) dropwise while stirring until the solution becomes acidic (pH < 2). The purified this compound will precipitate as a solid.[4]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with a small amount of ice-cold water, and dry thoroughly.[4]

G cluster_start Start cluster_extraction Extraction cluster_precipitation Isolation cluster_end Finish start_node Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3) start_node->add_base separate Separate Layers add_base->separate organic_layer Organic Layer (Neutral Impurities) separate->organic_layer Discard aqueous_layer Aqueous Layer (Product Salt) separate->aqueous_layer acidify Acidify Aqueous Layer (e.g., HCl) aqueous_layer->acidify precipitate Precipitate Forms acidify->precipitate vac_filter Vacuum Filtration precipitate->vac_filter end_node Pure Product vac_filter->end_node

Caption: Workflow for the purification of this compound via acid-base extraction.

Protocol 3: Purification by Column Chromatography

This protocol is for separating the product from impurities with different polarities.

Methodology:

  • Mobile Phase Selection: Use TLC to find a solvent system (e.g., hexanes:ethyl acetate) that gives the product an Rf value of approximately 0.2-0.4.[5]

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and pour it into a chromatography column, allowing it to pack into a uniform bed without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.[5]

  • Elution: Begin eluting the column with the mobile phase, collecting the eluent in fractions (e.g., in test tubes). The polarity of the mobile phase can be gradually increased if necessary to elute the product.[5]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified solid product.[5]

G cluster_prep Preparation cluster_elution Separation cluster_analysis Analysis & Isolation cluster_end Finish pack_column Pack Column with Silica Gel load_sample Load Crude Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect analyze_tlc Analyze Fractions by TLC collect->analyze_tlc combine Combine Pure Fractions analyze_tlc->combine evaporate Evaporate Solvent combine->evaporate end_node Pure Product evaporate->end_node

Caption: General workflow for purification by column chromatography.

References

Column chromatography conditions for purifying 3-Bromo-2,6-difluorobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Bromo-2,6-difluorobenzoic acid and its derivatives. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during column chromatography experiments.

Troubleshooting Guide

Researchers often face challenges such as poor separation, peak tailing, and low recovery during the purification of aromatic carboxylic acids. The following table outlines common problems, their potential causes, and recommended solutions to streamline your purification workflow.

ProblemPotential CausesRecommended Solutions
Peak Tailing/Streaking on TLC and Column - Analyte Ionization: The carboxylic acid group is partially deprotonated on the silica gel surface, leading to secondary interactions.[1][2][3][4] - Interaction with Acidic Silanol Groups: Residual silanol groups on the silica surface can strongly interact with the acidic analyte.[2][3]- Acidify the Mobile Phase: Add a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid.[5] - Use Deactivated Silica: Employ silica gel that has been treated to reduce the number of acidic silanol groups.
Poor Separation of Compound from Impurities - Inappropriate Mobile Phase Polarity: The eluent may be too polar or not polar enough to achieve differential migration. - Column Overload: Too much sample has been loaded onto the column.- Optimize the Solvent System: Use TLC to test various solvent systems of differing polarities. A gradient elution, starting with a less polar solvent and gradually increasing polarity, can be effective.[6] - Reduce Sample Load: The amount of crude material should typically be 1-5% of the mass of the stationary phase.
Compound is not Eluting from the Column - Analyte is Too Polar for the Mobile Phase: The chosen eluent is not strong enough to move the compound. - Compound Decomposition on Silica: The analyte may be unstable on the acidic stationary phase.- Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. - Switch to Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography is a suitable alternative.[7][8] - Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or Florisil.
Compound Elutes Too Quickly (with the solvent front) - Mobile Phase is Too Polar: The eluent is too strong, causing all components to move quickly without separation. - Analyte is Not Retained: The compound has very low polarity.- Decrease Mobile Phase Polarity: Use a less polar solvent system (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). - Consider Normal-Phase Chromatography: If you are using reversed-phase, a switch to normal-phase may be more appropriate for non-polar compounds.
Low Recovery of the Purified Compound - Irreversible Adsorption: The compound may be permanently binding to the stationary phase. - Compound Decomposition: The analyte may be degrading during the long exposure to the stationary phase.- Acidify the Mobile Phase: This can help to reduce strong interactions with the silica gel. - Run the Column Faster (Flash Chromatography): Minimizing the time the compound spends on the column can reduce the chance of decomposition. - Use Reversed-Phase Chromatography: This can be a milder alternative for sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: Should I use normal-phase or reversed-phase chromatography to purify my this compound derivative?

A1: The choice depends on the overall polarity of your specific derivative.

  • Normal-Phase (e.g., silica gel): This is the most common and often the first choice. This compound itself is a polar compound and will adhere to silica gel. You will likely need a relatively polar mobile phase (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic or formic acid) to elute it.

  • Reversed-Phase (e.g., C18): This is an excellent alternative, especially if your compound is highly polar or if you are experiencing issues like peak tailing or decomposition on silica gel.[7][8] In reversed-phase chromatography, more polar compounds elute earlier. A typical mobile phase would be a mixture of water and an organic solvent like acetonitrile or methanol, often with a pH modifier like formic or trifluoroacetic acid (TFA).[7]

Q2: Why is my carboxylic acid streaking on the TLC plate and how can I prevent this during column chromatography?

A2: Streaking, or tailing, of carboxylic acids on silica gel is a common issue caused by the partial ionization of the acidic proton.[1][2][3][4] On the silica surface, an equilibrium exists between the protonated (less polar) and deprotonated (more polar) forms of the acid, leading to a smear instead of a compact spot. To prevent this, you should add a small amount (typically 0.1% to 1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase.[5] This suppresses the deprotonation of your carboxylic acid, ensuring it moves through the column as a single, less polar species, resulting in sharper bands and better separation.

Q3: What is a good starting solvent system for the purification of this compound on a silica gel column?

A3: A good starting point for developing your mobile phase is to use a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. For this compound, which is quite polar, you might start with a 70:30 or 60:40 mixture of hexane to ethyl acetate. It is crucial to add a small amount of acetic or formic acid (e.g., 0.5%) to this mixture to prevent peak tailing. You can then adjust the ratio of hexane to ethyl acetate based on the observed Rf value of your compound on a TLC plate. Aim for an Rf value between 0.2 and 0.4 for good separation on a column.

Q4: My compound is not very soluble in the mobile phase. How can I load it onto the column?

A4: If your compound has poor solubility in the eluent, you can use a technique called "dry loading". Dissolve your crude product in a suitable solvent in which it is highly soluble (e.g., dichloromethane or methanol). Then, add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a free-flowing powder of your compound adsorbed onto the silica. This powder can then be carefully added to the top of your packed column.

Q5: Can I reuse my chromatography column?

A5: For silica gel columns used in normal-phase chromatography, it is generally not recommended to reuse them for different compounds as it can lead to cross-contamination. For reversed-phase columns (e.g., C18), they can often be cleaned and reused multiple times if they are washed thoroughly with a strong solvent (like methanol or acetonitrile) after each run and stored properly according to the manufacturer's instructions.

Experimental Protocols

While specific conditions will vary depending on the exact derivative being purified, the following provides a general methodology for both normal-phase and reversed-phase flash column chromatography.

Normal-Phase Flash Chromatography Protocol
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Development:

    • Use thin-layer chromatography (TLC) to find a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate.

    • Add 0.1-1% acetic acid or formic acid to the mobile phase to prevent peak tailing.

    • Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.4 for the desired compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is flat and free of cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample to the top of the silica bed.

    • Alternatively, use the dry loading method described in the FAQs.

  • Elution:

    • Begin eluting with the mobile phase, collecting fractions.

    • If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Reversed-Phase Flash Chromatography Protocol
  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase Development:

    • Use reversed-phase TLC plates to determine an appropriate mobile phase. A common system is a mixture of water and acetonitrile or methanol.

    • Add 0.1% formic acid or trifluoroacetic acid (TFA) to both the water and organic solvent to ensure a consistent low pH, which will keep the carboxylic acid protonated.[7]

  • Column Packing and Equilibration:

    • Pack the column with the C18 material according to the manufacturer's instructions.

    • Equilibrate the column by flushing it with several column volumes of the initial mobile phase.

  • Sample Loading:

    • Dissolve the sample in a solvent that is compatible with the mobile phase, preferably with a composition similar to or weaker than the initial mobile phase.

  • Elution:

    • Elute the column with the chosen mobile phase. A gradient is often used, starting with a higher percentage of water and gradually increasing the percentage of the organic solvent.

  • Fraction Analysis:

    • Monitor the elution using a UV detector if available.

    • Collect fractions and analyze them by reversed-phase TLC or HPLC to locate the pure compound.

    • Combine the pure fractions and remove the organic solvent. The compound may then need to be extracted from the aqueous phase or isolated by lyophilization.

Data Presentation: Exemplary Analytical Conditions for Fluorinated Benzoic Acids

The following table summarizes conditions from analytical scale HPLC and UHPLC-MS/MS methods for fluorinated benzoic acids, which can be adapted for developing preparative methods.

Stationary PhaseMobile Phase AMobile Phase BGradient/IsocraticApplication
C18Water with 0.1% Formic AcidAcetonitrile with 0.1% Formic AcidGradientAnalysis of 19 fluorinated benzoic acids in saline water.[9]
C18Water with 0.1% Formic AcidAcetonitrile with 0.1% Formic AcidGradientRapid analysis of 17 fluorobenzoic acids for water tracer studies.
RediSep C18Water with 0.1% TFAAcetonitrile with 0.1% TFAGradientPreparative separation of carboxylic acids.[7]

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography purification of this compound derivatives.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 start Start: Crude Product dev_tlc Method Development: TLC Analysis start->dev_tlc good_rf Good Rf (0.2-0.4) and Spot Shape? dev_tlc->good_rf run_column Run Column Chromatography good_rf->run_column Yes adjust_solvent Adjust Solvent Polarity and/or Add Acid (0.5% AcOH) good_rf->adjust_solvent No (Streaking/Bad Rf) check_separation Good Separation and Recovery? run_column->check_separation adjust_solvent->dev_tlc Re-evaluate on TLC pure_product Pure Product Obtained check_separation->pure_product Yes troubleshoot Troubleshoot: - Check for Overload - Consider Gradient - Re-evaluate Stationary Phase check_separation->troubleshoot No troubleshoot->run_column

Caption: Workflow for Column Chromatography Troubleshooting.

References

Preventing decomposition of 3-Bromo-2,6-difluorobenzoic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-2,6-difluorobenzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the decomposition of this versatile building block during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The main decomposition pathways for this compound are decarboxylation, and under certain conditions, nucleophilic aromatic substitution or undesired side reactions at the C-Br bond. Decarboxylation, the loss of CO2, is a significant concern at elevated temperatures.

Q2: At what temperature does this compound start to decarboxylate?

Q3: Can the fluorine atoms be displaced during a reaction?

A3: Generally, the carbon-fluorine bonds in fluoroaromatic compounds are very strong. However, nucleophilic aromatic substitution (SNAr) can occur under harsh conditions, such as with strong nucleophiles at high temperatures. The presence of the electron-withdrawing carboxylic acid group can activate the ring for such substitutions.

Q4: Is the C-Br bond reactive towards nucleophiles?

A4: The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). While this is often the desired reaction, it also indicates that this bond is the most likely site for undesired nucleophilic attack or reductive dehalogenation, particularly in the presence of reducing agents or certain metals.

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions involving this compound.

Issue 1: Low yield or absence of desired product, with evidence of decarboxylation (e.g., formation of 1-bromo-3,5-difluorobenzene).
Potential Cause Recommended Solution
High Reaction Temperature Monitor and control the reaction temperature carefully. If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time.
Presence of Copper Salts Avoid using copper salts as catalysts if decarboxylation is a concern, as they are known to promote this process in benzoic acids.[3] If a copper catalyst is essential, use the lowest possible catalytic loading and temperature.
Prolonged Reaction Times at High Temperatures Optimize the reaction time to ensure completion of the desired transformation without allowing for significant decomposition. Monitor the reaction progress closely using techniques like TLC, LC-MS, or GC-MS.
Radical Initiators or Conditions Be cautious when using reagents that can generate radicals, as radical decarboxylation is a known pathway.[1][4][5]
Issue 2: Formation of unexpected byproducts resulting from substitution of a fluorine atom.
Potential Cause Recommended Solution
Strong Nucleophile Use a milder nucleophile if the reaction chemistry allows. Alternatively, protect the carboxylic acid group to reduce the electron-withdrawing effect that activates the ring towards SNAr.
High Reaction Temperature Lower the reaction temperature. SNAr reactions are typically highly sensitive to temperature.
Use of a Strong Base If a strong base is required, consider using a non-nucleophilic base or adding it slowly at a low temperature to minimize side reactions.
Issue 3: Debromination of the starting material.
Potential Cause Recommended Solution
Presence of Reducing Agents Scrutinize all reagents and solvents for potential reducing agents. For example, some grades of solvents may contain impurities.
Palladium-Catalyzed Reactions In cross-coupling reactions, ensure the absence of hydride sources (e.g., from certain boronic acids or bases) that could lead to reductive dehalogenation. Optimize the ligand and reaction conditions to favor the desired coupling over side reactions.
Reaction with Strong Bases Certain strong bases can promote dehalogenation. Use the minimum effective amount of base and control the addition rate and temperature.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a starting point for the cross-coupling of this compound with an arylboronic acid.

  • Reagent Preparation : In a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.02-0.05 eq), and a base such as K2CO3 or Cs2CO3 (2.0-3.0 eq).

  • Solvent Addition : Add a suitable degassed solvent system, such as a mixture of dioxane and water or toluene and water.

  • Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up : Cool the reaction mixture, dilute with water, and acidify with an acid like 1M HCl to protonate the carboxylic acid. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification : Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Note: Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for each specific substrate combination.

Visualizing Decomposition Pathways and Prevention Strategies

Diagram 1: Key Decomposition Pathways

A This compound B Decarboxylation A->B High Temp, Cu+ salts D Nucleophilic Aromatic Substitution (SNAr) A->D Strong Nucleophile, High Temp F Debromination A->F Reducing Agents, H- source in Pd Cat. C 1-Bromo-3,5-difluorobenzene B->C E Fluorine Substituted Product D->E G 2,6-Difluorobenzoic Acid F->G

Caption: Potential decomposition pathways for this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Start Low Yield of Desired Product Check1 Analyze Byproducts: Decarboxylation observed? Start->Check1 Action1 Reduce Reaction Temperature Avoid Copper Catalysts Optimize Reaction Time Check1->Action1 Yes Check2 Analyze Byproducts: Debromination observed? Check1->Check2 No End Yield Improved Action1->End Action2 Purify Reagents/Solvents Optimize Catalytic System (Ligand, Base) Check2->Action2 Yes Check3 Analyze Byproducts: SNAr of Fluorine observed? Check2->Check3 No Action2->End Action3 Use Milder Nucleophile/Base Reduce Reaction Temperature Protect Carboxylic Acid Check3->Action3 Yes Check3->End No Action3->End

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Managing temperature control in the synthesis of 3-Bromo-2,6-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to temperature control during the synthesis of 3-Bromo-2,6-difluorobenzoic acid.

Troubleshooting Guide

Issue: Low or No Product Yield

QuestionPossible CauseSuggested Solution
1. Did the reaction temperature exceed -70°C during the addition of n-butyllithium? Premature quenching of the organolithium intermediate or side reactions.Ensure the reaction vessel is adequately cooled in a dry ice/acetone bath before and during the addition of n-butyllithium. Add the n-butyllithium dropwise to maintain the internal temperature below -70°C.
2. Was there a significant temperature increase during the addition of crushed dry ice? Sublimation of dry ice can cause localized warming, leading to the decomposition of the lithiated intermediate.Add finely crushed, high-purity dry ice in small portions to the cold reaction mixture (-78°C) with vigorous stirring to ensure efficient heat dissipation.
3. Was the reaction mixture allowed to warm to room temperature before quenching? The organolithium intermediate is highly reactive and unstable at higher temperatures.The reaction must be quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride) while still at a low temperature, immediately after the carboxylation step is complete.

Issue: Formation of Impurities

QuestionPossible CauseSuggested Solution
1. Are there unexpected peaks in your analytical data (e.g., NMR, GC-MS)? Side reactions due to temperature fluctuations. For instance, a rise in temperature during lithiation can lead to the formation of other isomers or decomposition products.Maintain strict temperature control throughout the reaction. Use a calibrated low-temperature thermometer to monitor the internal reaction temperature. Ensure efficient stirring to prevent localized "hot spots."
2. Is the final product discolored? The presence of impurities from side reactions or incomplete quenching.Purify the crude product by recrystallization or column chromatography. Review the reaction setup to ensure an inert atmosphere was maintained to prevent side reactions with atmospheric components.

Frequently Asked Questions (FAQs)

Q1: What is the critical temperature for the synthesis of this compound?

A1: The most critical temperature is during the lithiation step, which should be maintained at or below -78°C.[1][2] This is crucial for the stability of the organolithium intermediate.

Q2: How can I accurately monitor the internal temperature of the reaction at such low temperatures?

A2: It is recommended to use a low-temperature thermometer, such as an alcohol-filled or a digital thermometer with a suitable probe. Ensure the thermometer is calibrated and immersed in the reaction mixture, away from the walls of the flask, to get an accurate reading.

Q3: What are the signs of a compromised reaction due to temperature fluctuations?

A3: A noticeable color change in the reaction mixture (other than what is expected), a sudden drop or rise in pressure, or the evolution of gas can indicate that the reaction is not proceeding as planned due to temperature issues. A lower-than-expected yield of the desired product is also a key indicator.

Q4: Can I use a different cooling bath instead of dry ice/acetone?

A4: While a dry ice/acetone bath is commonly used to achieve -78°C, other cryogenic baths can be used as long as they can reliably maintain the target temperature. It is essential to ensure the chosen cooling medium provides stable and consistent cooling throughout the addition and reaction time.

Quantitative Data Summary

ParameterValueReference
Lithiation Temperature -78°C[1][2]
Carboxylation Temperature -78°C[1]
n-Butyllithium Concentration 1.6 M in hexane[1]
Reaction Time (Lithiation) 1 hour[1]
Reaction Time (Carboxylation) 2 hours[1]
Reported Yield 64.6%[1]

Detailed Experimental Protocol

This protocol is based on the synthesis of this compound via lithiation of 1-bromo-2,4-difluorobenzene.

Materials:

  • 1-bromo-2,4-difluorobenzene

  • n-butyllithium (1.6 M in hexane)

  • 2,2,6,6-tetramethylpiperidine

  • Tetrahydrofuran (THF), anhydrous

  • Dry ice, crushed

  • Saturated aqueous ammonium chloride solution

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, and a nitrogen inlet, add anhydrous THF (20 mL).

  • Cool the flask to -78°C using a dry ice/acetone bath.

  • To the cooled THF, add a 1.6 M hexane solution of n-butyllithium (9.4 mL, 15.0 mmol).[1]

  • Sequentially add 2,2,6,6-tetramethylpiperidine (2.50 mL, 15.0 mmol) and 1-bromo-2,4-difluorobenzene (2.90 g, 15.0 mmol) to the reaction mixture.[1]

  • Stir the reaction mixture at -78°C for 1 hour.[1]

  • While maintaining the temperature at -78°C, add crushed dry ice (5 g) in small portions to the reaction mixture.[1]

  • Continue stirring at -78°C for 2 hours.[1]

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).

  • Allow the mixture to warm to room temperature and stir for 30 minutes.[1]

  • Add water (10 mL) and 1 M hydrochloric acid (30 mL), then extract the product with ethyl acetate.[1]

  • Wash the organic phase with water and dry it over anhydrous magnesium sulfate.[1]

  • Remove the solvent under reduced pressure.

  • Add hexane to the residue to precipitate the solid product.

  • Collect the solid product by filtration to obtain this compound.

Visualizations

experimental_workflow prep Preparation of Reactants and Glassware cooling Cooling to -78°C prep->cooling lithiation Lithiation with n-BuLi (Maintain -78°C) cooling->lithiation carboxylation Carboxylation with Dry Ice (Maintain -78°C) lithiation->carboxylation quench Quenching carboxylation->quench workup Aqueous Workup and Extraction quench->workup purification Purification workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Impurities Detected q1 Was temperature maintained below -70°C during lithiation? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was there a significant temperature spike during carboxylation? a1_yes->q2 sol1 Improve cooling efficiency. Add n-BuLi dropwise. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Add dry ice in smaller portions with vigorous stirring. a2_yes->sol2 q3 Was the reaction quenched at low temperature? a2_no->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Review other parameters (e.g., reagent purity, inert atmosphere) a3_yes->end sol3 Quench reaction mixture before warming to room temperature. a3_no->sol3

Caption: Troubleshooting decision tree for temperature-related issues.

References

Validation & Comparative

Unambiguous Structural Confirmation of 3-Bromo-2,6-difluorobenzoic Acid: A Comparative ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on the structural elucidation of 3-Bromo-2,6-difluorobenzoic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This report provides a comparative analysis with structurally related compounds, detailed experimental protocols, and visual aids to facilitate accurate spectral interpretation.

The precise structural confirmation of pharmaceutical intermediates and active pharmaceutical ingredients is a critical step in the drug development pipeline. Any ambiguity in the molecular structure can lead to unforeseen challenges in later stages of development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful analytical technique for the unequivocal structural determination of organic molecules. This guide focuses on the comprehensive ¹H and ¹³C NMR analysis of this compound, a key building block in medicinal chemistry. By comparing its spectral data with those of 2,6-difluorobenzoic acid and 3-bromobenzoic acid, this guide offers a clear framework for its structural verification.

Comparative NMR Data Analysis

The structural nuances of this compound are best understood by comparing its NMR spectra with those of molecules sharing key structural features. 2,6-difluorobenzoic acid provides a baseline for the effects of the two fluorine atoms on the aromatic ring, while 3-bromobenzoic acid illustrates the influence of the bromine atom.

¹H NMR Spectral Data Comparison

The ¹H NMR spectrum of this compound is characterized by two multiplets in the aromatic region. The presence of two fluorine atoms ortho to the carboxylic acid group and a bromine atom at the 3-position significantly influences the chemical shifts and coupling patterns of the remaining aromatic protons.

CompoundSolventNucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound CDCl₃H-47.66 - 7.73m-Ar-H
H-56.91 - 6.97m-Ar-H
2,6-Difluorobenzoic acid CDCl₃H-3/H-57.03m-Ar-H
H-47.45m-Ar-H
3-Bromobenzoic acid [1]CDCl₃H-28.15t1.8Ar-H
H-67.95ddd7.9, 1.8, 1.0Ar-H
H-47.70ddd8.0, 2.0, 1.0Ar-H
H-57.35t7.9Ar-H
-COOH12.5br s--COOH

Table 1: Comparative ¹H NMR spectral data.

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by the electronegativity of the fluorine and bromine substituents, as well as by the carboxylic acid group. Due to the unavailability of experimental ¹³C NMR data for this compound, a predicted spectrum was generated using online NMR prediction tools.

CompoundSolventNucleusChemical Shift (δ) ppm
This compound (Predicted) -C-1~114
C-2~160 (d, J ≈ 250 Hz)
C-3~110
C-4~135
C-5~118
C-6~160 (d, J ≈ 250 Hz)
C=O~165
2,6-Difluorobenzoic acid CDCl₃C-1114.5 (t, J = 18.5 Hz)
C-2/C-6161.2 (dd, J = 255.0, 7.5 Hz)
C-3/C-5112.5 (d, J = 22.5 Hz)
C-4133.0
C=O164.5
3-Bromobenzoic acid [1]CDCl₃C-1132.8
C-2136.0
C-3122.5
C-4133.0
C-5130.2
C-6128.8
C=O171.5

Table 2: Comparative ¹³C NMR spectral data. Note: Predicted values for this compound are approximate.

Experimental Protocols

Accurate and reproducible NMR data acquisition is fundamental for reliable structural analysis. The following protocols outline the standard procedures for preparing a sample of this compound and acquiring its ¹H and ¹³C NMR spectra.

Sample Preparation
  • Sample Weighing : Accurately weigh approximately 10-20 mg of this compound for ¹H NMR analysis and 50-100 mg for ¹³C NMR analysis.

  • Solvent Selection : Choose a suitable deuterated solvent that ensures complete dissolution of the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for benzoic acid derivatives.

  • Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer : Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not already present in the solvent, a small amount can be added.

NMR Data Acquisition

¹H NMR Spectroscopy

  • Instrument Setup : Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment.

    • Spectral Width : Typically 0-15 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 8-16 scans are usually sufficient.

¹³C NMR Spectroscopy

  • Instrument Setup : The same sample and instrument setup as for ¹H NMR can be used.

  • Acquisition Parameters :

    • Pulse Sequence : A standard proton-decoupled pulse sequence.

    • Spectral Width : Typically 0-220 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds (longer delays may be necessary for quaternary carbons).

    • Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

Visualizing Structural Relationships and NMR Analysis Workflow

To visually represent the molecular structure and the logical flow of the NMR analysis, the following diagrams were generated using Graphviz.

G cluster_structure Molecular Structure of this compound cluster_workflow NMR Analysis Workflow C1 C1 C2 C2-F C1->C2 COOH COOH C1->COOH C3 C3-Br C2->C3 C4 C4-H C3->C4 C5 C5-H C4->C5 C6 C6-F C5->C6 C6->C1 Prep Sample Preparation Acq_1H ¹H NMR Acquisition Prep->Acq_1H Acq_13C ¹³C NMR Acquisition Prep->Acq_13C Proc Data Processing Acq_1H->Proc Acq_13C->Proc Analysis Spectral Analysis & Comparison Proc->Analysis Confirm Structural Confirmation Analysis->Confirm

Structure and Workflow

The structural diagram illustrates the connectivity of atoms in this compound, providing a reference for spectral assignments. The workflow diagram outlines the logical progression from sample preparation to the final structural confirmation, ensuring a systematic approach to the analysis.

References

A Comparative Analysis of the Reactivity of 3-Bromo-2,6-difluorobenzoic Acid in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the selection of appropriately functionalized building blocks is paramount for the efficient synthesis of complex molecular architectures. Halogenated benzoic acids are a cornerstone of this synthetic toolkit, offering versatile handles for a variety of transformations. This guide provides an in-depth, data-driven comparison of the reactivity of 3-Bromo-2,6-difluorobenzoic acid with other halobenzoic acids in three critical reaction classes: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).

The unique substitution pattern of this compound, featuring a bromine atom amenable to cross-coupling and two ortho-fluorine atoms that significantly influence the electronic environment of the aromatic ring, imparts a distinct reactivity profile. Understanding this profile in comparison to other halobenzoic acids is crucial for strategic synthetic planning.

The Influence of Halogen Substitution on Reactivity: A Summary

The reactivity of halobenzoic acids is primarily dictated by the nature and position of the halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity trend is governed by the carbon-halogen bond dissociation energy, following the general order: I > Br > Cl >> F.[1] Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the high electronegativity of fluorine often renders it the best leaving group, a phenomenon driven by the stabilization of the intermediate Meisenheimer complex.[2][3]

The presence of fluorine atoms, as in this compound, introduces strong electron-withdrawing inductive effects. This electronic influence can significantly impact the reactivity of the C-Br bond in cross-coupling reactions and activate the ring for nucleophilic attack.

Comparative Performance in Suzuki-Miyaura Coupling

Table 1: Illustrative Comparison of Halobenzoic Acids in a Hypothetical Suzuki-Miyaura Coupling with Phenylboronic Acid

Aryl HalideExpected Relative ReactivityTypical Catalyst SystemTypical ConditionsExpected Yield
3-Iodobenzoic AcidVery HighPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 80-90°CHigh
This compound High Pd(OAc)₂/SPhos, K₃PO₄ Toluene/H₂O, 100°C Good to High
3-Bromobenzoic AcidHighPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 90-100°CGood to High[4]
3-Chlorobenzoic AcidModeratePd(OAc)₂/XPhos, K₃PO₄Dioxane/H₂O, 100-120°CModerate to Good
3-Fluorobenzoic AcidLowSpecialized Ni or Pd catalystsHigh temperaturesLow to Moderate

Note: This data is illustrative and based on general reactivity trends. Actual results may vary depending on specific substrates and optimized reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of a bromobenzoic acid with an arylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed toluene and water.

  • Heat the reaction mixture to 100°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Suzuki_Miyaura_Coupling cluster_setup Reaction Setup cluster_reaction Reaction Conditions cluster_workup Workup & Purification Reactants Halobenzoic Acid + Arylboronic Acid Inert_Atmosphere Inert Atmosphere (e.g., Argon) Reactants->Inert_Atmosphere Catalyst Pd Catalyst + Ligand Catalyst->Inert_Atmosphere Base Base (e.g., K3PO4) Base->Inert_Atmosphere Solvent Solvent (e.g., Toluene/H2O) Solvent->Inert_Atmosphere Heating Heating (e.g., 100°C) Inert_Atmosphere->Heating Extraction Extraction Heating->Extraction Purification Purification (Chromatography/ Recrystallization) Extraction->Purification Product Biaryl Product Purification->Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[5] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a key factor. The electron-deficient nature of the aromatic ring in this compound is anticipated to facilitate the oxidative addition step of the catalytic cycle.

Table 2: Illustrative Comparison of Halobenzoic Acids in a Hypothetical Buchwald-Hartwig Amination with Aniline

Aryl HalideExpected Relative ReactivityTypical Catalyst SystemTypical ConditionsExpected Yield
3-Iodobenzoic AcidVery HighPd₂(dba)₃/Xantphos, Cs₂CO₃Toluene, 100°CHigh
This compound High Pd₂(dba)₃/RuPhos, NaOtBu Dioxane, 100-110°C Good to High
3-Bromobenzoic AcidHighPd₂(dba)₃/BINAP, NaOtBuToluene, 100°CGood to High
3-Chlorobenzoic AcidModeratePd(OAc)₂/BrettPhos, K₂CO₃t-BuOH, 110-130°CModerate to Good

Note: This data is illustrative and based on general reactivity trends. Actual results may vary depending on specific substrates and optimized reaction conditions.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of a bromobenzoic acid.

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • RuPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous dioxane (5 mL)

Procedure:

  • In a glovebox, add NaOtBu to a dry Schlenk tube.

  • Add this compound, Pd₂(dba)₃, and RuPhos.

  • Add the amine and anhydrous dioxane.

  • Seal the tube and heat the reaction mixture to 110°C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute with ethyl acetate, and quench with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the crude product by chromatography.

Buchwald_Hartwig_Amination cluster_catalytic_cycle Catalytic Cycle Pd0 Pd(0) Ox_Add Oxidative Addition Pd0->Ox_Add Amine_Coord Amine Coordination Ox_Add->Amine_Coord Red_Elim Reductive Elimination Amine_Coord->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Aryl-Amine Product Red_Elim->Product Aryl_Halide Aryl Halide (e.g., 3-Bromo-2,6- difluorobenzoic acid) Aryl_Halide->Ox_Add Amine Amine Amine->Amine_Coord Base Base Base->Amine_Coord

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Comparative Performance in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for the synthesis of highly functionalized aromatic compounds. In contrast to palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides in SNAr is often enhanced by the presence of strongly electron-withdrawing groups. The two ortho-fluorine atoms in this compound are expected to strongly activate the aromatic ring towards nucleophilic attack. In many SNAr reactions, fluoride is a better leaving group than bromide or chloride due to its ability to stabilize the intermediate Meisenheimer complex through its strong inductive effect.[2]

Table 3: Illustrative Comparison of Halobenzoic Acids in a Hypothetical SNAr Reaction with Morpholine

Aryl HalideExpected Relative ReactivityTypical ConditionsExpected Yield
This compoundHigh (potential for F or Br substitution)K₂CO₃, DMSO, 100-140°CGood
2,4-Dichlorobenzoic acidModerateK₂CO₃, DMSO, 140-160°CModerate
4-FluoronitrobenzeneVery HighK₂CO₃, DMSO, 80-100°CHigh
3-Bromobenzoic AcidVery Low (unactivated)Harsh conditions requiredVery Low to None

Note: This data is illustrative and based on general reactivity trends. Actual results may vary depending on specific substrates and optimized reaction conditions. The regioselectivity of the reaction with this compound would need to be determined experimentally.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general method for the SNAr reaction of an activated aryl halide with an amine.

Materials:

  • This compound (1.0 mmol)

  • Morpholine (2.0 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Dimethyl sulfoxide (DMSO, 5 mL)

Procedure:

  • To a round-bottom flask, add this compound, potassium carbonate, and DMSO.

  • Add morpholine and heat the mixture to 120°C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

SNAr_Mechanism Aryl_Halide Activated Aryl Halide (e.g., this compound) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Aryl_Halide->Meisenheimer Nucleophile Nucleophile (e.g., Morpholine) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product Elimination Leaving_Group Leaving Group (Halide Ion) Meisenheimer->Leaving_Group

Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion

This compound presents a unique and valuable reactivity profile for synthetic chemists. Its C-Br bond is expected to be highly reactive in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, likely exhibiting enhanced reactivity compared to less electron-deficient bromobenzoic acids. Furthermore, the presence of two ortho-fluorine atoms strongly activates the aromatic ring for nucleophilic aromatic substitution, offering a complementary pathway for functionalization. The choice of reaction conditions will ultimately dictate the synthetic outcome, and the illustrative protocols provided herein serve as a starting point for methodological development. This comparative guide underscores the importance of understanding the nuanced effects of halogen substitution patterns in designing efficient and effective synthetic strategies.

References

Mass Spectrometry and Fragmentation Analysis: A Comparative Guide to 3-Bromo-2,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-Bromo-2,6-difluorobenzoic acid. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide leverages established fragmentation principles of halogenated aromatic compounds and presents a comparative analysis with the known mass spectra of 3-bromobenzoic acid and 2,6-difluorobenzoic acid. Understanding the mass spectral behavior of such molecules is crucial for their identification in complex matrices, for metabolite studies, and in the development of analytical methods. This document offers a predictive framework, supported by comparative data and a detailed experimental protocol, to aid in these research and development efforts.

Predicted Fragmentation of this compound

The fragmentation of this compound under electron ionization is anticipated to be driven by the functionalities present: the carboxylic acid group and the halogen substituents on the aromatic ring. The presence of bromine, with its characteristic isotopic distribution of 79Br and 81Br in a nearly 1:1 ratio, will result in distinctive M and M+2 peaks for all bromine-containing fragments.

The molecular ion peak ([M]•+) is expected to show this isotopic pattern. Key fragmentation pathways for benzoic acids involve the loss of a hydroxyl radical (•OH) and the loss of the entire carboxyl group (•COOH).[1][2] The electron-withdrawing nature of the fluorine atoms is expected to influence the stability of the resulting fragment ions.

Below is a proposed fragmentation pathway for this compound.

fragmentation_pathway M+. [C7H3BrF2O2]+. m/z 236/238 M-OH [C7H2BrF2O]+ m/z 219/221 M+.->M-OH - .OH M-COOH [C6H3BrF2]+. m/z 191/193 M+.->M-COOH - .COOH M-OH-CO [C6H2BrF2]+ m/z 191/193 M-OH->M-OH-CO - CO

A proposed fragmentation pathway for this compound.

Comparative Fragmentation Data

To contextualize the predicted fragmentation of this compound, the following table compares its expected major fragments with the experimentally observed fragments of 3-bromobenzoic acid and 2,6-difluorobenzoic acid.

m/z ValueProposed Fragment IdentityPredicted Relative Abundance for this compoundObserved Relative Abundance for 3-Bromobenzoic Acid[3][4][5]Observed Relative Abundance for 2,6-Difluorobenzoic Acid[6][7]
236/238[M]•+Moderate--
219/221[M-OH]+High--
200/202[M]•+-High-
183/185[M-OH]+-High-
158[M]•+--High
155/157[M-COOH]+-Moderate-
141[M-OH]+--High
113[M-COOH]+--Moderate
76[C6H4]•+-Moderate-

Note: Relative abundances are categorized as High, Moderate, or Low based on available spectral data. The m/z values for bromine-containing fragments are presented as a pair representing the 79Br and 81Br isotopes.

The comparison highlights that the initial loss of a hydroxyl radical is a common and significant fragmentation pathway for all three compounds.[1][2] The subsequent fragmentation will be influenced by the remaining substituents. For this compound, the loss of carbon monoxide from the [M-OH]+ ion is a likely next step, a common fragmentation for acylium ions.

Detailed Experimental Protocols

The following protocol outlines a standard procedure for the analysis of this compound and its analogs using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • For GC-MS analysis, derivatization of the carboxylic acid group (e.g., to its methyl ester) may be necessary to improve volatility and chromatographic peak shape. A common method is to react the sample with diazomethane or by heating with a solution of HCl in methanol.

2. Gas Chromatography (GC) Conditions:

  • Injector Temperature: 250°C

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 400.

4. Data Analysis:

  • Identify the peak corresponding to the analyte based on its retention time.

  • Extract the mass spectrum for the identified peak.

  • Analyze the fragmentation pattern, noting the molecular ion peaks and the m/z values of major fragments.

  • Compare the experimental spectrum with reference spectra or the predicted fragmentation patterns.

The general workflow for this analytical process is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample derivatize Derivatization (Optional) dissolve->derivatize gc_separation GC Separation derivatize->gc_separation ei_ionization EI Ionization gc_separation->ei_ionization ms_detection MS Detection ei_ionization->ms_detection spectrum_extraction Spectrum Extraction ms_detection->spectrum_extraction fragmentation_analysis Fragmentation Analysis spectrum_extraction->fragmentation_analysis comparison Comparison with Predictions fragmentation_analysis->comparison

A typical workflow for the GC-MS analysis of volatile compounds.

References

X-ray Crystallography of 3-Bromo-2,6-difluorobenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the crystallographic data of compounds related to 3-bromo-2,6-difluorobenzoic acid. While the crystal structure of this compound is not publicly available in crystallographic databases as of this publication, this guide offers a valuable comparison with structurally similar halogenated benzoic acid derivatives. The provided experimental data and protocols can serve as a benchmark for future crystallographic studies of this compound and its derivatives.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for selected halogenated benzoic acid derivatives, offering a basis for comparison for future studies on this compound. These compounds share key structural features, such as the benzoic acid backbone and halogen substitutions, which influence their crystal packing and intermolecular interactions.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
2,6-Difluorobenzoic acidC₇H₄F₂O₂MonoclinicP2₁/c3.6517(4)14.1214(15)12.2850(13)95.651(3)630.42(12)4
3,5-Difluorobenzoic acidC₇H₄F₂O₂MonoclinicP2₁/c3.769(1)13.400(1)14.041(1)93.78(1)707.6(2)4
2,6-Dibromo-3,4,5-trimethoxybenzoic acidC₁₀H₁₀Br₂O₅MonoclinicP2₁/n-----4
4-(3-Chloroanilino)benzoic acidC₁₃H₁₀ClNO₂MonoclinicP2₁/c10.8865(2)10.3144(1)----

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of crystallographic studies. Below are protocols for the synthesis of this compound and a general procedure for single-crystal X-ray diffraction.

Synthesis of this compound

This synthesis protocol is based on a reported method[1].

  • In a dry reaction flask, a hexane solution of 1.6 M n-butyllithium (9.4 mL, 15.0 mmol) is mixed with tetrahydrofuran (20 mL) and cooled to -78 °C.

  • To this solution, 2,2,6,6-tetramethylpiperidine (2.50 mL, 15.0 mmol) and 1-bromo-2,4-difluorobenzene (2.90 g, 15.0 mmol) are sequentially added.

  • The reaction mixture is stirred for 1 hour at -78 °C.

  • Crushed dry ice (5 g) is then added, and stirring is continued at -78 °C for 2 hours.

  • The reaction is quenched by adding water (10 mL) and 1 M hydrochloric acid (30 mL).

  • The product is extracted with ethyl acetate. The organic phase is washed with water and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and hexane is added to the residue to precipitate the solid product.

  • The solid is collected by filtration to yield this compound.

General Protocol for Single-Crystal X-ray Diffraction

This is a generalized workflow applicable to small organic molecules like halogenated benzoic acids.

  • Crystallization: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 100 K or room temperature) using a specific radiation source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

  • Data Analysis and Visualization: The final refined crystal structure is analyzed to determine bond lengths, bond angles, torsion angles, and intermolecular interactions. Software like Mercury or OLEX2 can be used for visualization.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental processes involved in the X-ray crystallography of this compound derivatives.

Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography start Starting Materials reaction Chemical Reaction start->reaction extraction Extraction & Washing reaction->extraction purification Purification (e.g., Recrystallization) extraction->purification crystallization Single Crystal Growth purification->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution data_analysis Data Analysis structure_solution->data_analysis

Caption: A logical diagram illustrating the major steps from synthesis to crystallographic analysis.

Decision Pathway for Crystallographic Analysis start Obtain Purified Compound crystal_growth Attempt Crystal Growth start->crystal_growth crystal_quality Good Quality Crystals? crystal_growth->crystal_quality xray_diffraction Perform X-ray Diffraction crystal_quality->xray_diffraction Yes optimize_growth Optimize Crystallization Conditions crystal_quality->optimize_growth No structure_solved Structure Solved? xray_diffraction->structure_solved analyze_structure Analyze Crystal Structure structure_solved->analyze_structure Yes refine_data Refine Data / Re-collect structure_solved->refine_data No optimize_growth->crystal_growth report_failure Report Unsuccessful Attempt optimize_growth->report_failure refine_data->xray_diffraction refine_data->report_failure

Caption: A flowchart detailing the decision-making process in a typical crystallographic study.

References

Purity Analysis of 3-Bromo-2,6-difluorobenzoic Acid: A Comparative Guide to HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 3-Bromo-2,6-difluorobenzoic acid, a key building block in various pharmaceutical syntheses.

At a Glance: HPLC vs. GC-MS for Purity Analysis

High-Performance Liquid Chromatography with UV detection is a robust and straightforward method for determining the purity of this compound. It offers direct analysis of the compound without the need for chemical modification. Gas Chromatography-Mass Spectrometry, on the other hand, provides higher specificity and sensitivity but necessitates a derivatization step to convert the non-volatile benzoic acid into a form suitable for GC analysis.

The choice between these two powerful analytical techniques depends on the specific requirements of the analysis, such as the need for structural confirmation of impurities, the required level of sensitivity, and laboratory workflow considerations.

Comparative Performance Data

The following table summarizes the expected performance characteristics of HPLC and GC-MS for the purity analysis of this compound. These values are representative for well-developed methods for similar analytes.

ParameterHPLC-UVGC-MS (with Derivatization)
Principle Separation based on polarity in liquid phase, UV detectionSeparation based on volatility and polarity in gas phase, mass-based detection
Sample Preparation Simple dissolution in a suitable solventDerivatization (e.g., silylation) required
Analysis Time 10-20 minutes20-30 minutes (excluding derivatization)
Selectivity Good; based on retention time and UV spectrumExcellent; based on retention time and mass spectrum
Sensitivity (LOD/LOQ) ng rangepg range
Quantitation Good; based on peak area relative to a standardExcellent; can use an internal standard for high accuracy
Impurity Identification Tentative; based on retention time and comparison with standardsConfident; based on mass spectral fragmentation patterns
Instrumentation Cost ModerateHigh
Consumables Cost Low to moderateModerate (derivatization reagents, specific columns)

Experimental Protocols

HPLC-UV Method

This protocol outlines a typical reversed-phase HPLC method for the direct analysis of this compound.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 3 µm particle size.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm.[1]

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute with the same solvent to a working concentration of 0.1 mg/mL.

GC-MS Method with Silylation

This protocol describes a common approach for the analysis of carboxylic acids by GC-MS, which involves a derivatization step.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: HP-5MS or equivalent, 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-450 m/z.

2. Sample Preparation and Derivatization:

  • Accurately weigh approximately 1 mg of the this compound sample into a reaction vial.

  • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Analytical Workflows

The following diagrams illustrate the typical experimental workflows for the HPLC and GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into HPLC dilute->inject separate Separation on C18 Column inject->separate detect UV Detection (235 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

HPLC-UV analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Add Silylating Agent & Heat dissolve->derivatize inject Inject into GC-MS derivatize->inject separate Separation on HP-5MS Column inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peak Areas detect->integrate identify Identify Impurities by Mass Spectra integrate->identify calculate Calculate Purity (%) identify->calculate

GC-MS analysis workflow for this compound.

Conclusion

Both HPLC-UV and GC-MS are suitable techniques for assessing the purity of this compound. HPLC offers a more direct and cost-effective approach, making it ideal for routine quality control. In contrast, GC-MS provides superior selectivity and sensitivity, which is invaluable for in-depth impurity profiling and structural elucidation, albeit with a more complex sample preparation procedure. The selection of the most appropriate method should be guided by the specific analytical needs and available resources.

References

Comparative study of catalytic methods for the synthesis of 3-Bromo-2,6-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of halogenated benzoic acids is a critical step in the development of novel therapeutics and functional materials. This guide provides a comparative study of two distinct methods for the synthesis of 3-Bromo-2,6-difluorobenzoic acid, a valuable building block in medicinal chemistry. The analysis covers a stoichiometric-directed ortho-metalation (DoM) approach and a proposed catalytic method involving electrophilic bromination, offering insights into their respective yields, reaction conditions, and procedural workflows.

Method 1: Directed ortho-Metalation (Stoichiometric Approach)

This established method relies on the regioselective deprotonation of a substituted aromatic precursor, followed by carboxylation. The synthesis of this compound via this route starts from 1-bromo-2,4-difluorobenzene.

Experimental Protocol

In a dried reaction flask under an inert atmosphere, a solution of 1-bromo-2,4-difluorobenzene (15.0 mmol) and 2,2,6,6-tetramethylpiperidine (15.0 mmol) in anhydrous tetrahydrofuran (20 mL) is cooled to -78 °C. To this solution, n-butyllithium (1.6 M in hexane, 15.0 mmol) is added dropwise, and the mixture is stirred for one hour at the same temperature. Subsequently, crushed dry ice (approximately 5 g) is added to the reaction mixture, and stirring is continued for an additional two hours at -78 °C. The reaction is then quenched with saturated aqueous ammonium chloride, warmed to room temperature, and acidified with 1 M hydrochloric acid. The product is extracted with ethyl acetate, washed with water, and dried over anhydrous magnesium sulfate. After removal of the solvent under reduced pressure, the solid residue is triturated with hexane and filtered to yield this compound.

Workflow for Directed ortho-Metalation

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification 1_bromo_2_4_difluorobenzene 1-Bromo-2,4-difluorobenzene lithiation Directed ortho-Metalation (Lithiation at -78 °C) 1_bromo_2_4_difluorobenzene->lithiation n_butyllithium n-Butyllithium n_butyllithium->lithiation tmp 2,2,6,6-Tetramethylpiperidine tmp->lithiation dry_ice Dry Ice (CO2) carboxylation Carboxylation (-78 °C) dry_ice->carboxylation lithiation->carboxylation Intermediate Lithiated Species quench Quench (aq. NH4Cl) carboxylation->quench acidify Acidification (HCl) quench->acidify extraction Extraction (EtOAc) acidify->extraction purification Purification extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via Directed ortho-Metalation.

Method 2: Electrophilic Bromination (Proposed Catalytic Approach)

While a specific catalytic method for the direct C-H bromination of 2,6-difluorobenzoic acid to produce the 3-bromo isomer is not well-documented in the literature, a plausible catalytic approach can be proposed based on modern electrophilic aromatic substitution methodologies. This hypothetical method would involve the direct bromination of 2,6-difluorobenzoic acid using a suitable bromine source and a Lewis acid catalyst.

Proposed Experimental Protocol

To a solution of 2,6-difluorobenzoic acid (1.0 equiv.) in a suitable solvent (e.g., a halogenated solvent like dichloromethane or 1,2-dichloroethane) at 0 °C, a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃, 0.1-0.3 equiv.) is added. A brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine (1.0-1.2 equiv.), is then added portion-wise. The reaction mixture is stirred at a controlled temperature (ranging from 0 °C to room temperature) and monitored by an appropriate analytical technique (e.g., TLC or GC-MS). Upon completion, the reaction would be quenched with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove any excess bromine. The organic layer would be separated, washed with brine, and dried. The crude product would then be purified by recrystallization or column chromatography to afford this compound. The regioselectivity of this reaction would be a critical factor to investigate, as electrophilic attack on the electron-deficient ring of 2,6-difluorobenzoic acid may lead to a mixture of isomers.

Logical Workflow for Proposed Electrophilic Bromination

cluster_start_cat Starting Materials cluster_reaction_cat Reaction Step cluster_workup_cat Workup & Purification 2_6_difluorobenzoic_acid 2,6-Difluorobenzoic Acid bromination Catalytic Electrophilic Bromination 2_6_difluorobenzoic_acid->bromination brominating_agent Brominating Agent (e.g., NBS) brominating_agent->bromination catalyst Lewis Acid Catalyst (e.g., FeCl3) catalyst->bromination quench_cat Quench (e.g., Na2S2O3) bromination->quench_cat extraction_cat Extraction quench_cat->extraction_cat purification_cat Purification extraction_cat->purification_cat product_cat This compound purification_cat->product_cat

Caption: Proposed workflow for the catalytic electrophilic bromination of 2,6-difluorobenzoic acid.

Comparative Data Summary

The following table summarizes the key quantitative data for the two synthetic methods. It is important to note that the data for the catalytic method is hypothetical and would require experimental validation.

ParameterDirected ortho-Metalation (Stoichiometric)Electrophilic Bromination (Proposed Catalytic)
Starting Material 1-Bromo-2,4-difluorobenzene2,6-Difluorobenzoic Acid
Key Reagents n-Butyllithium, 2,2,6,6-Tetramethylpiperidine, Dry IceBrominating Agent (e.g., NBS), Lewis Acid Catalyst
Stoichiometry of Key Reagent Stoichiometric (n-BuLi)Catalytic (Lewis Acid)
Reported Yield 64.6%[1]To be determined experimentally
Reaction Temperature -78 °C0 °C to Room Temperature (proposed)
Reaction Time ~3 hoursTo be determined experimentally
Key Advantages High regioselectivityPotentially milder conditions, catalytic use of reagents
Key Disadvantages Requires cryogenic temperatures, stoichiometric use of a strong baseRegioselectivity may be a challenge, requires optimization

Conclusion

The directed ortho-metalation approach provides a reliable and regioselective method for the synthesis of this compound, albeit with the requirement of cryogenic conditions and stoichiometric amounts of a strong organolithium base. The proposed catalytic electrophilic bromination presents a potentially more atom-economical and milder alternative. However, the feasibility and, critically, the regioselectivity of this catalytic approach would need to be established through experimental investigation. For researchers requiring a dependable, albeit more resource-intensive, route, the directed ortho-metalation method is the current standard. Future research into the development of a selective catalytic C-H bromination for this substrate could offer a more efficient and sustainable synthetic pathway.

References

A Comparative Guide to the Biological Activity of 3-Bromo-2,6-difluorobenzoic Acid Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of compounds derived from 3-Bromo-2,6-difluorobenzoic acid and its structural analogs. While specific biological data for a broad range of derivatives from this compound is limited in publicly available research, this document leverages data from closely related analogs to highlight the potential therapeutic applications of this compound class. The inclusion of bromine and fluorine atoms in the core structure is a key feature, often associated with enhanced biological activity and improved pharmacokinetic properties.[1]

Antibacterial Activity: A Comparison with 2,6-Difluorobenzamide Analogs

A significant area of research for benzamide derivatives has been in the development of novel antibacterial agents. A study on 3-substituted 2,6-difluorobenzamide derivatives has demonstrated their potential as inhibitors of the bacterial cell division protein FtsZ.[2] These compounds have shown promising activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Comparative Data of 2,6-Difluorobenzamide Analogs
Compound IDR Group (at position 3)Bacillus subtilis ATCC 9372 MIC (µg/mL)Staphylococcus aureus ATCC 29213 MIC (µg/mL)Staphylococcus aureus (MRSA) ATCC 43300 MIC (µg/mL)
7 -O(CH₂)₂Cl0.548
12 -O(CH₂)₃Br0.2524
17 -O(CH₂)₄CH₃1816

Data extracted from "Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition".[2]

The data suggests that the nature of the substituent at the 3-position of the 2,6-difluorobenzamide scaffold significantly influences the antibacterial activity. The presence of a bromoalkoxy chain in compound 12 resulted in the most potent activity against the tested strains. This highlights the potential for synthesizing novel antibacterial agents by introducing various side chains to the this compound scaffold.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the synthesized compounds was determined using the twofold serial dilution method in Mueller-Hinton broth.

  • Preparation of Compounds: Stock solutions of the test compounds were prepared in DMSO.

  • Bacterial Strains: Standard and resistant strains of bacteria were cultured to a logarithmic phase.

  • Assay: The compounds were serially diluted in 96-well microtiter plates. An equal volume of the bacterial suspension was added to each well.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Experimental Workflow for Antibacterial Screening

G cluster_0 Compound Preparation & Dilution cluster_1 Microbiological Assay cluster_2 Data Analysis start Synthesized 3-Bromo-2,6-difluorobenzamide Derivatives & Analogs stock Prepare Stock Solutions in DMSO start->stock dilute Serial Dilution in 96-well Plates stock->dilute inoculate Inoculate Plates with Bacteria dilute->inoculate culture Culture Bacterial Strains culture->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Visually Inspect for Bacterial Growth incubate->read mic Determine Minimum Inhibitory Concentration (MIC) read->mic

Workflow for MIC Determination.

Anticancer Activity: Insights from Bromo-Benzamide Analogs

Another promising therapeutic area for benzamide derivatives is oncology. A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been designed and synthesized as novel fibroblast growth factor receptor-1 (FGFR1) inhibitors for the treatment of non-small cell lung cancer (NSCLC).[3]

Comparative Data of 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Analogs as FGFR1 Inhibitors
Compound IDStructure (Modification on the benzamide)NCI-H520 IC₅₀ (µM)NCI-H1581 IC₅₀ (µM)
C9 2-((4-methylpiperazin-1-yl)methyl)1.36 ± 0.271.25 ± 0.23
Reference Drug (PD173074) N/A0.02 ± 0.0030.03 ± 0.005

Data extracted from "Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer".[3]

These findings suggest that the bromo-benzamide scaffold can be effectively utilized to develop potent anticancer agents. The introduction of different substituents allows for the modulation of activity and selectivity against specific cancer cell lines. This provides a strong rationale for the synthesis and evaluation of this compound derivatives as potential anticancer agents.

Experimental Protocol: MTT Assay for Anticancer Activity

The antiproliferative activity of the compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: MTT solution was added to each well, and the plates were incubated for 4 hours to allow the formation of formazan crystals.

  • Solubilization: The medium was removed, and DMSO was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was calculated.

Signaling Pathway of FGFR1 Inhibition

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response FGFR1 FGFR1 PLCg1 PLCγ1 FGFR1->PLCg1 ERK ERK FGFR1->ERK Inhibitor 3-Bromo-2,6-difluorobenzamide Derivative (Hypothetical) Inhibitor->FGFR1 Inhibition Apoptosis Apoptosis Inhibitor->Apoptosis Proliferation Cell Proliferation & Survival PLCg1->Proliferation ERK->Proliferation

Hypothetical FGFR1 Inhibition Pathway.

Conclusion

This comparative guide, based on the biological activities of structural analogs, strongly suggests that compounds derived from this compound are promising candidates for the development of new therapeutic agents. The presence of the bromo and difluoro substituents provides a unique chemical scaffold that can be further modified to optimize activity against various biological targets. Future research should focus on the synthesis and comprehensive biological evaluation of a library of N-substituted 3-bromo-2,6-difluorobenzamides to fully explore their therapeutic potential in areas such as infectious diseases and oncology.

References

A Comparative Spectroscopic Analysis of 3-Bromo-2,6-difluorobenzoic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3-Bromo-2,6-difluorobenzoic acid and a selection of its positional isomers. The objective is to offer a comprehensive reference for the identification and differentiation of these structurally similar compounds, which are of interest in medicinal chemistry and materials science. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Introduction

This compound and its isomers are valuable building blocks in organic synthesis. The precise substitution pattern of the bromine and fluorine atoms on the benzoic acid core significantly influences the molecule's physicochemical properties and reactivity. Consequently, unambiguous characterization of these isomers is critical. Spectroscopic techniques provide a powerful toolkit for this purpose, with each method offering unique insights into the molecular structure.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound and several of its isomers. Please note that a comprehensive dataset for all isomers was not publicly available at the time of this publication.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ) and Multiplicities
This compound CDCl₃7.70 (m, 1H), 6.94 (m, 1H)[1]
4-Bromo-2,6-difluorobenzoic acid CDCl₃7.20 (m, 2H)
3-Bromo-4-fluorobenzoic acid CDCl₃8.34 (m, 1H), 8.07 (m, 1H), 7.23 (m, 1H)
2-Bromobenzoic acid MeOD7.70-7.67 (m, 1H), 7.58 (d, J = 8.0 Hz, 1H), 7.33-7.25 (m, 2H)
4-Bromobenzoic acid MeOD7.82 (d, J = 8.5 Hz, 2H), 7.55 (d, J = 8.5 Hz, 2H)
2-Bromo-4,5-difluorobenzoic acid Data not availableData not available
5-Bromo-2,3-difluorobenzoic acid Data not availableData not available
5-Bromo-2,4-difluorobenzoic acid Data not availableData not available

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ)
This compound Data not availableData not available
4-Bromo-2,6-difluorobenzoic acid Data not availableData not available
3-Bromo-4-fluorobenzoic acid CDCl₃170.2, 162.7 (d, J = 256.2 Hz), 136.1 (d, J = 1.7 Hz), 131.5 (d, J = 8.8 Hz), 126.7 (d, J = 3.5 Hz), 116.7 (d, J = 23.1 Hz), 109.5 (d, J = 21.8 Hz)
2-Bromobenzoic acid MeOD169.6, 135.3, 134.5, 133.6, 132.1, 128.4, 122.0
4-Bromobenzoic acid MeOD168.8, 132.8, 132.5, 131.1, 128.8
2-Bromo-4,5-difluorobenzoic acid Data not availableData not available
5-Bromo-2,3-difluorobenzoic acid Data not availableData not available
5-Bromo-2,4-difluorobenzoic acid Data not availableData not available

Table 3: IR and Mass Spectrometry Data

CompoundIR (cm⁻¹)Mass Spectrometry (m/z)
This compound Data not availableData not available
4-Bromo-2,6-difluorobenzoic acid Data not availableData not available
3-Bromo-4-fluorobenzoic acid Data not availableESI-MS: 216.8 (M-H)⁻
2-Bromobenzoic acid Data not availableESI-MS: 199.2 (M-H)⁻
4-Bromobenzoic acid Data not availableESI-MS: 199.2 (M-H)⁻
2-Bromo-4,5-difluorobenzoic acid Data not availableData not available
5-Bromo-2,3-difluorobenzoic acid Data not availableData not available
5-Bromo-2,4-difluorobenzoic acid Data not availableData not available

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of the solid sample was dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or MeOD) in a clean, dry NMR tube.

  • The sample was gently agitated to ensure complete dissolution.

  • A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).

¹H and ¹³C NMR Acquisition:

  • Spectra were recorded on a 400 MHz NMR spectrometer.

  • For ¹H NMR, the spectral width was typically 0-12 ppm. A sufficient number of scans were acquired to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence was used, with a spectral width of 0-200 ppm. A longer acquisition time and a greater number of scans were typically required due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • The ATR crystal surface was cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

  • A small amount of the solid sample was placed directly onto the crystal.

  • Pressure was applied using the instrument's anvil to ensure good contact between the sample and the crystal.

FTIR Spectrum Acquisition:

  • A background spectrum of the empty, clean ATR crystal was recorded.

  • The sample spectrum was then acquired, typically over a range of 4000-400 cm⁻¹.

  • The final spectrum was presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

  • A dilute solution of the sample was prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1 mg/mL.

  • The solution was then further diluted to the low µg/mL or ng/mL range with the same solvent.

Mass Spectrum Acquisition:

  • The sample solution was introduced into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.

  • The mass spectrometer was operated in either positive or negative ion mode. For benzoic acids, negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻.

  • Data was collected over a relevant mass-to-charge (m/z) range.

Visualization of Isomeric Relationships

The following diagram illustrates the structural relationship between this compound and some of its isomers, highlighting the different substitution patterns on the benzoic acid core.

Spectroscopic_Comparison Isomers of Bromo-difluoro-benzoic Acid 4-Bromo-2,6-difluoro 4-Bromo-2,6-difluorobenzoic acid 2-Bromo-4,5-difluoro 2-Bromo-4,5-difluorobenzoic acid 5-Bromo-2,3-difluoro 5-Bromo-2,3-difluorobenzoic acid 5-Bromo-2,4-difluoro 5-Bromo-2,4-difluorobenzoic acid BenzoicAcidCore BenzoicAcidCore BenzoicAcidCore->4-Bromo-2,6-difluoro Br at C4, F at C2, C6 BenzoicAcidCore->2-Bromo-4,5-difluoro Br at C2, F at C4, C5 BenzoicAcidCore->5-Bromo-2,3-difluoro Br at C5, F at C2, C3 BenzoicAcidCore->5-Bromo-2,4-difluoro Br at C5, F at C2, C4

Caption: Structural relationships of bromo-difluoro-benzoic acid isomers.

Conclusion

This guide provides a foundational spectroscopic comparison of this compound and its isomers. The presented data, though incomplete for some isomers due to limited public availability, demonstrates the utility of NMR, IR, and MS in distinguishing these closely related structures. The distinct chemical shifts in NMR, characteristic vibrational modes in IR, and specific fragmentation patterns in MS serve as fingerprints for each isomer. Researchers are encouraged to contribute to the public domain with spectroscopic data for the less-characterized isomers to build a more comprehensive library for the scientific community.

References

Quantification of 3-Bromo-2,6-difluorobenzoic acid using an internal standard in NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of 3-Bromo-2,6-difluorobenzoic acid, a key intermediate in pharmaceutical synthesis, selecting the appropriate analytical methodology is critical. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy using an internal standard against established chromatographic techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The information presented herein is supported by experimental data from analogous compounds to provide a clear and objective overview of each method's performance.

Quantitative Data Summary

The selection of an analytical technique is often guided by its quantitative performance characteristics. The following table summarizes the typical performance of qNMR, GC-MS, and HPLC-UV for the quantification of halogenated benzoic acids. It is important to note that while the data for qNMR and the alternative methods are based on validated procedures for similar compounds, they provide a reliable estimate of the expected performance for this compound.

Parameter¹⁹F qNMR with Internal StandardGC-MS (with derivatization)HPLC-UV
Limit of Detection (LOD) ~5 µM[1]~0.005 ppm (for similar compounds)~0.1 - 1 µg/mL
Limit of Quantitation (LOQ) ~15 µM6-44 ng/L (for 3-fluorobenzoic acid)[2]1.0 - 1.3 mg/L (for benzoic acid)
Accuracy (% Recovery) Typically >99%71-94% (for 3-fluorobenzoic acid)[2]81-111% (for benzoic acid)
Precision (%RSD) <1%<10%<5%
Analysis Time per Sample ~10-15 minutes~20-30 minutes~5-15 minutes
Sample Preparation Simple dissolutionDerivatization often requiredDilution and filtration
Linearity (R²) Excellent (inherently linear)>0.99>0.99

Methodology Comparison

Each analytical technique offers distinct advantages and disadvantages. The choice of method will depend on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural confirmation.

Quantitative ¹⁹F NMR (qNMR) is a primary ratio method of measurement, offering high precision and accuracy without the need for a specific reference standard of the analyte. The use of ¹⁹F NMR is particularly advantageous for fluorinated compounds like this compound due to the high natural abundance and sensitivity of the ¹⁹F nucleus, and a wide chemical shift range that minimizes signal overlap.

Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent sensitivity and selectivity, making it suitable for trace analysis. However, for non-volatile or polar compounds like benzoic acids, a derivatization step is often necessary to improve their volatility and thermal stability for GC analysis. This can add complexity and potential for error in the sample preparation process.

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a versatile and widely used technique for the quantification of a broad range of compounds. It generally offers good accuracy and precision with relatively simple sample preparation. The sensitivity of HPLC-UV is dependent on the chromophore of the analyte.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for the quantification of this compound.

¹⁹F qNMR Quantification Protocol

This protocol describes the quantification of this compound using 3,5-bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) as an internal standard.

1. Materials and Reagents:

  • This compound (analyte)

  • 3,5-Bis(trifluoromethyl)benzoic acid (Internal Standard, CRM grade)[3]

  • Deuterated solvent (e.g., DMSO-d₆, Acetone-d₆)

  • NMR tubes (5 mm)

  • Analytical balance (microgram readability)

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10-20 mg of the internal standard, 3,5-bis(trifluoromethyl)benzoic acid, into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent.

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Nucleus: ¹⁹F

  • Pulse Sequence: A standard single-pulse experiment with inverse-gated proton decoupling to suppress the nuclear Overhauser effect (NOE).

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of the signals of interest (typically 20-35 seconds for ¹⁹F).[3]

  • Pulse Angle: 90°

  • Acquisition Time (aq): ≥ 3 seconds

  • Number of Scans (ns): 16 or higher, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Temperature: Maintain a constant temperature (e.g., 298 K).

4. Data Processing and Quantification:

  • Apply a suitable line broadening factor (e.g., 0.3 Hz) to the FID before Fourier transformation.

  • Perform phase and baseline correction manually to ensure accuracy.

  • Integrate the well-resolved signals of the analyte and the internal standard. For this compound, the two fluorine signals can be integrated. For 3,5-bis(trifluoromethyl)benzoic acid, the signal from the two CF₃ groups is used.

  • Calculate the purity or concentration of the analyte using the following equation:

    Purity_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of fluorine nuclei for the integrated signal

    • M = Molar mass

    • m = Mass

    • Purity = Purity of the internal standard

GC-MS Quantification Protocol (with Derivatization)

This protocol is adapted from a method for the analysis of 3-fluorobenzoic acid and requires derivatization to form a volatile ester.[2]

1. Materials and Reagents:

  • This compound (analyte)

  • Internal Standard (e.g., a deuterated analog or a structurally similar compound not present in the sample)

  • Methanol

  • BF₃·MeOH (Boron trifluoride methanol complex)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

2. Sample Preparation and Derivatization:

  • Accurately weigh the sample containing this compound and dissolve it in a suitable solvent.

  • Add a known amount of the internal standard.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add BF₃·MeOH to the residue and heat at 60-80°C for 30-60 minutes to form the methyl ester derivative.[2]

  • After cooling, add water and extract the derivative with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to a known volume.

3. GC-MS Analysis:

  • Gas Chromatograph: Equipped with a split/splitless injector.

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 280°C) at a rate of 10-20°C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in Electron Ionization (EI) mode.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, monitoring characteristic ions of the derivatized analyte and internal standard.

4. Quantification:

  • Generate a calibration curve by analyzing a series of standards of known concentrations prepared in the same manner as the samples.

  • Quantify the analyte based on the ratio of the peak area of the analyte to the peak area of the internal standard.

HPLC-UV Quantification Protocol

This protocol is a general method for the analysis of benzoic acid derivatives.

1. Materials and Reagents:

  • This compound (analyte)

  • Internal Standard (optional, but recommended for improved precision)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

  • HPLC grade solvents and reagents.

2. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of the mobile phase or a suitable solvent.

  • If using an internal standard, add a known amount to the sample solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. HPLC-UV Analysis:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of buffer and organic modifier. The exact composition should be optimized for good separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Injection Volume: 10-20 µL.

  • UV Detection Wavelength: At the maximum absorbance of this compound (to be determined, likely around 230-280 nm).

4. Quantification:

  • Generate a calibration curve by injecting a series of standards of known concentrations.

  • Quantify the analyte based on the peak area from the chromatogram.

Visualizations

To further clarify the experimental workflow and the comparative logic, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Quantification weigh_analyte Accurately weigh Analyte weigh_is Accurately weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_params Set Acquisition Parameters load_sample->setup_params acquire_fid Acquire FID setup_params->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity/ Concentration integrate->calculate

Caption: Experimental workflow for the quantification of this compound using qNMR.

Method_Comparison cluster_qnmr qNMR Attributes cluster_gcms GC-MS Attributes cluster_hplc HPLC-UV Attributes Analyte This compound Quantification qNMR ¹⁹F qNMR Analyte->qNMR GCMS GC-MS Analyte->GCMS HPLC HPLC-UV Analyte->HPLC qnmr_adv Advantages: - Primary Method - High Precision - No specific standard needed qNMR->qnmr_adv qnmr_dis Disadvantages: - Lower Sensitivity - Higher Instrument Cost qNMR->qnmr_dis gcms_adv Advantages: - High Sensitivity - High Selectivity GCMS->gcms_adv gcms_dis Disadvantages: - Derivatization often required - Destructive Technique GCMS->gcms_dis hplc_adv Advantages: - Versatile - Simple Sample Prep - Widely Available HPLC->hplc_adv hplc_dis Disadvantages: - Moderate Sensitivity - Matrix Effects HPLC->hplc_dis

Caption: Logical relationship comparing qNMR, GC-MS, and HPLC-UV for the analyte quantification.

References

Benchmarking the synthesis of 3-Bromo-2,6-difluorobenzoic acid against other fluorinated benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical and agrochemical research, the efficient synthesis of fluorinated benzoic acids is a critical cornerstone for the development of novel molecules with enhanced properties. This guide provides a comprehensive benchmark of the synthesis of 3-Bromo-2,6-difluorobenzoic acid, a key building block, against other common fluorinated benzoic acids. This objective comparison, supported by experimental data, is intended to inform researchers, scientists, and drug development professionals on the synthetic accessibility and efficiency of these vital compounds.

Comparative Synthesis Data

The following table summarizes the key quantitative data for the synthesis of this compound and three other representative fluorinated benzoic acids. The selected methods represent common and well-documented laboratory-scale syntheses.

CompoundStarting MaterialKey ReagentsReaction TimeTemperature (°C)Yield (%)
This compound 1-Bromo-2,4-difluorobenzenen-Butyllithium, 2,2,6,6-Tetramethylpiperidine, Dry Ice3 hours-7864.6
2,6-Difluorobenzoic acid 2,6-DifluorobenzylchlorideWater, Hydrochloric acid2.5 hours (reflux)RefluxNot Specified
3,5-Difluorobenzoic acid 3,5-DifluorobenzaldehydeDiphenyl diselenide, Hydrogen peroxide6 hoursRoom Temp.Not Specified
3-Fluorobenzoic acid 7-FluoroisatinSodium hydroxide, Hydrogen peroxide, Hydrochloric acid2.5 hours30-4084-96[1]

Experimental Protocols

Detailed methodologies for the synthesis of each compound are provided below to allow for replication and direct comparison.

Synthesis of this compound

This protocol describes the synthesis via directed ortho-metalation and carboxylation.

Materials:

  • 1-Bromo-2,4-difluorobenzene

  • n-Butyllithium (1.6 M in hexane)

  • 2,2,6,6-Tetramethylpiperidine

  • Tetrahydrofuran (THF), anhydrous

  • Dry ice (solid carbon dioxide)

  • Water

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Hexane

Procedure:

  • To a dry reaction flask containing anhydrous THF (20 mL) and cooled to -78 °C, add a 1.6 M solution of n-butyllithium in hexane (9.4 mL, 15.0 mmol).

  • Sequentially add 2,2,6,6-tetramethylpiperidine (2.50 mL, 15.0 mmol) and 1-bromo-2,4-difluorobenzene (2.90 g, 15.0 mmol) to the solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add crushed dry ice (5 g) to the reaction mixture and continue stirring at -78 °C for an additional 2 hours.

  • Quench the reaction by adding water (10 mL) followed by 1 M hydrochloric acid (30 mL).

  • Extract the product with ethyl acetate.

  • Wash the organic phase with water and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Add hexane to the residue to precipitate the solid product.

  • Collect the solid by filtration to yield this compound (2.30 g, 64.6% yield).

Synthesis of 2,6-Difluorobenzoic acid

This protocol outlines the synthesis via hydrolysis of 2,6-difluorobenzylchloride.

Materials:

  • 2,6-Difluorobenzylchloride

  • Water

  • Alkaline water

  • Hydrochloric acid

  • Methanol

Procedure:

  • Add 2,6-difluorobenzylchloride (1.7 g, 0.01 mol) dropwise with stirring to a round bottom flask containing 25 mL of water.

  • Reflux the mixture for 2.5 hours.

  • Filter the resulting gum-like precipitate and dissolve it in alkaline water.

  • Add hydrochloric acid dropwise with stirring to precipitate the product.

  • Dissolve the white precipitate in methanol.

  • Allow colorless needles of 2,6-difluorobenzoic acid to form at room temperature overnight.

  • Filter and dry the crystals at 333 K.

Synthesis of 3,5-Difluorobenzoic acid

This protocol describes the synthesis through the oxidation of 3,5-difluorobenzaldehyde.

Materials:

  • 3,5-Difluorobenzaldehyde

  • Diphenyl diselenide

  • Hydrogen peroxide (30% w/w)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Treat diphenyl diselenide (0.006 g, 0.02 mmol) with 30% hydrogen peroxide (0.1 mL, 1 mmol) and water (0.2 mL) at room temperature with stirring (800 rpm) until the reaction mixture becomes colorless.

  • Add 3,5-difluorobenzaldehyde (1 mmol) to the mixture.

  • After 6 hours, extract the aqueous mixture three times with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the product.

Synthesis of 3-Fluorobenzoic acid

This protocol details the synthesis from 7-fluoroisatin.[1]

Materials:

  • 7-Fluoroisatin

  • 1 M Sodium hydroxide solution

  • Hydrogen peroxide (30%)

  • 3 M Hydrochloric acid

  • Charcoal

  • Phosphorus pentoxide (P₄O₁₀)

Procedure:

  • In a 500-mL three-necked round-bottomed flask, charge 15.0 g (0.09 mol) of 7-fluoroisatin and 200 mL of 1 M aqueous sodium hydroxide solution.

  • Add 22 mL of 30% hydrogen peroxide solution (0.20 mol) dropwise over 45 minutes, allowing the temperature to rise to 30-40 °C.

  • Stir for 1.5 hours until the reaction is complete.

  • Adjust the pH of the pale orange, clear reaction mixture to approximately 7.5 with 3 M hydrochloric acid.

  • Treat the mixture with charcoal, stir briefly, and filter.

  • Further acidify the clear filtrate to a pH of 4-5, and finally to pH 1 to precipitate the 3-fluoroanthranilic acid.

  • Stir for one hour, then collect the product on a funnel and dry over P₄O₁₀ to yield 11.64 to 13.3 g (84-96%) of pure 3-fluoroanthranilic acid.[1]

Synthesis Pathway Visualization

The following diagrams illustrate the general synthetic workflows for the discussed fluorinated benzoic acids.

Synthesis_Workflow cluster_3_bromo This compound Synthesis cluster_2_6_difluoro 2,6-Difluorobenzoic acid Synthesis cluster_3_5_difluoro 3,5-Difluorobenzoic acid Synthesis cluster_3_fluoro 3-Fluorobenzoic acid Synthesis A1 1-Bromo-2,4- difluorobenzene P1 Directed Ortho-metalation with n-BuLi/TMP A1->P1 C1 Carboxylation with Dry Ice P1->C1 F1 This compound C1->F1 A2 2,6-Difluorobenzylchloride P2 Hydrolysis A2->P2 F2 2,6-Difluorobenzoic acid P2->F2 A3 3,5-Difluorobenzaldehyde P3 Oxidation with PhSeSePh/H₂O₂ A3->P3 F3 3,5-Difluorobenzoic acid P3->F3 A4 7-Fluoroisatin P4 Oxidative Cleavage with H₂O₂/NaOH A4->P4 F4 3-Fluorobenzoic acid P4->F4

Caption: General synthetic workflows for the preparation of the benchmarked fluorinated benzoic acids.

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression from starting materials to the final fluorinated benzoic acid products.

Logical_Progression Start Starting Material (Fluorinated Benzene Derivative) Intermediate Functional Group Transformation Start->Intermediate e.g., Metalation, Hydrolysis, Oxidation Carboxylation Introduction of Carboxylic Acid Group Start->Carboxylation Direct Carboxylation (if applicable) Intermediate->Carboxylation e.g., Reaction with CO₂ FinalProduct Final Product (Fluorinated Benzoic Acid) Carboxylation->FinalProduct

References

Safety Operating Guide

Prudent Disposal of 3-Bromo-2,6-difluorobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 3-Bromo-2,6-difluorobenzoic acid must adhere to stringent disposal protocols to ensure personnel safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, based on established safety data for structurally similar chemicals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the precautionary measures for similar halogenated benzoic acids should be followed. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) and Emergency Procedures

ItemSpecificationEmergency Protocol
Gloves Chemical-resistant gloves (e.g., Nitrile rubber).In case of skin contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1]
Eye Protection Safety glasses with side-shields or chemical goggles.[1]If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
Lab Coat Standard laboratory coat.Remove contaminated clothing immediately.
Respiratory Use only in a well-ventilated area. Avoid breathing dust.[1]If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
Spill For spills, sweep up the solid material and place it into a suitable, labeled container for waste disposal. Avoid generating dust.[1][2]

Step-by-Step Disposal Protocol

Disposal of this compound must be carried out in accordance with all local, regional, and national regulations. It is classified as a chemical waste that requires disposal at an approved waste disposal plant.[1][3]

Experimental Protocol: Neutralization and Disposal

This is a general guideline based on protocols for similar acidic compounds. The user must verify its applicability with their institution's environmental health and safety department.

  • Preparation : Work in a designated chemical fume hood. Ensure all necessary PPE is worn. Prepare a neutralization solution, such as a 5% sodium bicarbonate solution or soda ash.[2]

  • Small Quantities : For small residual amounts, cautiously add the this compound to a large volume of cold water with stirring to create a dilute solution.

  • Neutralization : Slowly add the neutralizing agent (e.g., 5% sodium bicarbonate solution) to the diluted acidic solution. Be aware of potential effervescence (gas evolution). Monitor the pH of the solution until it is neutral (pH 6-8).

  • Disposal : The neutralized solution may be suitable for drain disposal, depending on local regulations. However, it is best practice to collect the neutralized waste in a properly labeled container for collection by a licensed waste disposal company.

  • Bulk Quantities & Containers : For larger quantities of the solid acid and any contaminated containers, do not attempt to neutralize. Place the chemical in its original or a compatible, properly labeled container. These containers should be treated as hazardous waste and disposed of through an authorized hazardous or special waste collection point.[2]

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the appropriate disposal route for this compound.

start Start: Have 3-Bromo-2,6- difluorobenzoic acid for disposal check_sds Consult specific SDS and institutional EHS guidelines start->check_sds is_bulk Is it a bulk quantity or an empty, uncleaned container? check_sds->is_bulk small_residue Is it a small residual amount? is_bulk->small_residue No package_bulk Package in a labeled, sealed container for hazardous waste. is_bulk->package_bulk Yes neutralize Follow neutralization protocol in a chemical fume hood. small_residue->neutralize Yes handover_waste Arrange for pickup by a licensed waste disposal service. package_bulk->handover_waste end End: Proper Disposal handover_waste->end check_ph Check if pH is neutral (6-8) neutralize->check_ph collect_neutralized Collect neutralized solution in a labeled waste container. check_ph->collect_neutralized collect_neutralized->handover_waste

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and is based on data for structurally similar compounds. Always consult the specific Safety Data Sheet for this compound and your institution's environmental health and safety department before handling and disposal. All waste must be disposed of in accordance with federal, state, and local environmental regulations.

References

Essential Safety and Operational Guide for 3-Bromo-2,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-Bromo-2,6-difluorobenzoic acid, ensuring a secure laboratory environment. Adherence to these protocols is essential to mitigate risks and maintain operational integrity.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3) : May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory to prevent exposure. The following table outlines the required PPE for handling this compound.

PPE CategorySpecificationStandard Compliance
Eye and Face Protection Tightly fitting safety goggles or a face shield.OSHA 29 CFR 1910.133 or European Standard EN166.[2]
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber). Always inspect gloves before use and employ proper glove removal technique.
Skin and Body Protection Fire/flame resistant and impervious clothing, such as a lab coat. For large spills, a full chemical-resistant suit is recommended.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A dust mask is recommended for handling the powder form.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for minimizing risk.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don appropriate PPE prep_area Ensure proper ventilation (fume hood) prep_ppe->prep_area prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_weigh Carefully weigh the solid prep_area->handle_weigh Proceed to handling handle_transfer Transfer to reaction vessel handle_weigh->handle_transfer handle_dissolve Dissolve in appropriate solvent handle_transfer->handle_dissolve cleanup_decon Decontaminate work surfaces handle_dissolve->cleanup_decon After experiment completion cleanup_ppe Properly remove and dispose of PPE cleanup_decon->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash disp_collect Collect waste in a labeled, sealed container for halogenated organic waste cleanup_wash->disp_collect Segregate waste disp_store Store waste container in a designated, well-ventilated area disp_collect->disp_store disp_dispose Dispose of according to institutional and local regulations disp_store->disp_dispose

Caption: This diagram outlines the procedural workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification : This compound is a halogenated organic acid.[3] All waste containing this chemical must be treated as hazardous.

  • Container Management :

    • Collect waste in designated, clearly labeled, and tightly sealed containers for "halogenated organic waste".[4][5]

    • Do not mix with non-halogenated waste.[5]

    • Ensure waste containers are stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[2]

  • Disposal Procedure :

    • Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national hazardous waste regulations.[2][6]

    • Do not empty into drains.[1][2]

    • Contaminated packaging should be disposed of in the same manner as the chemical itself.

First Aid Measures

In case of exposure, immediate action is required:

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2,6-difluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-2,6-difluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.